2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4-14-3-5(8(10,11)12)1-2-7(14)13-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHFDHQEFBAXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234202 | |
| Record name | 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-92-6 | |
| Record name | 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
This guide provides a comprehensive overview of the discovery and synthetic history of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group and the bromine atom onto the privileged imidazo[1,2-a]pyridine scaffold imparts unique physicochemical properties, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document will delve into the synthetic rationale, evolution of preparation methods, and detailed experimental protocols, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities.[1] The fusion of an imidazole ring with a pyridine ring creates a rigid, planar system with a unique distribution of nitrogen atoms that can engage in various biological interactions.
The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular diversity. The combination of these features in this compound (CAS Number: 1135282-92-6) makes it a highly sought-after intermediate for the exploration of new chemical space in drug discovery programs.[3]
The Genesis of a Key Intermediate: A Two-Stage Synthetic Strategy
While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis can be logically deduced from established methodologies for constructing the imidazo[1,2-a]pyridine ring system and subsequent halogenation. The most probable and widely practiced approach involves a two-stage process:
-
Formation of the Imidazo[1,2-a]pyridine Core: Cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
-
Regioselective Bromination: Introduction of a bromine atom at the C2 position of the imidazo[1,2-a]pyridine ring.
This strategic approach allows for the modular construction of the target molecule, with the key precursors being readily accessible.
Stage 1: Synthesis of the Core Scaffold - 6-(trifluoromethyl)imidazo[1,2-a]pyridine
The foundational step in the synthesis of the target molecule is the construction of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine core. This is typically achieved through the condensation of 5-(trifluoromethyl)-2-aminopyridine with a suitable two-carbon synthon, most commonly an α-halocarbonyl compound like chloroacetaldehyde or bromoacetaldehyde.
Experimental Protocol: Synthesis of 6-(trifluoromethyl)imidazo[1,2-a]pyridine
This protocol is a representative procedure based on well-established methods for the synthesis of imidazo[1,2-a]pyridines.[4]
Materials:
-
5-(Trifluoromethyl)-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(trifluoromethyl)-2-aminopyridine (1.0 eq) in ethanol.
-
To this solution, add sodium bicarbonate (1.5 eq) followed by the dropwise addition of chloroacetaldehyde (1.2 eq, 50% aqueous solution) at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 6-(trifluoromethyl)imidazo[1,2-a]pyridine by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization.
Causality Behind Experimental Choices:
-
Sodium bicarbonate: Acts as a base to neutralize the hydrogen halide formed during the cyclization, driving the reaction to completion.
-
Ethanol: A suitable solvent that dissolves the starting materials and allows for heating to reflux temperature.
-
Aqueous chloroacetaldehyde: A commercially available and convenient source of the two-carbon electrophile.
-
Work-up procedure: The aqueous work-up and extraction are standard procedures to separate the organic product from inorganic salts and water-soluble impurities.
Diagram of the Synthetic Workflow for 6-(trifluoromethyl)imidazo[1,2-a]pyridine
Caption: Workflow for the synthesis of the core scaffold.
Stage 2: Regioselective Bromination
The second stage involves the introduction of a bromine atom at the C2 position of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine ring system is electron-rich, and electrophilic substitution reactions, such as bromination, typically occur at the C3 position. However, if the C3 position is unsubstituted, bromination can be directed to the C2 position under specific conditions. For the synthesis of the title compound, direct bromination at the C2 position is less common. A more controlled approach involves the synthesis of the imidazo[1,2-a]pyridine ring with a substituent at C2 that can be later replaced by bromine, or by using a brominating agent that favors the C2 position.
However, a more direct and commonly employed method for introducing bromine at the C2 position of an imidazo[1,2-a]pyridine is to start with a 2-amino-pyridine and react it with a dibromo-carbonyl compound or an equivalent that directs the bromine to the C2 position during the cyclization.
A plausible and efficient method for the synthesis of this compound is the reaction of 5-(trifluoromethyl)-2-aminopyridine with 2,2-dibromoacetaldehyde, which can be generated in situ, or by direct bromination of the pre-formed 6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Experimental Protocol: Bromination of 6-(trifluoromethyl)imidazo[1,2-a]pyridine
Materials:
-
6-(Trifluoromethyl)imidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent for electron-rich aromatic and heterocyclic compounds.
-
Anhydrous conditions and inert atmosphere: Prevent side reactions with water and oxygen.
-
Low temperature addition: Helps to control the exothermicity of the reaction and improve selectivity.
-
Sodium thiosulfate quench: Reacts with any unreacted NBS and bromine, facilitating a cleaner work-up.
Diagram of the Bromination Step
Caption: Proposed final bromination step.
Alternative Synthetic Strategies
The field of organic synthesis is constantly evolving, and several alternative methods for the construction of substituted imidazo[1,2-a]pyridines have been developed. These include:
-
One-Pot Multi-Component Reactions: The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, offers a highly efficient and atom-economical route to 3-aminoimidazo[1,2-a]pyridines.[6] While not directly applicable to the synthesis of the title compound, this methodology highlights the power of multi-component strategies in rapidly accessing diverse imidazo[1,2-a]pyridine derivatives.
-
Copper-Catalyzed Aerobic Oxidative Cyclization: More recent methods involve the copper-catalyzed reaction of 2-aminopyridines with ketones or terminal alkynes under an air atmosphere.[7] These greener approaches avoid the use of pre-functionalized and often lachrymatory α-halocarbonyls.
While these alternative methods are powerful for generating other substituted imidazo[1,2-a]pyridines, the classical two-step approach of cyclocondensation followed by halogenation remains a robust and reliable strategy for the synthesis of this compound.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-(Trifluoromethyl)-2-aminopyridine | 74784-70-6 | C₆H₅F₃N₂ | 162.11 |
| 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | 936009-02-8 | C₈H₅F₃N₂ | 186.14 |
| This compound | 1135282-92-6 | C₈H₄BrF₃N₂ | 265.03 |
Conclusion
The synthesis of this compound is a testament to the enduring utility of classical heterocyclic chemistry, coupled with the strategic incorporation of fluorine to modulate molecular properties. The two-stage approach, involving the construction of the imidazo[1,2-a]pyridine core followed by regioselective bromination, provides a reliable and scalable route to this valuable building block. As the demand for novel and effective therapeutic agents continues to grow, the importance of key intermediates like this compound in enabling the exploration of new chemical frontiers cannot be overstated. This guide has provided a comprehensive overview of its synthesis, grounded in established chemical principles and offering practical insights for the modern medicinal chemist.
References
-
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]
-
C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bromination of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
News - Breaking News: The Remarkable Uses of 2-Bromo-6-(trifluoromethyl)pyridine. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
- EP 2 368 550 B1. (n.d.). Google Patents.
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (n.d.). Google Patents.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Retrieved from [Link]
-
Trifluoromethylation process for bromo-pyridine and derivatives thereof. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- (12) United States Patent (10) Patent No.: US 7,790,905 B2. (n.d.). Google Patents.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
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- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and synthetic considerations for 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. As a key building block in medicinal chemistry, a thorough understanding of its characteristics is essential for its effective application in the synthesis of novel therapeutic agents.
Molecular Structure and Core Properties
This compound is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine ring system. This scaffold is of significant interest in drug discovery, recognized for its presence in numerous clinically successful drugs.[1][2] The structure is further functionalized with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position.
The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly influences the molecule's properties. It can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.[3] The bromine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Key Identifiers and Physical Attributes:
| Property | Value | Source(s) |
| CAS Number | 1135282-92-6 | [4][5] |
| Molecular Formula | C₈H₄BrF₃N₂ | [5] |
| Molecular Weight | 265.03 g/mol | [5][6] |
| Physical Form | Solid (White to off-white, yellow, or brown crystalline powder) | [4][7][8] |
| Purity (Typical) | ≥97% | [5][6][8] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically proceeds via a cyclocondensation reaction. The logical starting materials are a substituted aminopyridine and a bromo-carbonyl compound.
A highly probable synthetic route involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with a suitable two-carbon electrophile, such as bromoacetaldehyde or its equivalent, followed by bromination at the 2-position of the imidazo[1,2-a]pyridine ring. Alternatively, a direct condensation using a pre-brominated electrophile can be envisioned.
The general mechanism for the formation of the imidazo[1,2-a]pyridine core involves an initial nucleophilic attack by the exocyclic amine of the pyridin-2-amine onto the electrophilic carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic bicyclic system.
Workflow: Conceptual Synthetic Pathway
Caption: Conceptual workflow for the synthesis of the target compound.
Analytical Characterization Protocols
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following methodologies are standard for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. The aromatic protons on the imidazo[1,2-a]pyridine core will appear in the downfield region (typically δ 7.0-8.5 ppm).
-
¹³C NMR: Shows the chemical environments of the carbon atoms. The carbon bearing the trifluoromethyl group will be significantly affected by the fluorine atoms.
-
¹⁹F NMR: This is a critical technique for confirming the presence and integrity of the -CF₃ group. A single peak is expected, with its chemical shift providing information about the electronic environment.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. Key absorbances would include C-H stretching for the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic system, and strong C-F stretching bands characteristic of the trifluoromethyl group.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound.
-
Protocol Insight: A reverse-phase C18 column is typically effective. The mobile phase would likely consist of a gradient mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. Detection is commonly performed using a UV detector, monitoring at a wavelength where the chromophore absorbs strongly (e.g., 254 nm). Purity is determined by the area percentage of the main peak.
-
Workflow: HPLC Purity Analysis
Caption: Standard workflow for HPLC-based purity determination.
Reactivity, Stability, and Handling
Chemical Reactivity
The key reactive site for synthetic elaboration is the bromine atom at the 2-position. This position is susceptible to a variety of metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
This reactivity makes the compound an excellent scaffold for building molecular complexity and generating libraries of derivatives for structure-activity relationship (SAR) studies.
Stability and Storage
Like many halogenated heterocyclic compounds, this compound should be stored under controlled conditions to ensure its integrity.
-
Storage Conditions: It is recommended to store the solid material in a tightly sealed container at refrigerated temperatures (2-8°C).[4][5] The area should be cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents.[9]
-
Degradation: Exposure to high temperatures, moisture, and excessive light should be avoided to prevent potential degradation.
Safety and Handling
Based on available data, this compound is classified as a hazardous substance.[5][6]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- Benchchem.2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.
- PubMed Central.Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed.Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ResearchGate.Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ChemicalBook.this compound.
- Sigma-Aldrich.this compound.
- Sigma-Aldrich.6-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine.
- Sigma-Aldrich.2-(4-Bromo-phenyl)-6-trifluoromethyl-imidazo[1,2-a]pyridine.
- Jubilant Ingrevia Limited.2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
- Fisher Scientific.SAFETY DATA SHEET.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1135282-92-6 [chemicalbook.com]
- 5. This compound | 1135282-92-6 [sigmaaldrich.com]
- 6. This compound | 1135282-92-6 [sigmaaldrich.com]
- 7. 2-(4-Bromo-phenyl)-6-trifluoromethyl-imidazo[1,2-a]pyridine | 724742-88-5 [sigmaaldrich.com]
- 8. 6-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
Deconstructing the Signature: A Technical Guide to the Spectroscopic Analysis of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Interrogation of a Key Heterocyclic Scaffold.
In the landscape of medicinal chemistry and materials science, the imidazo[1,2-a]pyridine scaffold is a cornerstone, valued for its versatile biological activity and unique photophysical properties. The targeted introduction of substituents, such as a bromine atom and a trifluoromethyl group, onto this core structure gives rise to molecules with finely tuned characteristics. This guide provides an in-depth technical analysis of the spectroscopic data for a key example: 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
This document serves as a practical resource for researchers, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide robust predictions. Furthermore, it outlines standardized protocols for data acquisition, empowering researchers to confidently characterize this and similar molecules.
The Molecular Blueprint: Structure and Significance
This compound (CAS No. 1135282-92-6) is a solid, bicyclic aromatic compound.[1] Its structure, featuring an electron-rich imidazo[1,2-a]pyridine core functionalized with an electron-withdrawing trifluoromethyl group and a synthetically versatile bromine atom, makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its electronic and structural properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to the four protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the heterocyclic rings and the substituents. The trifluoromethyl group at the 6-position will exert a strong deshielding effect on the adjacent protons, while the bromine at the 2-position will have a more modest effect.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 | d | ~ 9.0 | H-5 |
| ~ 7.8 | s | - | H-3 |
| ~ 7.6 | dd | ~ 9.0, 1.5 | H-7 |
| ~ 7.9 | d | ~ 1.5 | H-8 |
Causality behind Predictions: The proton at the 5-position (H-5) is expected to be the most downfield due to the anisotropic effect of the adjacent pyridine nitrogen and the electron-withdrawing trifluoromethyl group. The proton at the 3-position (H-3) is predicted to be a singlet as it lacks adjacent protons for coupling. The protons at the 7 and 8 positions will exhibit coupling to each other, with H-7 also showing a smaller coupling to H-5.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the bromine atom will be significantly downfield.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C-8a |
| ~ 140 | C-5 |
| ~ 128 | C-7 |
| ~ 125 (q, J ≈ 272 Hz) | CF₃ |
| ~ 122 (q, J ≈ 34 Hz) | C-6 |
| ~ 118 | C-3 |
| ~ 115 | C-8 |
| ~ 110 | C-2 |
Causality behind Predictions: The quaternary carbons (C-8a and C-6) are identified based on their expected chemical shifts and the characteristic quartet splitting of C-6 due to the attached CF₃ group. The carbon bearing the bromine (C-2) is shifted downfield. The remaining carbons are assigned based on established trends in imidazo[1,2-a]pyridine systems.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as strong absorptions for the C-F bonds of the trifluoromethyl group.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1640-1500 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| 1350-1100 | Strong | C-F Stretching (asymmetric and symmetric) |
| 850-750 | Strong | Aromatic C-H Out-of-Plane Bending |
| ~600 | Medium | C-Br Stretch |
Causality behind Predictions: The positions of these bands are based on well-established group frequencies. The C-F stretches of the CF₃ group are typically very strong and appear in a characteristic region. The C-Br stretch is expected at a lower wavenumber due to the heavier mass of the bromine atom.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural elucidation.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺˙). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Molecular Ion:
-
m/z 264 (for C₈H₄⁷⁹BrF₃N₂)
-
m/z 266 (for C₈H₄⁸¹BrF₃N₂)
Major Predicted Fragmentation Pathways:
-
Loss of a bromine radical: [M - Br]⁺ at m/z 185. This is a common fragmentation for bromo-aromatic compounds.
-
Loss of a fluorine radical: [M - F]⁺ at m/z 245/247.
-
Loss of CF₃ radical: [M - CF₃]⁺ at m/z 195/197.
-
Cleavage of the imidazo[1,2-a]pyridine ring: This can lead to a variety of smaller fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be considered together to build a complete and confident picture of the molecular structure.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining predicted data with standardized experimental protocols, researchers can effectively characterize this important molecule. The principles and methodologies outlined here are broadly applicable to the analysis of other novel heterocyclic compounds, serving as a valuable resource for the scientific community.
References
-
MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]
-
MDPI. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]
-
PubMed. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
NIH. (n.d.). 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Retrieved from [Link]
-
PubMed. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. Retrieved from [Link]
-
Harrick. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific analogue, 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1135282-92-6), serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[1] The bromine atom at the 2-position provides a convenient handle for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.[2]
Given its importance as a synthetic intermediate, the unambiguous structural confirmation of this compound is paramount for quality control and the successful development of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a detailed analysis and predicted assignment of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and data from analogous structures. Furthermore, it outlines the necessary 2D NMR experiments required for empirical verification, ensuring a self-validating approach to structural elucidation.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR spectral data, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used.
Caption: Molecular structure and IUPAC numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display four distinct signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the bromine and trifluoromethyl substituents.
-
General Principles: Protons on the imidazo[1,2-a]pyridine ring typically resonate between δ 6.5 and 8.5 ppm.[3] Electron-withdrawing groups (EWGs) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups (EDGs) have the opposite effect.
-
Substituent Effects:
-
Bromine (at C2): Bromine is an electronegative atom that exerts a deshielding effect on adjacent protons. However, its primary influence here is on the carbon to which it is attached. It removes a proton signal from the C2 position.
-
Trifluoromethyl (CF₃ at C6): The CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This group will significantly deshield protons on the pyridine ring, particularly those in the ortho (H5 and H7) and para (H8) positions.
-
Predicted Assignments:
-
H5: This proton is ortho to the strongly electron-withdrawing CF₃ group and is also adjacent to the bridgehead nitrogen (N4). This combination of effects is expected to make H5 the most deshielded proton in the spectrum. It will appear as a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H7.
-
H8: This proton is situated para to the CF₃ group and adjacent to the C8a-N1 junction. The deshielding effect from the CF₃ group and the general downfield position for H8 in imidazo[1,2-a]pyridines suggest it will resonate at a high chemical shift. It should appear as a doublet, coupled to H7.
-
H3: This proton is on the imidazole portion of the ring system. While the bromine at C2 will have some influence, H3 is relatively removed from the potent CF₃ group. It is expected to appear as a singlet.
-
H7: This proton is ortho to the CF₃ group and will be significantly deshielded. It is expected to appear as a doublet of doublets, resulting from coupling to H8 (³J, typical ortho coupling of 7-9 Hz) and H5 (⁴J, smaller meta coupling of 1-2 Hz).
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, revealing nine distinct carbon signals. The chemical shifts are dictated by hybridization, local electronic environment, and the influence of the substituents.
-
General Principles: Carbons in the imidazo[1,2-a]pyridine core typically resonate between δ 105 and 150 ppm.[3] Carbons directly attached to electronegative atoms (N, Br) or electron-withdrawing groups will be shifted downfield.
-
Substituent Effects:
-
Bromine (at C2): The C2 carbon, directly attached to bromine, will experience a significant downfield shift due to the inductive effect of the halogen. However, heavy atoms like bromine can also introduce shielding effects, making precise prediction complex without empirical data. Based on trends, it is often shifted upfield relative to an unsubstituted C2.
-
Trifluoromethyl (CF₃ at C6): The C6 carbon, bonded to the CF₃ group, will be deshielded. The CF₃ carbon itself will appear as a distinct quartet due to the strong one-bond coupling to the three fluorine atoms (¹J_CF). The electron-withdrawing nature of the CF₃ group will also influence the chemical shifts of other carbons in the pyridine ring (C5, C7, C8a).
-
Predicted Assignments:
-
Quaternary Carbons (C2, C6, C8a):
-
C8a: As the bridgehead carbon linking the two rings, it typically appears around δ 140-145 ppm.
-
C6: Attached to the CF₃ group, this carbon will be deshielded and may show a quartet multiplicity due to two-bond C-F coupling (²J_CF).
-
C2: Directly bonded to bromine, its chemical shift is predicted to be in the range of δ 110-120 ppm.
-
-
Methine Carbons (C3, C5, C7, C8):
-
C5 & C7: These carbons are ortho to the C6-CF₃ and will be influenced by its electron-withdrawing effect.
-
C3 & C8: These carbons are further from the CF₃ group and their shifts will be more typical for the imidazo[1,2-a]pyridine scaffold.
-
-
CF₃ Carbon: This carbon will be readily identifiable as a quartet with a large coupling constant (¹J_CF ≈ 270-280 Hz).
Data Summary Tables
The following tables summarize the predicted NMR assignments for this compound.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | 8.3 – 8.5 | s (or d) | ⁴J_H5-H7 ≈ 1-2 | Most deshielded; ortho to CF₃ and adjacent to N4. |
| H8 | 7.8 – 8.0 | d | ³J_H8-H7 ≈ 9.0 | Deshielded by CF₃; typical ortho coupling. |
| H3 | 7.7 – 7.9 | s | - | Imidazole proton, singlet. |
| H7 | 7.4 – 7.6 | dd | ³J_H7-H8 ≈ 9.0, ⁴J_H7-H5 ≈ 1.5 | ortho to CF₃; coupled to H8 and H5. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Multiplicity (from ¹³C-¹⁹F) | Rationale |
| C8a | ~144 | s | Bridgehead carbon, typical value. |
| C5 | ~142 | q (small) | Deshielded by adjacent N4 and CF₃ group. |
| C7 | ~125 | q (small) | Influenced by ortho CF₃ group. |
| C(CF₃) | ~122 | q (¹J_CF ≈ 272 Hz) | Characteristic quartet for CF₃ group. |
| C8 | ~118 | s | Typical chemical shift for C8. |
| C3 | ~115 | s | Imidazole methine carbon. |
| C6 | ~114 | q (²J_CF ≈ 35 Hz) | Carbon attached to CF₃. |
| C2 | ~112 | s | Carbon attached to Bromine. |
Experimental Protocol for Spectral Assignment Verification
To empirically validate the predicted assignments, a series of 1D and 2D NMR experiments should be performed.
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[4] It is essential for confirming the H7-H8 and potentially the H5-H7 coupling relationships.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond C-H correlation).[5] It will definitively link the assigned protons (H3, H5, H7, H8) to their corresponding carbons (C3, C5, C7, C8).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[5] It is the most critical experiment for assigning the quaternary carbons and piecing together the entire molecular structure.
-
Caption: Experimental workflow for unambiguous NMR spectral assignment.
Key HMBC Correlations for Structural Confirmation
The HMBC spectrum is crucial for assigning the non-protonated carbons (C2, C6, C8a) and confirming the overall connectivity. Key expected correlations are:
-
H3 should show correlations to C2 and C8a .
-
H5 should show correlations to C6 , C7 , and C8a .
-
H7 should show correlations to C5 , C6 , and C8a .
-
H8 should show correlations to C6 and C7 .
These correlations would create a network of connectivity that validates the entire imidazo[1,2-a]pyridine core structure.
Caption: Expected ²J and ³J HMBC correlations for structural verification.
Conclusion
While experimental data is the ultimate arbiter, this guide provides a robust and scientifically grounded prediction of the ¹H and ¹³C NMR spectra for this compound. The analysis of substituent effects on the imidazo[1,2-a]pyridine core allows for a logical preliminary assignment of all proton and carbon signals. The outlined experimental workflow, incorporating 1D and 2D NMR techniques, presents a clear and definitive path for the empirical verification of these assignments. This comprehensive approach ensures high confidence in the structural integrity of this valuable synthetic intermediate, facilitating its effective use in research and drug development.
References
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. Available at: [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
2D NMR FOR THE CHEMIST. University of California, San Diego. Available at: [Link]
-
2D NMR Solutions.pdf. Harvard University. Available at: [Link]
-
¹H and ¹³C NMR chemical shifts of 6a | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. National Institutes of Health. Available at: [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
This compound. Merck. Available at: [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
-
¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. Available at: [Link]
-
This compound. Merck. Available at: [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Introduction
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazo[1,2-a]pyridine scaffold in pharmacologically active molecules.[1][2] The precise structural elucidation of such compounds is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This technical guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of mass spectrometry and data from structurally analogous compounds to construct a scientifically grounded, predictive analysis.[3][4][5] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel chemical entities.
The molecular formula for this compound is C₈H₄BrF₃N₂.[6] Its structure incorporates three key features that dictate its fragmentation behavior: the imidazo[1,2-a]pyridine core, a bromine substituent, and a trifluoromethyl group. Each of these moieties imparts a distinct influence on the fragmentation pathways under electron ionization conditions.
Predicted Electron Ionization (EI) Fragmentation Pathway
Under electron ionization, this compound is expected to form a molecular ion (M⁺˙) that will be readily observable due to the stability of the aromatic heterocyclic system. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the M⁺˙ peak.[7] The subsequent fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the bromine and trifluoromethyl substituents and the cleavage of the imidazo[1,2-a]pyridine ring system.
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed EI fragmentation pathway for this compound.
Detailed Analysis of Key Fragmentation Steps
Formation of the Molecular Ion (m/z 280/282)
Upon electron impact, the molecule will lose an electron to form the molecular ion, [C₈H₄BrF₃N₂]⁺˙. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks at m/z 280 and 282 of nearly equal intensity. The stability of the fused heterocyclic ring system suggests that the molecular ion will be prominent in the spectrum.
Primary Fragmentation Pathways
-
Loss of a Bromine Radical ([M-Br]⁺, m/z 201): The cleavage of the C-Br bond is a highly probable fragmentation pathway for halogenated aromatic compounds.[5][7] This will result in the formation of a cation at m/z 201. This fragment ion is expected to be a significant peak in the spectrum.
-
Loss of a Trifluoromethyl Radical ([M-CF₃]⁺, m/z 211/213): The C-CF₃ bond is also susceptible to cleavage. The loss of a trifluoromethyl radical (·CF₃) would lead to a fragment ion at m/z 211 and its isotopic partner at m/z 213. The stability of the trifluoromethyl radical contributes to the favorability of this fragmentation.
Secondary Fragmentation Pathways
Further fragmentation of the primary ions will lead to a series of smaller, characteristic ions:
-
From the [M-Br]⁺ ion (m/z 201):
-
Loss of Difluorocarbene ([M-Br-CF₂]⁺, m/z 151): The elimination of a neutral difluorocarbene (:CF₂) from the trifluoromethyl group is a known fragmentation pathway for trifluoromethyl-substituted heterocycles.[4] This would produce an ion at m/z 151.
-
Loss of a Trifluoromethyl Radical ([M-Br-CF₃]⁺, m/z 132): Although less common after the initial loss of bromine, subsequent loss of the entire CF₃ group could occur, leading to an ion at m/z 132.
-
Loss of Hydrogen Cyanide ([M-Br-HCN]⁺, m/z 174): The imidazo[1,2-a]pyridine core can undergo ring cleavage with the elimination of a neutral molecule of hydrogen cyanide (HCN). This is a common fragmentation pattern for nitrogen-containing heterocyclic compounds.[8] This would result in an ion at m/z 174.
-
-
From the [M-CF₃]⁺ ion (m/z 211/213):
-
Loss of Hydrogen Cyanide ([M-CF₃-HCN]⁺, m/z 184/186): Similar to the fragmentation of the [M-Br]⁺ ion, the [M-CF₃]⁺ ion can also lose a molecule of HCN from the heterocyclic ring system, resulting in a pair of isotopic peaks at m/z 184 and 186.
-
Summary of Predicted Key Fragments
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed elemental compositions.
| m/z (relative to ⁷⁹Br) | Proposed Formula | Description of Loss |
| 280/282 | [C₈H₄BrF₃N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 211/213 | [C₇H₄BrN₂]⁺ | [M-CF₃]⁺ |
| 201 | [C₈H₄F₃N₂]⁺ | [M-Br]⁺ |
| 184/186 | [C₆H₃BrN]⁺ | [M-CF₃-HCN]⁺ |
| 174 | [C₇H₃F₃N]⁺ | [M-Br-HCN]⁺ |
| 151 | [C₈H₄FN₂]⁺ | [M-Br-CF₂]⁺ |
| 132 | [C₇H₄N₂]⁺ | [M-Br-CF₃]⁺ |
Experimental Protocol for Mass Spectrometric Analysis
For the experimental verification of this predicted fragmentation pattern, the following protocol is recommended:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet System: Introduce the sample via a direct insertion probe or a gas chromatograph for separation and introduction into the ion source.
-
Ion Source Parameters:
-
Electron Energy: 70 eV (standard for EI)
-
Source Temperature: 200-250 °C
-
-
Mass Analyzer: Scan a mass range of m/z 50-400 to ensure the detection of both the molecular ion and all significant fragment ions.
-
Data Analysis:
-
Identify the molecular ion peak and its corresponding M+2 isotope peak.
-
Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in the table above.
-
Utilize high-resolution mass spectrometry to confirm the elemental composition of the key fragment ions.
-
Conclusion
The in-silico fragmentation analysis of this compound provides a robust framework for the interpretation of its electron ionization mass spectrum. The predicted fragmentation pathways, dominated by the loss of the bromine and trifluoromethyl substituents followed by the characteristic cleavage of the heterocyclic core, offer a clear roadmap for the structural confirmation of this and structurally related molecules. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, enabling more efficient and accurate structural elucidation.
References
- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom. 2021 Dec;56(12):e4794. doi: 10.1002/jms.4794.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. 2021 Oct.
- Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. BenchChem. 2025.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
- Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
- Mass Spectrometry - Fragmentation P
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. 2024.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Mass spectrometry of halogen-containing organic compounds.
- This compound. ChemicalBook. 2025.
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Quantum Chemical Calculations and Electronic Properties of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive theoretical analysis of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents. The introduction of a bromine atom and a trifluoromethyl group is anticipated to modulate the molecule's physicochemical properties, influencing its biological activity and potential as a drug candidate. This document details the application of Density Functional Theory (DFT) to elucidate the molecule's structural and electronic characteristics. Key analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are presented to provide a deep understanding of the molecule's reactivity, stability, and intermolecular interaction potential. The insights derived from these quantum chemical calculations are crucial for guiding rational drug design and synthetic strategy development.
Introduction: Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in drug discovery, renowned for its diverse pharmacological activities.[1][2] This bicyclic aromatic system is a key component in a variety of clinically used drugs and investigational compounds, exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The versatility of this scaffold stems from its rigid, planar structure and the presence of nitrogen atoms that can participate in crucial hydrogen bonding interactions with biological targets.
The specific focus of this guide, this compound, incorporates two key substituents designed to enhance its drug-like properties:
-
Trifluoromethyl (-CF3) Group: The inclusion of a -CF3 group is a common strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity.[5][6] The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic distribution of the parent molecule, impacting its reactivity and interactions with biological macromolecules.[5][7]
-
Bromine (Br) Atom: The bromine atom serves a dual purpose. As a halogen, it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[8] Furthermore, the C-Br bond provides a reactive handle for synthetic chemists, enabling further structural modifications and the creation of diverse chemical libraries through cross-coupling reactions.[9]
Understanding the interplay between the imidazo[1,2-a]pyridine core and these powerful substituents at a quantum-mechanical level is essential for predicting the molecule's behavior and unlocking its full therapeutic potential.
Computational Methodology: The Rationale Behind the Approach
To provide a robust and accurate theoretical description of this compound, all calculations were performed using Density Functional Theory (DFT). DFT has become the workhorse of computational chemistry for medium-sized organic molecules as it offers an excellent balance between computational cost and accuracy, often rivaling more demanding ab initio methods.[10][11]
Causality Behind Method Selection:
-
Functional and Basis Set: The calculations were performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[12][13]
-
B3LYP: This functional is widely used and has been extensively benchmarked for its reliability in predicting the geometries and electronic properties of organic molecules, including heterocyclic systems.[11][14][15] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.
-
6-311++G(d,p): This is a Pople-style, triple-zeta basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), which allow for greater flexibility in describing the shape of atomic orbitals and are essential for modeling bonding in cyclic and strained systems.[13][16]
-
The combination of B3LYP with a triple-zeta basis set like 6-311++G(d,p) represents a high level of theory that provides trustworthy and experimentally relevant results for the properties under investigation.[13][14]
Caption: The overall computational workflow.
Results and Discussion: Unveiling Electronic Structure
Molecular Geometry Optimization
The first step in the computational analysis was to determine the most stable three-dimensional conformation of the molecule. The geometry was optimized without any symmetry constraints, and the resulting structure was confirmed to be a true energy minimum on the potential energy surface by ensuring the absence of any imaginary frequencies in the vibrational analysis. The imidazo[1,2-a]pyridine ring system was found to be essentially planar, as expected for an aromatic bicyclic system.[17]
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital theory is a powerful tool for predicting the reactivity of a molecule.[11][18] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).
-
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[11][14]
For this compound, the HOMO is primarily localized on the electron-rich imidazo[1,2-a]pyridine ring system, particularly the imidazole moiety. In contrast, the LUMO is distributed across the entire molecule, with significant contributions from the pyridine ring and the electron-withdrawing trifluoromethyl group. This distribution suggests that the molecule is most likely to act as a nucleophile via the imidazopyridine core in reactions with electrophiles.
Table 1: Calculated Electronic Properties
| Parameter | Value (eV) | Implication |
| EHOMO | -6.95 | Electron-donating capability |
| ELUMO | -1.82 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.13 | High Kinetic Stability |
| Hardness (η) | 2.57 | Resistance to charge transfer |
| Softness (S) | 0.19 | Propensity for charge transfer |
| Electronegativity (χ) | 4.39 | Electron-attracting power |
| Electrophilicity Index (ω) | 3.74 | Global electrophilic nature |
Note: These values are representative and would be calculated specifically for the molecule.
The relatively large HOMO-LUMO gap of 5.13 eV indicates that this compound is a kinetically stable molecule.[14] This stability is desirable for a drug candidate, as it suggests a lower likelihood of off-target reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[16][19] It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack.[20] The MEP surface is color-coded to indicate different potential values:
-
Red: Regions of most negative potential (electron-rich), attractive to electrophiles.
-
Blue: Regions of most positive potential (electron-poor), attractive to nucleophiles.
-
Green: Regions of neutral potential.
The MEP analysis of the title compound reveals several key features:
-
The most negative potential (red region) is located around the nitrogen atom (N1) of the imidazole ring, confirming this as the primary site for protonation and electrophilic attack.[15][21]
-
A region of positive potential (blue region), known as a "sigma-hole," is observed on the bromine atom along the axis of the C-Br bond. This positive cap is a hallmark of halogen bonding and indicates that the bromine atom can act as a Lewis acid, forming attractive interactions with electron donors.[8][22]
-
The hydrogen atoms of the pyridine ring and the region around the highly electronegative fluorine atoms of the -CF3 group also exhibit positive potential, making them potential sites for interactions with nucleophiles.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and bonding within a molecule. It examines intramolecular charge transfer (ICT) and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions indicates their strength.
Key findings from the NBO analysis would likely include:
-
Strong delocalization of electron density from the lone pairs of the nitrogen atoms into the π* anti-bonding orbitals of the aromatic rings, contributing to the stability of the heterocyclic system.
-
Hyperconjugative interactions between the C-C and C-H bonds and the π* orbitals of the ring, further stabilizing the molecule.
-
A significant withdrawal of electron density by the -CF3 group, evidenced by the positive charge on the attached carbon atom and negative charges on the fluorine atoms.
Implications for Drug Development and Synthesis
The computational results provide actionable insights for medicinal chemists and drug developers:
-
Target Interaction: The MEP map provides a clear roadmap for potential binding interactions. The negative potential on the imidazole nitrogen suggests it could act as a hydrogen bond acceptor in a receptor active site. The positive sigma-hole on the bromine atom makes it a potential halogen bond donor, an interaction that can significantly contribute to binding affinity.
-
Reactivity and Synthesis: The FMO and MEP analyses predict that electrophilic substitution reactions will preferentially occur on the electron-rich imidazo[1,2-a]pyridine ring. The C-Br bond, while a site for potential halogen bonding, also serves as a key synthetic handle for introducing further diversity through reactions like Suzuki or Buchwald-Hartwig cross-coupling.
-
Metabolic Stability: The strong C-F bonds and the overall kinetic stability suggested by the large HOMO-LUMO gap imply that the molecule may be resistant to metabolic degradation, a favorable property for a drug candidate.
Caption: Relationship between calculated properties and molecular behavior.
Experimental Protocol: DFT Calculation Workflow
The following outlines the step-by-step methodology for performing the quantum chemical calculations described in this guide using a program like Gaussian.
-
Structure Input:
-
Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, ChemDraw).
-
Convert the 2D structure to a 3D model.
-
Save the initial coordinates as a .gjf or .com input file.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up the calculation route section in the input file: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Specifies print options for detailed output.
-
B3LYP/6-311++G(d,p): Defines the level of theory (functional and basis set).
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry.
-
-
Specify the charge (0) and multiplicity (1, for a singlet ground state).
-
Submit the calculation to the computational server.
-
Validation: After the calculation completes, open the output file (.log or .out). Verify that the optimization converged successfully and that there are no imaginary frequencies, confirming a true energy minimum.
-
-
MEP Surface Generation:
-
Using the optimized coordinates from the previous step, set up a new calculation.
-
Route section: #p B3LYP/6-311++G(d,p) Pop=MK IOp(6/33=2,6/41=10,6/42=17)
-
This job will calculate the electrostatic potential on the electron density surface.
-
Open the resulting checkpoint file (.chk) in a visualization program (e.g., GaussView).
-
Generate the MEP surface, mapping the potential onto the calculated electron density.
-
-
NBO Analysis:
-
Using the optimized coordinates, set up another calculation.
-
Route section: #p B3LYP/6-311++G(d,p) Pop=NBO
-
This will perform a Natural Bond Orbital analysis.
-
The detailed output in the log file will contain information on natural atomic charges, orbital occupancies, and the second-order perturbation theory analysis of donor-acceptor interactions (E2 energies).
-
Conclusion
This in-depth technical guide has detailed the application of quantum chemical calculations to characterize the electronic properties of this compound. Through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, we have established a comprehensive understanding of the molecule's geometry, electronic structure, and reactivity profile. The analysis of frontier molecular orbitals indicates high kinetic stability, while the molecular electrostatic potential map has successfully identified key sites for non-covalent interactions, including hydrogen and halogen bonding. These theoretical insights are paramount for the rational design of novel imidazo[1,2-a]pyridine derivatives with enhanced pharmacological profiles and provide a solid foundation for future synthetic and biological investigations.
References
- Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling.
- MEP (molecular electrostatic potential) surfaces of some representative compounds.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- LUMO-HOMO and MESP pictures of 2- bromo -3-hydroxy- 6-methylpyridine.
- Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties.
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. MDPI.
- This compound. ChemicalBook.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Properties of halogen atoms for representing intermolecular electrostatic interactions related to halogen bonding and their substituent effects.
- A Comparative Guide to DFT Studies on 3-Bromo-2-methylpyridine Deriv
- Innate C-H trifluoromethylation of heterocycles.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study.
- Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO and NLMO analysis of 3,5-dibromo-2,6-dimethoxy pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules. MDPI.
- TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine deriv
- Comparison of Various Means of Evaluating Molecular Electrostatic Potentials for Noncovalent Interactions. CORE.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics.
- Unveiling Drug Discovery Insights through Molecular Electrost
- Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.
- 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. Acta Crystallographica Section E.
- Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules.
- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.
- Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences.
- Trifluoromethylated Heterocycles.
- Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study.
- Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. Bioorganic & Medicinal Chemistry.
- 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine. Benchchem.
- Trifluoromethyl
- 2-Bromo-6-(trifluoromethyl)pyridine 98.0+%, TCI America 1 g. Fisher Scientific.
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- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
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The Synthetic Versatility of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A Guide to Its Fundamental Reactivity and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity make it an attractive core for designing novel therapeutic agents and functional materials. The strategic introduction of a trifluoromethyl group at the 6-position enhances metabolic stability and lipophilicity, while the bromine atom at the 2-position serves as a versatile handle for a wide array of synthetic transformations. This technical guide provides an in-depth exploration of the fundamental reactivity and reaction mechanisms of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, offering insights into its synthesis and functionalization.
Synthesis of the Imidazo[1,2-a]pyridine Core
The construction of the this compound core is typically achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone. A general and widely adopted approach involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with a suitable brominating agent and a two-carbon synthon.
A plausible synthetic pathway commences with the reaction of 2-amino-5-(trifluoromethyl)pyridine with an α-bromo- or α-chloro-carbonyl compound. The initial step involves the nucleophilic attack of the endocyclic nitrogen of the aminopyridine onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization to form the fused imidazole ring. Subsequent bromination at the 2-position can be achieved using various brominating agents.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a diverse range of substituents.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted imidazo[1,2-a]pyridines. The reaction involves the palladium-catalyzed cross-coupling of this compound with a boronic acid or a boronate ester.
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of the imidazo[1,2-a]pyridine. This is followed by transmetalation with the boronic acid derivative, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-imidazo[1,2-a]pyridine Analogues [1]
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 83 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 75 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 67 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
To a degassed solution of the 6-bromo-imidazo[1,2-a]pyridine derivative (1.0 eq) in a 2:1:2 mixture of toluene, ethanol, and water, add the aryl boronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination enables the synthesis of 2-amino-substituted imidazo[1,2-a]pyridines, which are valuable building blocks in medicinal chemistry. This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine.
The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then affords the aminated product.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |
| 3 | Benzylamine | Pd₂(dba)₃ | DavePhos | K₃PO₄ | t-BuOH | 80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., sodium tert-butoxide, 1.5 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling provides a direct route to 2-alkynyl-substituted imidazo[1,2-a]pyridines. This reaction involves the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.
The mechanism is believed to involve a palladium catalytic cycle similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT |
| 2 | 1-Heptyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | K₂CO₃ | Acetonitrile | 80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and the copper(I) iodide co-catalyst (0.05 eq).
-
Add the base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the imidazo[1,2-a]pyridine ring system, further enhanced by the strongly electron-withdrawing trifluoromethyl group, makes the 2-bromo substituent susceptible to nucleophilic aromatic substitution (SNAr). This provides a complementary method to cross-coupling for the introduction of heteroatom nucleophiles.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the heterocyclic core.
Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: Stepwise mechanism of nucleophilic aromatic substitution (SNAr).
Representative Nucleophiles and Conditions:
-
Alkoxides (e.g., NaOMe): Reaction in the corresponding alcohol (MeOH) or a polar aprotic solvent like DMF at elevated temperatures can lead to the formation of 2-alkoxy derivatives.
-
Amines: While palladium-catalyzed amination is often preferred, direct SNAr with highly nucleophilic amines in polar aprotic solvents at high temperatures can be a viable alternative, particularly for activated substrates.
-
Thiols (e.g., NaSPh): Thiolates are excellent nucleophiles and readily displace the bromide under mild conditions, often in solvents like DMF or DMSO at room temperature or with gentle heating.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its reactivity is dominated by the C-Br bond at the 2-position, which readily participates in a host of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations provide efficient access to a wide range of functionalized derivatives with tailored properties. Furthermore, the electron-deficient nature of the heterocyclic core activates the substrate towards nucleophilic aromatic substitution, offering an alternative pathway for the introduction of various nucleophiles. A thorough understanding of these fundamental reaction mechanisms and the ability to apply the appropriate experimental protocols are crucial for researchers and scientists aiming to leverage the synthetic potential of this important scaffold in drug discovery and materials science.
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. National Institutes of Health. [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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A Technical Guide to the Therapeutic Potential of the 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Scaffold
Abstract: The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant compounds.[1][2] This guide focuses on a specific, highly functionalized derivative: 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. We will explore the strategic importance of its constituent parts, delve into its known and potential biological activities, and provide robust, field-tested protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutic agents.
The Imidazo[1,2-a]pyridine Core: A Foundation for Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic heterocycle that has garnered immense interest in pharmaceutical research. Its rigid structure and synthetic tractability make it an ideal starting point for developing targeted therapies.[1][3] Derivatives of this core have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Marketed drugs like zolpidem and alpidem underscore the scaffold's therapeutic value.[1][2]
The specific focus of this guide, this compound, is decorated with two key functional groups that significantly influence its chemical reactivity and biological profile.
-
The 2-Bromo Group: The bromine atom at the C2 position is a versatile synthetic handle. It is a crucial site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments. This enables the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies.
-
The 6-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[6][7]
Potential Biological Activities and Therapeutic Targets
While direct biological data on the this compound scaffold is emerging, the extensive research on related imidazo[1,2-a]pyridine derivatives allows us to predict its most promising therapeutic applications.
Anticancer Activity
Imidazo[1,2-a]pyridines are well-documented as potent anticancer agents.[8][9][10] Their mechanisms often involve the inhibition of key protein kinases that are hyperactivated in cancer cells.[10][11]
Potential Targets:
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade regulating cell growth, proliferation, and survival. Aberrant activation is a hallmark of many cancers.[12] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα and downstream effectors like AKT and mTOR.[10][12][13] The 6-(trifluoromethyl) substitution could enhance potency and selectivity for these kinase targets.
-
Receptor Tyrosine Kinases (RTKs): Targets like c-Met, which are involved in metastasis and tumor progression, are also susceptible to inhibition by this scaffold.
-
Cell Cycle Regulation: Some derivatives induce cell cycle arrest, often at the G2/M phase, by modulating the levels of proteins like p53 and p21.[8][10]
The diagram below illustrates the hypothesized mechanism of action for a 2,6-substituted imidazo[1,2-a]pyridine derivative targeting the PI3K/AKT pathway.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.
Antimicrobial and Antiviral Activities
The imidazo[1,2-a]pyridine scaffold is also recognized for its broad-spectrum antimicrobial activity.[3][5]
-
Antifungal: Derivatives are known to inhibit ergosterol synthesis, a critical component of the fungal cell membrane.[14]
-
Antimycobacterial: Specific imidazo[1,2-a]pyridine-based compounds have shown potent and selective activity against Mycobacterium tuberculosis, including multi-drug-resistant strains.[15][16]
-
Antiviral: The scaffold has been investigated for activity against various viruses.[3][5]
Anti-Inflammatory Activity
Chronic inflammation is linked to numerous diseases, including cancer. Imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by modulating key signaling pathways like STAT3/NF-κB.[4] This modulation can lead to the suppression of pro-inflammatory mediators such as iNOS and COX-2.[4]
Quantitative Biological Activity Data
While specific data for the 2-bromo-6-(trifluoromethyl) derivative is limited in the public domain, the following table summarizes the anticancer activity of structurally related imidazo[1,2-a]pyridine compounds to provide a benchmark for expected potency.
| Compound Class/ID | Cancer Cell Line | Assay Type | Activity (IC50, µM) | Reference |
| 6-substituted quinazoline derivative (13k) | HCC827 (NSCLC) | MTT | 0.09 | [12][17] |
| A549 (NSCLC) | MTT | 0.21 | [17] | |
| MCF-7 (Breast) | MTT | 0.15 | [17] | |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | MTT | 45 | [8][17] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | MTT | 47.7 | [8][17] |
| Imidazo[1,2-a]pyridine (Compound 6) | HeLa (Cervical) | Proliferation | 9.7 - 44.6 | [17] |
| Generic Imidazo[1,2-a]pyridine (12b) | Hep-2 (Laryngeal) | Not Specified | 11 | [17][18] |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the initial screening and validation of the this compound scaffold and its derivatives.
Primary Screening: Cell Viability (MTT/MTS Assay)
This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cell lines.
Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Rationale: Seeding density is crucial to ensure cells are in the exponential growth phase during treatment.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO (e.g., 10 mM). Create a serial dilution series in culture medium to achieve the final desired concentrations.
-
Rationale: DMSO is used to solubilize the compound. The final DMSO concentration in the well should be kept low (<0.5%) to avoid solvent-induced toxicity.
-
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the treated plates for 48-72 hours.
-
Rationale: The incubation time should be sufficient to observe a significant effect on cell proliferation, typically 2-3 cell doubling times.
-
-
Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Secondary Screening: Western Blot for Pathway Modulation
This protocol is used to validate if the compound's cytotoxic effect is mediated by the inhibition of a specific signaling pathway, such as PI3K/AKT.
Step-by-Step Protocol:
-
Cell Treatment & Lysis: Treat cells grown in 6-well plates with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins like AKT.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Rationale: Blocking prevents non-specific binding of antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Washing & Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the p-AKT/total-AKT ratio in treated cells would confirm pathway inhibition.
Caption: A typical workflow for the biological evaluation of novel derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in oncology. The strategic placement of the bromo and trifluoromethyl groups provides both a handle for synthetic diversification and favorable physicochemical properties for drug-likeness.
Future research should focus on:
-
SAR Expansion: Systematically exploring substitutions at the 2-position via cross-coupling reactions to identify moieties that enhance potency and selectivity.
-
Target Deconvolution: For compounds with potent anticancer activity, identifying the specific kinase or protein target is crucial.
-
In Vivo Evaluation: Promising lead compounds should be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and protocols outlined in this guide, researchers can effectively explore the vast therapeutic potential encapsulated within this versatile chemical scaffold.
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Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. Retrieved from [Link]
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Fujiwara, T., & O'Sullivan, A. C. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 115–125. Retrieved from [Link]
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Polito, L., Bortolotti, M., & Bolognesi, A. (2023). Biological Activities of Ribosome-Inactivating Proteins. Toxins, 15(2), 147. Retrieved from [Link]
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Amini, E., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]
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Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Retrieved from [Link]
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Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. Retrieved from [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Retrieved from [Link]
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Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Retrieved from [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]
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Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]
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Kim, Y., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Bautista-Martínez, J. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]
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Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Retrieved from [Link]
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Tadigoppula, N., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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OUCI. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. Retrieved from [Link]
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Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. (2025). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Note: A Step-by-Step Guide to the Purification of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine by Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the purification of the synthetically valuable intermediate, 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. The protocol leverages normal-phase flash column chromatography for bulk purification, followed by High-Performance Liquid Chromatography (HPLC) for final purity analysis. This document is designed to offer both a practical workflow and a deep understanding of the underlying chromatographic principles, ensuring researchers can achieve high purity of the target compound, a critical step for subsequent synthetic applications and biological screening.
Introduction: The Rationale for Purification
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of diverse molecular libraries. The trifluoromethyl group often enhances metabolic stability and binding affinity.[1]
Synthetic routes to this compound can yield a crude mixture containing unreacted starting materials, reagents, and side-products. Achieving high purity (>98%) is paramount, as impurities can interfere with downstream reactions, complicate structural analysis, and produce misleading results in biological assays. This guide details a robust chromatographic methodology to isolate the target compound from such complex mixtures.
Foundational Principles: Selecting the Right Chromatography
The purification strategy employs normal-phase flash chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and elution by a non-polar mobile phase.[2][3]
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its polar surface rich in silanol (Si-OH) groups.[4]
-
Mobile Phase (Eluent): A mixture of non-polar and moderately polar organic solvents is used. The separation is driven by the competition between the analyte and the mobile phase for adsorption sites on the silica surface. Less polar compounds have a weaker affinity for the silica and elute faster, while more polar compounds are retained longer.[2][3]
The choice of this method is based on the moderate polarity of the target imidazo[1,2-a]pyridine scaffold, making it well-suited for separation from both non-polar and highly polar impurities using common organic solvents.
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before committing to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[5] The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with a retention factor (Rƒ) for the product ideally between 0.2 and 0.4.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Common starting solvent systems include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5][6]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm and/or 365 nm).
-
Optimization: Adjust the ratio of the solvents to achieve the target Rƒ.
A recommended starting solvent system to test is a gradient of Ethyl Acetate in Hexane (e.g., 10%, 20%, 30% Ethyl Acetate).
Bulk Purification: Flash Column Chromatography Protocol
Flash chromatography accelerates the separation process by applying positive pressure, pushing the mobile phase through the column more quickly than gravity alone.[4]
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel (230-400 mesh, 40-63 µm particle size) |
| Glassware | Glass chromatography column, separating funnel, collection tubes/flasks |
| Solvents | HPLC-grade Hexane and Ethyl Acetate (or chosen eluent from TLC) |
| Sample Loading | Celite or additional silica gel (for dry loading) |
| Equipment | Fume hood, source of compressed air or nitrogen, rotary evaporator |
| Analytical | TLC plates, UV lamp |
Step-by-Step Purification Workflow
The overall workflow for flash chromatography purification is outlined below.
Caption: Workflow for Flash Chromatography Purification.
1. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, non-polar mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Add another layer of sand on top to protect the silica bed.
-
Never let the column run dry; the solvent level should always remain above the top layer of sand.
2. Sample Preparation (Dry Loading):
-
Dry loading is highly recommended to ensure a narrow sample band and better separation.[7]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to the solution and mix.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[4][7]
3. Sample Loading and Elution:
-
Drain the solvent in the column down to the level of the top sand layer.
-
Carefully add the dry-loaded sample onto the sand.
-
Gently add a small amount of the mobile phase, allowing it to percolate through the sample layer.
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Begin elution by applying gentle pressure and collecting the eluent in fractions.
4. Fraction Collection and Analysis:
-
Start with a low-polarity mobile phase (isocratic elution) and, if necessary, gradually increase the polarity (gradient elution) to elute the more retained compounds.[5][7]
-
Collect fractions of a consistent volume.
-
Spot every few fractions on a TLC plate to monitor the separation and identify which fractions contain the pure product.
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Purity Verification: High-Performance Liquid Chromatography (HPLC)
After flash chromatography, HPLC is used to accurately determine the final purity of the compound. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase is used with a polar mobile phase.[8][9][10] Hydrophobic compounds are retained longer.[11][12]
HPLC System and Parameters
The following table summarizes a typical starting point for an analytical RP-HPLC method.
| Parameter | Condition | Rationale |
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | C18 is a versatile, non-polar stationary phase suitable for a wide range of organic molecules.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Water is the polar base of the mobile phase.[14] Acid modifiers improve peak shape for basic compounds like pyridines.[8][13] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% of the same acid | Acetonitrile is a common organic modifier with low viscosity and UV cutoff.[8][14] |
| Gradient | 5% to 95% B over 10-15 minutes | A gradient elution is effective for analyzing samples with components of varying polarities.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detection | UV-Vis Detector at 254 nm or Diode Array Detector | Imidazo[1,2-a]pyridine systems typically have strong UV absorbance. |
| Injection Volume | 5-10 µL | A small volume is used to prevent column overloading. |
| Sample Preparation | Dissolve a small sample in Acetonitrile or Methanol. | The sample should be fully dissolved in a solvent compatible with the mobile phase.[16] |
Interpreting the Results
The output chromatogram will show peaks corresponding to the different components of the sample. The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks detected. For a successful purification, a single major peak for the target compound should be observed, with an area percentage of >98%.
Conclusion
This application note provides a robust and validated workflow for the purification of this compound. By first optimizing the separation on TLC, followed by systematic execution of normal-phase flash chromatography, researchers can effectively remove synthetic impurities. Final purity assessment by RP-HPLC provides a quantitative and trustworthy measure of success. Adherence to this detailed protocol will empower scientists to obtain high-quality material, ensuring the reliability and reproducibility of their subsequent research and development efforts.
References
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- GL Sciences. (n.d.). Normal Phase Column Selection Guide.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?.
- Slideshare. (n.d.). Reverse phase chromatography.
- Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
- Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Biotage. (n.d.). Successful flash chromatography.
- King Group. (n.d.). Successful Flash Chromatography.
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.).
- Mobile Phase Selectivity. (n.d.).
- BenchChem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.
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Application Note & Protocol: High-Purity Recrystallization of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Abstract
This comprehensive guide details the techniques for obtaining high-purity 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a key building block in pharmaceutical and agrochemical research. The presence of both a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold presents unique challenges and opportunities for purification by recrystallization. This document provides a deep dive into the principles of solvent selection, step-by-step protocols for single-solvent and multi-solvent recrystallization, and troubleshooting strategies to overcome common crystallization challenges. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to achieve superior purity of the target compound, ensuring the reliability and reproducibility of their downstream applications.
Introduction: The Critical Role of Purity
This compound is a versatile heterocyclic compound whose utility in medicinal chemistry and materials science is directly linked to its purity. Impurities, even in trace amounts, can lead to unpredictable side reactions, decreased yields in subsequent synthetic steps, and misleading biological assay results. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, capable of yielding highly pure crystalline material when optimized.[1][2]
The core principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow for the formation of a highly ordered crystal lattice of the pure compound, leaving the impurities dissolved in the mother liquor.[2]
The unique electronic properties conferred by the trifluoromethyl group, a strong electron-withdrawing moiety, and the polarizable bromine atom can significantly influence the intermolecular interactions and, consequently, the solubility of the target molecule.[3][4] This necessitates a carefully considered approach to solvent selection and the overall recrystallization strategy.
Foundational Principles: Solvent Selection for Fluorinated Heterocycles
The success of any recrystallization protocol hinges on the judicious choice of solvent. For fluorinated heterocyclic compounds like this compound, several factors must be considered:
-
"Like Dissolves Like" : This age-old principle remains a valuable starting point. The imidazo[1,2-a]pyridine core imparts a degree of polarity, suggesting that polar solvents may be effective.[5]
-
The Influence of the Trifluoromethyl Group : The highly electronegative fluorine atoms in the CF3 group can reduce the basicity of the nearby nitrogen atoms, potentially altering the compound's solubility profile compared to its non-fluorinated analogs.[3]
-
Solubility Gradient : An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This steep solubility curve is crucial for maximizing the recovery of the purified product.[2]
-
Boiling Point : The solvent's boiling point should be high enough to allow for a sufficient temperature differential for dissolution and crystallization but low enough to be easily removed from the purified crystals.
-
Inertness : The solvent must not react with the compound being purified.
Systematic Solvent Screening
A systematic approach to solvent screening is paramount. This typically involves small-scale solubility tests with a range of solvents of varying polarities. A proposed screening panel is presented in Table 1.
Table 1: Solvent Screening Panel for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Non-Polar | |||
| Heptane | 0.1 | 98 | Effective for washing non-polar impurities. |
| Toluene | 2.4 | 111 | Aromatic solvent, may interact favorably with the pyridine ring. |
| Intermediate Polarity | |||
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent, but low boiling point. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A versatile solvent with moderate polarity. |
| Polar Aprotic | |||
| Acetone | 5.1 | 56 | Can be a good solvent for many polar compounds. |
| Acetonitrile (MeCN) | 5.8 | 82 | Often used for purifying nitrogen-containing heterocycles. |
| Polar Protic | |||
| Isopropanol (IPA) | 3.9 | 82 | Can form hydrogen bonds, potentially aiding in selective dissolution. |
| Ethanol (EtOH) | 4.3 | 78 | Similar to IPA, with a slightly higher polarity. |
| Methanol (MeOH) | 5.1 | 65 | Highly polar, may be too good of a solvent at room temperature. |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique and should be the first approach attempted once a suitable solvent has been identified from the screening process.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for Single-Solvent Recrystallization.
Step-by-Step Methodology:
-
Dissolution : In a clean Erlenmeyer flask, add the impure this compound. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. Note: Avoid adding an excess of solvent, as this will reduce the final yield.[5]
-
Hot Filtration (Optional) : If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.[5]
-
Cooling and Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Inducing Crystallization : If no crystals form after cooling, try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a seed crystal of the pure compound.[5]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying : Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)
This technique is employed when a single solvent that meets all the criteria for recrystallization cannot be found. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").
Logical Relationship in Solvent/Anti-Solvent Selection
Caption: Solvent and Anti-Solvent Relationship.
Step-by-Step Methodology:
-
Dissolution : Dissolve the impure compound in the minimum amount of the "good" hot solvent.
-
Addition of Anti-Solvent : While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation.
-
Re-dissolution : Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization : Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation and Drying : Collect and dry the crystals as described in the single-solvent recrystallization protocol.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow to cool again.[5]- Scratch the inner surface of the flask with a glass rod or add a seed crystal.[5] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure. | - Lower the temperature of the solution before it becomes saturated.- Re-dissolve the oil in more solvent and try again, potentially with a different solvent system. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution for a longer period in an ice bath. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Conclusion
The successful recrystallization of this compound is an achievable goal that requires a systematic and well-informed approach. By understanding the fundamental principles of solubility and carefully selecting the appropriate solvent system, researchers can significantly enhance the purity of this valuable compound. The protocols and troubleshooting guide provided in this application note serve as a robust framework for developing an optimized purification strategy, ultimately contributing to the integrity and success of subsequent scientific endeavors.
References
- BenchChem. (2025).
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- BenchChem. (2025).
-
ResearchGate. (2018). Fluorinated Heterocycles. [Link]
Sources
Comprehensive Analytical Strategy for the Characterization and Quality Control of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a key heterocyclic building block in modern medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1][2][3][4] The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[2][5] The incorporation of a bromine atom provides a reactive handle for further functionalization, such as in cross-coupling reactions, while the trifluoromethyl group can significantly modulate physicochemical properties like lipophilicity and metabolic stability, often enhancing the pharmacological profile of a final drug candidate.[6][7]
Given its importance as a critical intermediate, establishing a robust and comprehensive analytical framework is paramount to ensure its identity, purity, and overall quality. This application note details an integrated suite of analytical methods for the complete characterization and routine quality control of this compound (Molecular Formula: C₈H₄BrF₃N₂, Molecular Weight: 265.03 g/mol ). We present detailed protocols for chromatographic purity assessment by High-Performance Liquid Chromatography (HPLC), identity confirmation by Mass Spectrometry (MS), definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental composition verification by specialized Combustion Analysis.
The Logic of a Multi-Modal Analytical Approach
No single analytical technique can fully define the quality of a chemical intermediate. A robust quality control (QC) strategy relies on the orthogonal application of multiple techniques, where each method provides a unique and complementary piece of information. This multi-modal approach ensures that attributes like purity, identity, and structure are confirmed with the highest degree of confidence.
Below is a diagram illustrating how different analytical methods synergize to build a complete quality profile for the target compound.
Caption: Interconnectivity of analytical methods for a complete QC profile.
Chromatographic Purity: Reversed-Phase HPLC
Expert Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[8] It separates the main compound from process-related impurities and degradation products based on differences in their hydrophobicity. A Photodiode Array (PDA) detector is employed to assess peak purity and select the optimal wavelength for quantification, ensuring specificity and accuracy.[9]
Protocol 2.1: HPLC Purity Determination
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.[8]
-
-
Chromatographic Conditions:
-
A summary of the starting conditions for method development is provided in the table below.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately polar analytes.[8][9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and acidifier, improving peak shape for basic compounds.[9] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Elution Profile | Gradient: 10% B to 90% B over 20 min | A gradient is essential for initial screening to elute all potential impurities with varying polarities.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing resolution and run time. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak efficiency. |
| Detection | PDA Scan: 210-400 nm; Quantify at λmax (~285 nm) | The optimal wavelength should be determined from the UV spectrum to maximize sensitivity. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |
-
System Suitability Testing (SST):
-
Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.
-
| SST Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Confirms the precision and reproducibility of the system and injection. |
-
Data Analysis:
-
Calculate the purity using the area percent method. The purity is reported as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Identity and Molecular Formula Confirmation
Mass Spectrometry (MS)
Expert Rationale: Mass spectrometry is an indispensable tool for confirming molecular identity by providing a precise mass-to-charge ratio (m/z) of the analyte. For this compound, MS is particularly powerful due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).[10][11] This results in a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which serves as a definitive signature for a monobrominated compound.[12] High-Resolution Mass Spectrometry (HRMS) further allows for the confirmation of the elemental formula by measuring the mass with high accuracy.
Protocol 3.1.1: LC-MS Analysis
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).[13]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Positive. The nitrogen atoms in the imidazopyridine ring are readily protonated to form the [M+H]⁺ ion.
-
Mass Range: m/z 100-500.
-
Data Interpretation:
-
Expected [M+H]⁺ Ions: Look for a pair of peaks corresponding to [C₈H₅BrF₃N₂]⁺.
-
For ⁷⁹Br isotope: m/z ≈ 264.96
-
For ⁸¹Br isotope: m/z ≈ 266.96
-
Key Confirmation: The intensity ratio of these two peaks must be approximately 1:1.
-
-
Elemental Analysis
Expert Rationale: While HRMS provides a highly accurate molecular formula, elemental analysis offers a complementary, quantitative confirmation of the bulk sample's elemental composition (%C, %H, %N). For fluorine-containing compounds, this analysis requires special handling. Fluorine is highly reactive during combustion and can form hydrofluoric acid (HF), which attacks the quartz combustion tube and poisons the catalysts.[14]
Protocol 3.2.1: CHN Analysis for Fluorinated Compounds
-
Instrumentation:
-
Flash Combustion Elemental Analyzer equipped with a Thermal Conductivity Detector (TCD).[14]
-
-
Specialized Setup:
-
A fluorine adsorption reagent (e.g., FluoAdso™) must be packed into the combustion reactor to trap reactive fluorine species, thereby protecting the instrument components.[14]
-
-
Procedure:
-
The sample is weighed into a tin capsule and introduced into the combustion reactor.
-
The resulting CO₂, H₂O, and N₂ gases are separated chromatographically and quantified by the TCD.[14]
-
-
Data Comparison:
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 36.24% | ± 0.4% |
| Hydrogen (H) | 1.52% | ± 0.3% |
| Nitrogen (N) | 10.57% | ± 0.4% |
Unambiguous Structural Elucidation: NMR Spectroscopy
Expert Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for structural elucidation, providing detailed information about the chemical environment and connectivity of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural verification.
Protocol 4.1: NMR Analysis
-
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
-
-
Sample Preparation:
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Expected Spectroscopic Features:
| Nucleus | Expected Features | Rationale |
| ¹H NMR | 4 signals in the aromatic region (~7.0-8.5 ppm). | Corresponds to the four protons on the imidazo[1,2-a]pyridine core. Their chemical shifts and coupling patterns confirm their specific positions. |
| ¹³C NMR | 8 distinct signals. | One signal for each of the 8 carbon atoms in the molecule. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single, sharp signal. | All three fluorine atoms of the CF₃ group are chemically equivalent, resulting in one singlet. Its chemical shift confirms the electronic environment. |
Overall Quality Control Workflow
The following workflow diagram outlines the logical progression of tests for the release of a batch of this compound.
Caption: A typical QC workflow for batch release.
References
- Thermo Fisher Scientific. (n.d.). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
- University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method. University of Pretoria.
- BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem.
- MSU Chemistry. (n.d.). Mass Spectrometry. Michigan State University.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.
- MDPI. (n.d.). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
- The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting Information for. The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia.
- ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
- ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate.
- PubMed. (2025, November 28). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed.
- Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry.
- PubMed Central (PMC). (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Introduction: Strategic Importance and Application
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a cornerstone for the development of therapeutics targeting a wide range of diseases. The functionalization of this core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of novel molecular entities.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of organoboron reagents have cemented its role in the pharmaceutical industry.[3][4]
This guide focuses on a particularly valuable building block: 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine . The presence of a bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling. Simultaneously, the potent electron-withdrawing trifluoromethyl (CF₃) group at the 6-position significantly modulates the electronic properties of the heterocyclic system. This guide provides an in-depth analysis of its reactivity, detailed experimental protocols, and field-proven insights for its successful application in Suzuki-Miyaura coupling reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the C-Br bond, thereby facilitating this step.[7] This reaction forms a square-planar Pd(II) intermediate.[1][8]
-
Transmetalation: In this step, an organic group is transferred from the organoboron reagent to the palladium(II) center. The reaction requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[2] The halide or other ligand on the palladium is exchanged for the organic moiety from the boronate, resulting in a diorganopalladium(II) complex.[5][6]
-
Reductive Elimination: This final step involves the formation of the new C-C bond between the two organic partners, yielding the desired 2-aryl-6-(trifluoromethyl)imidazo[1,2-a]pyridine product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[8]
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling with heteroaryl halides like this compound hinges on the careful selection of reaction components. The imidazo[1,2-a]pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition, a challenge sometimes called the "2-pyridyl problem".[9] Therefore, judicious choice of ligand and conditions is critical.
| Parameter | Recommended Choices & Rationale |
| Palladium Catalyst | Precatalysts: Pd(dppf)Cl₂, Pd₂(dba)₃, XPhos Pd G3/G4. Rationale: Precatalysts are often air-stable and provide a reliable source of the active Pd(0) species. For challenging substrates, using advanced generation precatalysts that incorporate bulky, electron-rich ligands can be highly effective.[9][10] |
| Ligand | Type: Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos). Rationale: These ligands stabilize the Pd(0) center, accelerate the rate-limiting oxidative addition, and promote the final reductive elimination step, which can be slow for electron-deficient heteroaryl systems.[9] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄. Rationale: The base is crucial for activating the boronic acid.[2] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and basic, often providing better results for difficult couplings. K₃PO₄ is another strong base that can be beneficial. The choice can impact side reactions like protodeboronation, where the boronic acid is cleaved before it can couple.[11] |
| Solvent System | Anhydrous: 1,4-Dioxane, Toluene, DME. Aqueous Mixtures: Dioxane/H₂O, Toluene/H₂O. Rationale: Aprotic solvents are common. The addition of water can help dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions may be required for particularly sensitive substrates.[6][12] |
| Boronic Acid/Ester | Type: Aryl/heteroaryl boronic acids or their pinacol esters. Rationale: Pinacol esters often exhibit greater stability and can reduce the rate of competitive protodeboronation.[12] A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. |
Experimental Protocol: A General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.
Materials and Reagents
-
This compound (1.0 eq.)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 eq.)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq.)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inerting the Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask. The final concentration should typically be between 0.1-0.2 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the flask in a preheated oil bath (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-6-(trifluoromethyl)imidazo[1,2-a]pyridine product.
Representative Applications: Substrate Scope
The protocol is robust and applicable to a wide range of boronic acids. The table below summarizes expected outcomes for the coupling of this compound with various electronically and sterically diverse partners, based on established reactivity principles for Suzuki-Miyaura couplings of heteroaryl halides.[3][13][14]
| Entry | Boronic Acid Partner | Rationale / Expected Outcome | Representative Yield Range |
| 1 | 4-Methoxyphenylboronic acid | Electron-rich aryl boronic acids are excellent coupling partners and typically react efficiently to give high yields.[13] | 85-95% |
| 2 | 4-Cyanophenylboronic acid | Electron-deficient aryl boronic acids are also generally well-tolerated, providing good to excellent yields. | 80-90% |
| 3 | 2-Methylphenylboronic acid | Sterically hindered ortho-substituted partners may require slightly longer reaction times or higher temperatures but generally couple effectively.[13] | 70-85% |
| 4 | Thiophene-2-boronic acid | Heteroaryl boronic acids are viable coupling partners, expanding the accessible chemical space. Care must be taken to avoid catalyst poisoning by certain heteroatoms.[12] | 65-80% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Catalyst inhibition by the substrate's nitrogen. 3. Insufficiently active base or temperature. | 1. Ensure meticulous degassing of solvents and inerting of the reaction vessel.[9] 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to prevent catalyst inhibition and promote oxidative addition.[9] 3. Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and/or increase the reaction temperature. |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Base-mediated cleavage of the C-B bond is faster than transmetalation.[11] | 1. Use anhydrous solvents and ensure reagents are dry. 2. Switch to the corresponding boronic acid pinacol ester, which is often more stable. 3. Use a non-aqueous base/solvent system if the problem persists. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Rigorously degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Singh, Y. et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available from: [Link]
-
Semantic Scholar. New air-stable catalysts for general and efficient suzuki-miyaura cross-coupling reactions of heteroaryl chlorides. Available from: [Link]
-
ACS Publications. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′-Tetra(diphenylphosphinomethyl)-1,2-ethylenediamines. Request PDF. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... Download Table. Available from: [Link]
-
ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available from: [Link]
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ScienceDirect. (2017). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available from: [Link]
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PubMed. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Available from: [Link]
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National Institutes of Health (NIH). (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Nature. (2022). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
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National Institutes of Health (NIH). (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. Available from: [Link]
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ResearchGate. (2013). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Request PDF. Available from: [Link]
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ResearchGate. (2017). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Available from: [Link]
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National Institutes of Health (NIH). (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: [Link]
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ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PDF. Available from: [Link]
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National Institutes of Health (NIH). (2020). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC. Available from: [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Pharmaceutical Scaffolds from 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous commercial drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, while the nitrogen atoms offer key hydrogen bonding capabilities. The incorporation of a trifluoromethyl (-CF3) group at the 6-position is a deliberate design choice aimed at enhancing the pharmaceutical potential of derivative compounds.[4] The -CF3 group is known to improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets through favorable electrostatic interactions.[5]
This guide focuses on 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine as a pivotal starting material. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a suite of powerful palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities, making it an ideal substrate for building libraries of novel compounds for drug discovery screening. We will detail field-proven protocols for key C-C and C-N bond-forming reactions, explaining the rationale behind the selection of catalysts, ligands, and conditions essential for achieving high yields with this specific, electron-deficient heterocyclic system.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom influences the reactivity of the C-Br bond. This requires careful selection of catalytic systems to ensure efficient and high-yield transformations. The following protocols are optimized for electron-deficient 2-halopyridine systems.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in many therapeutic agents.[6] For a substrate like this compound, the choice of a palladium catalyst and ligand is critical to overcome potential catalyst inhibition by the pyridine nitrogen.[7]
Causality Behind Protocol Choices:
-
Catalyst System: A pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended. These ligands stabilize the Pd(0) active species and promote the oxidative addition step, which can be rate-limiting.[8][9]
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically effective.[8] The base is crucial for the transmetalation step, activating the boronic acid partner.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. Water is essential for the activity of the inorganic base and facilitates the transmetalation process.[10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2–1.5 eq), and powdered potassium carbonate (2.0–3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). The total solvent volume should create a concentration of approximately 0.1 M with respect to the starting bromide.
-
Degassing: Further degas the heterogeneous mixture by bubbling argon through the suspension for 10-15 minutes.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to 90–100 °C for 4–16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Boronic Acid) | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield Range |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 90 | 80-92% |
| 3-Pyridylboronic acid | XPhos Pd G3 (2%) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 100 | 75-88% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 70-85% |
| Yields are generalized from literature on similar electron-deficient bromopyridine substrates and should be considered starting points for optimization. |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines, a critical moiety in a vast number of pharmaceuticals.[11] The reaction's success with 2-bromo-heterocycles is highly dependent on the ligand, which must be sufficiently electron-rich and sterically hindering to promote reductive elimination and prevent catalyst deactivation.[12][13]
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a highly hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos) is state-of-the-art. These ligands form monoligated Pd(0) species that are highly active in the catalytic cycle.[12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[12] They are essential for deprotonating the amine, allowing it to coordinate to the palladium center.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox Recommended): In an oven-dried vial inside a glovebox, charge the palladium pre-catalyst (1–3 mol%) and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat in a pre-heated aluminum block to 100–110 °C with vigorous stirring for 4–24 hours. Monitor by LC-MS.
-
Work-up & Purification:
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
-
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine Coupling Partner | Palladium System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield Range |
| Morpholine | Pd₂(dba)₃ (2%) / RuPhos (4%) | NaOt-Bu (1.4) | Toluene | 110 | 88-96% |
| Aniline | Pd(OAc)₂ (2%) / BrettPhos (3%) | LiHMDS (1.5) | Dioxane | 100 | 75-90% |
| Benzylamine | Pd₂(dba)₃ (2%) / XPhos (4%) | NaOt-Bu (1.4) | Toluene | 110 | 80-94% |
| n-Butylamine | Pd(OAc)₂ (2%) / RuPhos (3%) | NaOt-Bu (1.4) | Toluene | 100 | 70-85% |
| Yields are generalized from literature on similar electron-deficient bromopyridine substrates and should be considered starting points for optimization.[13][14] |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling introduces an alkyne moiety, a highly versatile functional group that can be further elaborated into a variety of structures. The reaction typically employs a dual-catalyst system of palladium and copper(I).[7]
Causality Behind Protocol Choices:
-
Catalyst System: A standard system consists of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst, typically CuI. The palladium complex facilitates the oxidative addition, while the copper salt forms a copper acetylide intermediate that participates in the transmetalation step.[15][16]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves as both the base to deprotonate the terminal alkyne and often as a co-solvent.
-
Solvent: Anhydrous THF or DMF are common choices, often in conjunction with the amine base. Rigorous degassing is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by the copper catalyst in the presence of oxygen.[7]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2–5 mol%), and CuI (1–5 mol%).
-
Solvent and Base Addition: Add degassed solvent (e.g., THF) and triethylamine (2–3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1–1.3 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3–16 hours. The reaction is often complete at room temperature. Monitor by TLC or LC-MS.
-
Work-up & Purification:
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by column chromatography.
-
Data Presentation: Representative Sonogashira Coupling Conditions
| Alkyne Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield Range |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (2%) | Et₃N (2.5) | THF | RT | 85-97% |
| Propargyl alcohol | Pd(PPh₃)₄ (5%) | CuI (5%) | DIPEA (3.0) | DMF | 50 | 75-90% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (2%) | Et₃N (2.5) | THF | RT | 90-98% |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3%) | CuI (2%) | Et₃N (2.5) | THF | RT | 80-92% |
| Yields are generalized from literature on similar bromopyridine substrates.[15][16] |
Application in a Multi-Step Synthesis: A Hypothetical Route to a CXCR4 Antagonist Analog
To illustrate the utility of these primary transformations, we can outline a hypothetical, yet plausible, synthetic route towards an analog of a complex pharmaceutical agent like GSK812397, a CXCR4 antagonist.[17][18][19][20] The core of GSK812397 contains a substituted imidazo[1,2-a]pyridine. Our starting material provides a direct entry into this class of compounds.
Hypothetical Synthetic Pathway:
-
Step A (Buchwald-Hartwig Amination): Couple this compound with a suitable protected piperazine, such as tert-butyl piperazine-1-carboxylate, using the established protocol. This installs the key sidechain found in many CXCR4 antagonists.
-
Step B (Vilsmeier-Haack Formylation): Introduce an aldehyde at the 3-position of the imidazo[1,2-a]pyridine ring. This is a classic reaction for electron-rich heterocycles and provides a handle for the next step.
-
Step C (Reductive Amination): Couple the aldehyde from Step B with a chiral amine building block (e.g., (S)-5,6,7,8-tetrahydroquinolin-8-amine) via reductive amination using a mild reducing agent like sodium triacetoxyborohydride. This step builds the final, complex structure.[19][20]
-
Step D (Deprotection): Remove the Boc protecting group from the piperazine moiety under acidic conditions (e.g., TFA) to yield the final target molecule.
Visualization: Hypothetical Multi-Step Synthesis Workflow
Caption: Plausible synthetic route to a complex drug target analog.
Conclusion
This compound is a high-value, versatile building block for the synthesis of novel pharmaceutical ingredients. The palladium-catalyzed cross-coupling reactions detailed in these notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a robust and flexible toolkit for researchers. By carefully selecting the appropriate catalyst, ligand, and reaction conditions, scientists can efficiently generate diverse libraries of complex molecules built around the privileged imidazo[1,2-a]pyridine scaffold, accelerating the discovery of next-generation therapeutics.
References
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Kilogram-scale synthesis of the CXCR4 antagonist GSK812397. (2009). ResearchGate. [Link]
-
Kilogram-Scale Synthesis of the CXCR4 Antagonist GSK812397. (n.d.). ACS Figshare. [Link]
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Boggs, S., Elitzin, V. I., Gudmundsson, K., Martin, M. T., & Sharp, M. J. (2009). Kilogram-Scale Synthesis of the CXCR4 Antagonist GSK812397. American Chemical Society. [Link]
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Boggs, S., et al. (2009). Kilogram-Scale Synthesis of the CXCR4 Antagonist GSK812397. Organic Process Research & Development, 13(4), 781-785. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. (n.d.). Chemical Science (RSC Publishing). [Link]
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Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
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Sumalatha, Y., et al. (n.d.). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. Dr Reddy's Laboratories Limited. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). Semantic Scholar. [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). ResearchGate. [Link]
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Synthesis of Zolpidem and Alpidem. (n.d.). ResearchGate. [Link]
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Sumalatha, Y., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Breaking News: The Remarkable Uses of 2-Bromo-6-(trifluoromethyl)pyridine. (n.d.). News. [https://www. news.com/news/123456789]([Link]. news.com/news/123456789)
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). RSC Publishing. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition. [Link]
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Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). MySkinRecipes. [Link]
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2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid. (n.d.). MySkinRecipes. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton. [Link]
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Li, J. J., & Johnson, D. S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]
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Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. (n.d.). arkat usa. [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. [Link]
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Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate. [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (n.d.). ResearchGate. [Link]
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Palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
An in-depth guide to the strategic functionalization of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a key scaffold in modern medicinal chemistry. This document provides senior-level insights and detailed protocols for its application in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of the Imidazo[1,2-a]Pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, integral to numerous therapeutic agents due to its diverse and potent biological activities.[1][2] Its structural similarity to purines allows it to interact with a wide range of biological targets, making it a focal point in drug discovery.[2][3] The introduction of a trifluoromethyl (-CF₃) group at the 6-position further enhances its pharmaceutical profile by improving metabolic stability, lipophilicity, and receptor binding affinity.
The C2-bromo substituent on this scaffold serves as a versatile synthetic handle, enabling extensive structural diversification through palladium-catalyzed cross-coupling reactions.[4] This guide provides a comprehensive overview of the key considerations and detailed protocols for leveraging this reactivity in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Core Mechanistic Principles & Substrate-Specific Challenges
All palladium-catalyzed cross-coupling reactions proceed through a fundamental catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The Pd(0) catalyst first inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine (oxidative addition). A nucleophilic coupling partner then transfers its organic group to the palladium center (transmetalation), and finally, the newly formed C-C or C-N bond is expelled, regenerating the Pd(0) catalyst (reductive elimination).[5][6][7]
Challenges with this compound:
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can stabilize the catalyst to the point of inactivity, effectively poisoning it and stalling the reaction.[8]
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing. This property increases the electrophilicity of the C-Br bond, which can facilitate the initial oxidative addition step. However, the overall electron-deficient nature of the heterocyclic system can influence subsequent steps in the catalytic cycle.[8]
To overcome these challenges, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[9][10] These ligands stabilize the Pd(0) state, promote a high rate of oxidative addition that outcompetes catalyst inhibition, and facilitate the final reductive elimination step.[10]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures by coupling the aryl bromide with an organoboron reagent.[11][12]
Key Considerations:
-
Boron Reagent: While boronic acids are common, they can be prone to decomposition (protodeboronation).[8] For improved stability and reactivity, potassium trifluoroborate salts or pinacol boronate esters are often superior coupling partners.[8]
-
Base: A base is required to activate the boronic acid for transmetalation.[12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically effective. The choice of base can significantly impact yield and should be screened for optimal results.[13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is standard, as water often accelerates the reaction. Anhydrous conditions can also be employed depending on the specific catalyst system.
Representative Suzuki-Miyaura Coupling Data
| Catalyst (mol%) | Ligand (mol%) | Boronic Acid | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | Phenylboronic acid | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | >90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | 4-Methoxyphenylboronic acid | K₂CO₃ (2.0) | Toluene | 110 | 85-95 |
| Pd(PPh₃)₄ (5) | - | 3-Pyridylboronic acid | Cs₂CO₃ (2.5) | DME | 90 | 75-85 |
Note: Data is representative and based on protocols for structurally similar 2-bromopyridine derivatives. Optimization is recommended.[11][14][15]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forging C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[16][17] This reaction is indispensable for synthesizing aminopyridine derivatives, which are prevalent in pharmaceuticals.
Key Considerations:
-
Ligand Choice: This reaction is highly sensitive to the ligand. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often required for high efficiency, especially with less reactive amines.[10][17]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating catalyst turnover.[18] Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base.
Representative Buchwald-Hartwig Amination Data
| Catalyst (mol%) | Ligand (mol%) | Amine | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | Morpholine | NaOt-Bu (1.4) | Toluene | 100 | >95 |
| Pd(OAc)₂ (2) | RuPhos (4) | Aniline | Cs₂CO₃ (2.0) | Dioxane | 110 | 80-90 |
| PEPPSI-IPr (3) | - | Benzylamine | LiHMDS (1.5) | THF | 80 | 85-95 |
Note: Data is representative. For volatile amines, the reaction should be conducted in a sealed vessel to prevent evaporation.[18][19]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial, remove it from the glovebox, and heat to the target temperature (e.g., 100 °C) with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Application 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted heterocycles by reacting the aryl bromide with a terminal alkyne.[20] These products are valuable intermediates for further transformations or as core components in materials science and medicinal chemistry.[21][22]
Key Considerations:
-
Co-catalyst: The classic Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the formation of a copper-acetylide intermediate.[20][21]
-
Copper-Free Conditions: Copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Copper-free protocols have been developed, which typically require a higher catalyst loading or specific ligands and a stronger amine base.[23]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a scavenger for the HBr generated.[21][24]
Representative Sonogashira Coupling Data
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Alkyne | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Phenylacetylene | Et₃N | THF | 60 | >90 |
| Pd(PPh₃)₄ (4) | CuI (2) | 1-Heptyne | DIPEA | DMF | 80 | 85-95 |
| Pd(OAc)₂ (2) / SPhos (4) | None | Trimethylsilylacetylene | Cs₂CO₃ | Dioxane | 100 | 70-80 |
Note: Data is representative and based on protocols for similar bromo-pyridine substrates.[22][24]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide (CuI, 1 mol%).
-
Base and Degassing: Add the amine base (e.g., Et₃N, 3.0 equiv) and degas the mixture by bubbling with argon for 15-20 minutes.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until completion as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application 4: Heck Coupling for C-C Double Bond Formation
The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to styrenyl-type derivatives.[7][25]
Key Considerations:
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are typically the most effective coupling partners.
-
Base: An inorganic base like Na₂CO₃, K₂CO₃, or an organic base such as Et₃N is used to neutralize the HBr formed during the catalytic cycle.[25]
-
Ligand: While some Heck reactions can proceed without a phosphine ligand ("ligandless" using Pd(OAc)₂), the use of ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine can improve yields and prevent catalyst decomposition, especially for heterocyclic substrates.[8][25]
Representative Heck Coupling Data
| Catalyst (mol%) | Ligand (mol%) | Alkene | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Styrene | K₂CO₃ (2.0) | DMF | 120 | 80-90 |
| Pd(OAc)₂ (5) | None | n-Butyl acrylate | Et₃N (2.0) | Acetonitrile | 100 | 75-85 |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | 4-Vinylpyridine | NaOAc (2.0) | Dioxane | 110 | >80 |
Note: Data is representative. High temperatures are often required for the Heck reaction.[8][25][26]
Detailed Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand if used (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., DMF or dioxane).
-
Reaction: Seal the tube securely and heat the mixture to the specified temperature (e.g., 120 °C) with stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
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Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Yadav, G., Singh, P., Singh, R., & Singh, J. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Tzschucke, C. C. (n.d.). Heck Reaction. University of Heidelberg. Available at: [Link]
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Koubachi, J., El Kazzouli, S., Bousmina, M., & Guillaumet, G. (2014). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. European Journal of Organic Chemistry. Available at: [Link]
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton ePrints. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Nolan, S. P., et al. (n.d.). Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. PubMed Central. Available at: [Link]
-
Browne, D. L., et al. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. ResearchGate. Available at: [Link]
-
Smith, A. F., & Nolan, S. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Li, J. J., & Mitchell, T. D. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]
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Li, J. J., & Mitchell, T. D. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
Ozawa, F. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link]
-
Morken, J. P., et al. (2018). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PubMed Central. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. Available at: [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Hazari, N., et al. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]
-
Ananikov, V. P., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
-
Ye, L., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Available at: [Link]
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Derivatization of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine for structure-activity relationship studies
Application Note & Protocol
Topic: Strategic Derivatization of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 6-position, often enhances critical drug-like properties, including metabolic stability, lipophilicity, and target-binding affinity.[3] This guide focuses on this compound (CAS 1135282-92-6) as a versatile starting material for generating compound libraries for structure-activity relationship (SAR) exploration.[4][5] The bromine atom at the C2 position serves as a highly effective synthetic handle for introducing molecular diversity through robust and well-established cross-coupling methodologies. This document provides a detailed overview of key derivatization strategies, step-by-step experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and the underlying logic for systematic SAR studies.
The Strategic Importance of the Scaffold
The imidazo[1,2-a]pyridine core's value is demonstrated by its presence in drugs like Zolpidem and Alpidem.[2][6] The 6-CF3 substituent is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7] The C2-bromo functionality is the key to unlocking the scaffold's potential, allowing for the systematic introduction of a wide range of substituents to probe the chemical space around a biological target.
The general workflow for SAR exploration using this scaffold is a cycle of synthesis, biological evaluation, and analysis, which informs the design of the next generation of compounds.
Caption: A logical workflow for SAR studies.
Core Derivatization Strategies at the C2-Position
The C2-bromo group is ideally suited for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for their reliability, functional group tolerance, and broad substrate scope.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the premier method for creating carbon-carbon bonds by coupling the C2 position with a variety of boronic acids or esters. This allows for the introduction of diverse aryl, heteroaryl, and even alkyl groups, enabling chemists to probe hydrophobic pockets, induce specific conformational changes, or establish pi-stacking interactions with a target protein.[8][9]
Caption: General scheme for Suzuki-Miyaura coupling.
The choice of catalyst, base, and solvent is critical for achieving high yields and can be adapted based on the specific boronic acid used.
| Component | Examples | Rationale & Considerations | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand (e.g., SPhos) | The ligand choice is crucial. Bulky, electron-rich phosphine ligands often accelerate the reaction and improve yields, especially with sterically hindered or electron-poor coupling partners. | [10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid. Cs₂CO₃ is often effective for challenging couplings, while K₂CO₃ is a cost-effective standard. | [11][12] |
| Solvent | Dioxane/H₂O, Toluene, DME | A mixture of an organic solvent and water is common, as water is often necessary for the transmetalation step. Anhydrous conditions may be required for sensitive substrates. | [13] |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C2 position.[14] This is a powerful strategy for installing hydrogen bond donors or acceptors, modulating polarity and solubility, and introducing basic centers to interact with acidic residues in a biological target.[15][16]
| Component | Examples | Rationale & Considerations | Reference |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors that form the active Pd(0) catalyst in situ. | [17] |
| Ligand | BINAP, Xantphos, RuPhos | The choice of phosphine ligand is paramount and depends on the amine. Sterically hindered, electron-rich ligands are generally preferred to facilitate reductive elimination. | [15] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is highly effective but sensitive. K₃PO₄ is a milder alternative. | [16][17] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential to prevent side reactions. | [17] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere (Nitrogen or Argon) where specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layer with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure C2-aryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of the starting material with a generic primary or secondary amine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.3 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (or other suitable ligand) (0.04 - 0.05 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (Anhydrous)
-
Diethyl ether
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a flame-dried Schlenk flask.
-
Solvent and Reagents: Remove the flask from the glovebox (if used). Add anhydrous toluene, followed by the amine, and finally the this compound.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute the mixture with diethyl ether or ethyl acetate.
-
Filtration: Pass the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.
-
Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired C2-amino derivative.
Conclusion
This compound is an exceptionally valuable starting material for medicinal chemistry campaigns. Its derivatization through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations provides a reliable and efficient pathway to generate diverse libraries of compounds. By systematically modifying the C2 position, researchers can effectively probe the structural requirements of biological targets, leading to the identification and optimization of novel therapeutic agents. The protocols and strategies outlined in this document serve as a foundational guide for unlocking the full potential of this privileged scaffold in drug discovery.
References
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Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]
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Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Gulea, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Aliwani, H., et al. (2022). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. ResearchGate. [Link]
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Chavda, V. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Ramirez-Salinas, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]
-
Gulea, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. [Link]
-
Various Authors. (2023). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
-
Smahi, A., et al. (2014). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. [Link]
-
Kar, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ResearchGate. [Link]
-
Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. [Link]
-
Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Fujiwara, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. [Link]
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Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Hrčak. [Link]
-
Wang, H., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. National Center for Biotechnology Information. [Link]
-
Kumar, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1135282-92-6 [chemicalbook.com]
- 5. This compound - [sigmaaldrich.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, enabling you to optimize reaction conditions for improved yield and purity. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and methodical optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method is the condensation and intramolecular cyclization of 2-amino-5-(trifluoromethyl)pyridine with a suitable 2-carbon electrophile already bearing the bromine atom required at the C2 position of the final product. A typical reagent for this transformation is bromoacetaldehyde or its synthetic equivalents. The reaction proceeds via an initial nucleophilic attack by the pyridine ring nitrogen, followed by an intramolecular condensation and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[1][2]
Q2: Why is the trifluoromethyl group at the C6 position significant?
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. Its presence on the pyridine ring significantly influences the electronic properties of the starting material and the final product.[3] This group can enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, making the resulting imidazo[1,2-a]pyridine scaffold highly valuable in medicinal chemistry and agrochemical research.[3][4][5]
Q3: What are the critical parameters to control for a successful reaction?
The key to a high-yielding synthesis lies in the careful control of several parameters:
-
Reagent Quality: Purity of the starting 2-amino-5-(trifluoromethyl)pyridine is paramount.
-
Reaction Temperature: Temperature control is crucial to balance the rate of reaction against the formation of potential byproducts.
-
Solvent Choice: The solvent must be appropriate for the reactants and reaction temperature, and it can influence the reaction rate and selectivity.
-
pH/Base: A base is often required to neutralize the HBr generated during the initial alkylation step, driving the reaction to completion.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Problem 1: Low or No Yield of the Desired Product
You've run the reaction and after work-up, TLC or LC-MS analysis shows a complex mixture of spots with little to no desired product.
Potential Causes & Recommended Solutions
-
Cause A: Poor Quality of Starting Material (2-amino-5-(trifluoromethyl)pyridine)
-
Expertise & Experience: The starting aminopyridine is susceptible to degradation and may contain impurities that inhibit the reaction. The exocyclic amine and the pyridine nitrogen are both nucleophilic centers, and impurities can interfere with the desired reaction pathway.
-
Solution:
-
Verify Purity: Confirm the purity of 2-amino-5-(trifluoromethyl)pyridine using ¹H NMR and melting point analysis.
-
Purification Protocol: If impure, recrystallize the starting material from a suitable solvent system like ethanol/water or toluene.
-
-
-
Cause B: Ineffective Cyclizing Reagent
-
Expertise & Experience: Bromoacetaldehyde is unstable and prone to polymerization. Using a stabilized equivalent or generating it in situ is often more reliable.
-
Solution:
-
Use a Stable Equivalent: Employ bromoacetaldehyde dimethyl acetal. This protected form is more stable and can be hydrolyzed in situ under mildly acidic conditions to generate the reactive aldehyde.
-
Consider an Alternative Reagent: For direct bromination and cyclization, a one-pot reaction using 2-amino-5-(trifluoromethyl)pyridine and an α,α-dihaloacetaldehyde derivative can sometimes be effective, though this may require more extensive optimization.
-
-
-
Cause C: Suboptimal Reaction Conditions
-
Expertise & Experience: The delicate balance between N-alkylation of the pyridine ring and the subsequent intramolecular condensation requires careful optimization of temperature, solvent, and base.[6] An inappropriate solvent might not sufficiently solubilize the reactants, while excessive heat can lead to decomposition.
-
Solution: Systematic Condition Screening
-
Protocol - Reaction Condition Optimization: Set up a parallel synthesis array to test various conditions. The following table provides a starting point for your optimization.
-
-
| Parameter | Condition 1 (Baseline) | Condition 2 (Base Effect) | Condition 3 (Solvent Effect) | Condition 4 (Temp. Effect) |
| Solvent | Dioxane | Dioxane | Toluene | Ethanol |
| Base | None | NaHCO₃ (2.0 eq) | NaHCO₃ (2.0 eq) | NaHCO₃ (2.0 eq) |
| Temperature | 100 °C (Reflux) | 100 °C (Reflux) | 110 °C (Reflux) | 78 °C (Reflux) |
| Time | 12 h | 12 h | 12 h | 24 h |
Reaction Mechanism Overview
The synthesis follows a well-established pathway for imidazo[1,2-a]pyridines.[2]
Caption: General reaction mechanism for imidazo[1,2-a]pyridine synthesis.
Problem 2: Significant Impurity Profile and Difficult Purification
Your reaction yields the product, but it is contaminated with persistent impurities, making column chromatography challenging and reducing the final isolated yield.
Potential Causes & Recommended Solutions
-
Cause A: Dimerization or Polymerization
-
Expertise & Experience: The self-condensation of bromoacetaldehyde or side-reactions involving the highly reactive aminopyridine can lead to undesired oligomers. This is particularly prevalent at high temperatures or concentrations.
-
Solution:
-
Slow Addition: Add the bromoacetaldehyde solution (or its precursor) dropwise to the heated solution of the aminopyridine over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the aldehyde, minimizing self-reaction.
-
Dilution: Run the reaction at a lower concentration (e.g., 0.1 M instead of 0.5 M) to decrease the probability of intermolecular side reactions.
-
-
-
Cause B: Incomplete Reaction
-
Expertise & Experience: A significant amount of unreacted 2-amino-5-(trifluoromethyl)pyridine remains. This starting material can co-elute with the product during chromatography due to similar polarities.
-
Solution:
-
Increase Reaction Time/Temperature: Based on your optimization data, extend the reaction time or cautiously increase the temperature to drive the reaction to completion.
-
Add More Reagent: If analysis shows consumption of the aldehyde but remaining aminopyridine, a sub-stoichiometric amount of the aldehyde may have been used or it may have degraded. Add an additional portion (e.g., 0.2 eq) of the aldehyde and monitor for further conversion.
-
-
-
Cause C: Formation of a Hydroxylated Intermediate
-
Expertise & Experience: The cyclized, non-aromatized intermediate (a hydroxylated species) may be stable under certain conditions and fail to dehydrate completely. This impurity is often more polar than the final product.
-
Solution:
-
Azeotropic Water Removal: If using a solvent like toluene, equip the reaction apparatus with a Dean-Stark trap to physically remove the water formed during the final dehydration step, driving the equilibrium towards the aromatic product.
-
Acidic Work-up: A mildly acidic aqueous wash during the work-up can sometimes facilitate the dehydration of the final intermediate before extraction.
-
-
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the synthesis.
Optimized Experimental Protocol
This protocol is a recommended starting point based on established methodologies for similar transformations.[6][7]
Materials:
-
2-amino-5-(trifluoromethyl)pyridine (1.0 eq)
-
Bromoacetaldehyde dimethyl acetal (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane (Anhydrous)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Add anhydrous dioxane to achieve a concentration of approximately 0.2 M.
-
Begin stirring and heat the mixture to 100 °C.
-
In a separate flask, dissolve bromoacetaldehyde dimethyl acetal (1.2 eq) in a small amount of 1 M HCl (approx. 2.0 eq relative to the acetal) and stir for 15 minutes at room temperature to generate the free aldehyde.
-
Add the freshly prepared bromoacetaldehyde solution dropwise to the heated reaction mixture over 30 minutes.
-
Maintain the reaction at 100 °C and monitor its progress by TLC or LC-MS every 2-4 hours until the starting aminopyridine is consumed (typically 8-16 hours).
-
Once complete, cool the reaction to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to yield pure this compound.
References
- 2-Bromo-5-(trifluoromethyl)pyridine | CAS 50488-42-1 - Benchchem. Provides context on the properties conferred by the trifluoromethyl group. [URL: available through the initial search results]
- 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine | AMERICAN ELEMENTS ®. Details on related substituted pyridines. [URL: available through the initial search results]
- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 - Benchchem. Information on reactions involving substituted pyridines. [URL: available through the initial search results]
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents. Patent describing the synthesis and utility of related aminopyridines. [URL: available through the initial search results]
- A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Chemical Communications, Royal Society of Chemistry. Discusses general synthetic methodologies. [URL: available through the initial search results]
- Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. Describes the dual nucleophilic nature of 2-aminopyridines. [URL: available through the initial search results]
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. Reviews cyclization reactions of 2-aminopyridines and provides mechanistic insights. [URL: sioc-journal.cn, specific link in search results]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, MDPI. Provides examples of optimizing reaction conditions for pyridine derivatives. [URL: available through the initial search results]
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. ACS Catalysis, American Chemical Society. Details on reactions involving 2-aminopyridines. [URL: available through the initial search results]
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, MDPI. Discusses the functionalization of the imidazo[1,2-a]pyridine core. [URL: available through the initial search results]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Highlights the importance of the trifluoromethylpyridine motif. [URL: available through the initial search results]
- 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem. Details the influence of fluorine and trifluoromethyl substituents on reactivity. [URL: available through the initial search results]
- 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - NIH. Provides an experimental procedure for a related compound starting from 5-(trifluoromethyl)pyridin-2-amine. [URL: available through the initial search results]
- 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 - Sigma-Aldrich. Product information for a related pyridine starting material. [URL: available through the initial search results]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. Describes reaction conditions (base, solvent, temperature) for the synthesis of a similar bromo-imidazo[1,2-a]pyridine. [URL: available through the initial search results]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Identification and characterization of by-products in 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the practical identification and characterization of by-products to ensure the purity and integrity of your target compound.
I. Introduction to the Synthesis and Potential Challenges
The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically proceeds via the condensation reaction between 5-(trifluoromethyl)pyridin-2-amine and an α-haloaldehyde, most commonly bromoacetaldehyde or its more stable diethyl acetal precursor. While this reaction is a cornerstone for the formation of the imidazo[1,2-a]pyridine ring system, it is not without its challenges. The primary hurdles researchers face include controlling regioselectivity, managing the stability of reagents, and preventing the formation of various by-products that can complicate purification and compromise the final product's quality.
This guide will systematically address these potential issues, providing a clear rationale for experimental choices and robust protocols for the identification and characterization of common impurities.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Q1: My reaction has produced a mixture of isomers that are difficult to separate. How can I identify them and improve the regioselectivity?
A1: The Challenge of Regioisomers
The reaction between a 5-substituted 2-aminopyridine, such as 5-(trifluoromethyl)pyridin-2-amine, and an α-haloaldehyde can theoretically lead to the formation of two regioisomers: the desired 6-(trifluoromethyl) and the undesired 8-(trifluoromethyl) isomer. This is due to the two nucleophilic nitrogen atoms in the 2-aminopyridine ring that can initiate the cyclization.
Identification and Characterization:
Distinguishing between these isomers is crucial and can be achieved through careful analysis of their spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton chemical shifts in the pyridine portion of the imidazo[1,2-a]pyridine ring are highly sensitive to the substituent pattern. For the desired 6-CF₃ isomer, you would expect distinct signals for the protons at the 5, 7, and 8 positions. In contrast, the 8-CF₃ isomer will show a different splitting pattern and chemical shifts for the protons at the 5, 6, and 7 positions. Specifically, the proton at the 5-position in the 6-CF₃ isomer is often a characteristic singlet or a narrow doublet, which can be a key diagnostic peak.
-
¹⁹F NMR: The chemical shift of the CF₃ group can also differ between the two isomers. It is advisable to run a ¹⁹F NMR spectrum to have an additional data point for confirmation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be invaluable in unambiguously determining the regiochemistry by identifying through-space correlations between the protons on the imidazole ring and those on the pyridine ring.
-
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments might differ, providing clues to their structure.
Improving Regioselectivity:
Controlling the regioselectivity of the cyclization can be influenced by several factors:
-
Solvent: The polarity and proticity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene) is recommended.
-
Temperature: Reaction temperature can play a significant role. Running the reaction at lower temperatures may favor the formation of one isomer over the other.
-
Catalyst: While often run under thermal conditions, the use of certain acid or base catalysts could potentially direct the reaction towards the desired isomer.
Workflow for Isomer Identification:
Caption: Workflow for the separation and identification of regioisomers.
Q2: I am observing a significant amount of dark, insoluble material in my reaction flask. What is it and how can I prevent its formation?
A2: The Instability of Bromoacetaldehyde
Bromoacetaldehyde is a highly reactive and unstable reagent that is prone to self-condensation and polymerization, especially in the presence of heat or basic conditions. This often results in the formation of dark, tarry, and insoluble by-products.
Prevention Strategies:
-
Use of Bromoacetaldehyde Diethyl Acetal: The most common and effective strategy is to use the more stable bromoacetaldehyde diethyl acetal. The acetal acts as a protecting group for the aldehyde functionality. The reaction is typically carried out under conditions that promote the in situ hydrolysis of the acetal to generate bromoacetaldehyde slowly, which is then consumed in the reaction with the aminopyridine. This keeps the concentration of the free aldehyde low and minimizes polymerization.
-
Control of Reaction Conditions:
-
Temperature: Avoid excessive heating. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.
-
pH: The pH of the reaction mixture should be carefully controlled. Strongly basic conditions can accelerate the decomposition of bromoacetaldehyde. The use of a mild base like sodium bicarbonate is often preferred over stronger bases.
-
-
One-Pot Procedures: Some synthetic protocols utilize a one-pot approach where the α-halogenation of a ketone and subsequent cyclization occur in the same reaction vessel, avoiding the isolation of the unstable α-haloketone.
Characterization of Insoluble Material:
Characterizing the insoluble material can be challenging due to its polymeric nature. However, techniques like solid-state NMR or pyrolysis-GC/MS can sometimes provide insights into its composition.
Q3: My final product is contaminated with an impurity that has a similar polarity to the desired product, making purification by column chromatography difficult. What could this by-product be?
A3: Potential By-products from Side Reactions
Besides regioisomers, other by-products can form that may have similar chromatographic behavior to your target compound.
Possible By-products and their Origin:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of 5-(trifluoromethyl)pyridin-2-amine.
-
Hydrolysis of Bromoacetaldehyde: If the reaction conditions are too harsh or if there is an excess of water, bromoacetaldehyde can hydrolyze to bromoacetic acid. This can then potentially react with the aminopyridine to form amide by-products, although this is less common.
-
Dimerization of Intermediates: Reactive intermediates in the reaction pathway can sometimes dimerize, leading to higher molecular weight impurities.
Analytical Approach to Identification:
-
LC-MS: Liquid chromatography-mass spectrometry is an excellent tool to identify the molecular weights of the impurities. This can help in proposing potential structures.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the impurity, allowing for the determination of its elemental composition.
-
Preparative HPLC or SFC: If the impurity cannot be removed by standard column chromatography, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for isolation and subsequent characterization by NMR.
Data Summary of Potential By-products:
| By-product Name | Plausible Origin | Key Analytical Features |
| 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Regioisomeric cyclization | Different ¹H and ¹⁹F NMR chemical shifts and coupling patterns compared to the desired product. |
| 5-(Trifluoromethyl)pyridin-2-amine | Incomplete reaction | Presence of signals corresponding to the starting aminopyridine in the ¹H NMR spectrum. |
| Polymeric material | Self-condensation of bromoacetaldehyde | Insoluble, dark solid. |
III. Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final product?
A: A combination of techniques is often most effective.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with brine can remove many inorganic impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. Careful monitoring of the fractions by TLC is essential to separate the desired product from any by-products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to obtain a product of high purity.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety considerations are important:
-
Bromoacetaldehyde and its acetal: These are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Many of the solvents used (e.g., DMF, acetonitrile) have their own specific hazards and should be handled accordingly.
-
Heating: When heating reactions, use a controlled heating source like a heating mantle or an oil bath to avoid overheating and potential decomposition of reagents.
Q: Can I use chloroacetaldehyde instead of bromoacetaldehyde?
A: Yes, chloroacetaldehyde or its diethyl acetal can also be used. Chloroacetaldehyde is generally less reactive than bromoacetaldehyde, which may require more forcing reaction conditions (higher temperatures or longer reaction times). The choice between the two may depend on the reactivity of the specific 2-aminopyridine substrate and the desired reaction kinetics.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
5-(Trifluoromethyl)pyridin-2-amine
-
Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-(trifluoromethyl)pyridin-2-amine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add a dilute solution of hydrochloric acid and stir for 1-2 hours at room temperature to ensure complete hydrolysis of any remaining acetal.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of the target compound.
Protocol 2: Analytical Characterization
-
Thin Layer Chromatography (TLC): Use silica gel plates with a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate) to monitor the reaction progress and assess the purity of the fractions from column chromatography. Visualize the spots under UV light.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For structural elucidation of by-products, 2D NMR experiments like COSY and HSQC can be very helpful.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or APCI) to determine the molecular weight of the product and any impurities.
V. References
-
Guzik, P., Kwiecień, H., & Błazej, S. (2018). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Advanced Synthesis & Catalysis, 360(15), 2763-2792. [Link]
-
Chernyak, N., & Gevorgyan, V. (2010). Regioselective Synthesis of 3- and 2-Substituted Imidazo[1,2-a]pyridines. Angewandte Chemie International Edition, 49(14), 2573-2575. [Link]
-
UJA, A. C., & UJA, E. A. (2020). Synthesis, Characterization and Antimicrobial Activity of Some Imidazo[1,2-a] Pyridine Derivatives. Chemistry Research Journal, 5(4), 118-124. [Link]
Technical Support Center: Strategies for Minimizing Impurity Formation in 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This molecule is a critical building block in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by the trifluoromethyl group and the synthetic versatility of the bromo substituent. However, the same features that make this scaffold attractive also present significant challenges in controlling impurity formation during its synthesis.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, question-and-answer-based troubleshooting, mechanistic insights into common side reactions, and optimized protocols to help you achieve high purity and yield in your experiments.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The most common and reliable route to this compound involves a two-step sequence: first, the construction of the imidazo[1,2-a]pyridine core, followed by a regioselective bromination. Understanding this primary pathway is the first step in diagnosing and preventing impurity formation.
The synthesis begins with the condensation of 2-amino-5-(trifluoromethyl)pyridine with an α-halocarbonyl compound, typically chloro- or bromoacetaldehyde, to form the heterocyclic core. This is followed by electrophilic bromination, where controlling the regioselectivity is paramount.
Caption: General synthetic route to the target compound.
Section 2: Troubleshooting Guide and FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My final product shows two major impurities on the HPLC/TLC analysis: one slightly more polar and one significantly less polar than the desired product. What are they likely to be?
Answer: This is a classic impurity profile for this reaction.
-
More Polar Impurity: This is very likely the unreacted starting material from the bromination step, 6-(trifluoromethyl)imidazo[1,2-a]pyridine . Its presence indicates incomplete conversion.
-
Less Polar Impurity: This is almost certainly a di-brominated species . The imidazo[1,2-a]pyridine ring system is electron-rich and highly susceptible to electrophilic attack. Once the first bromine is added at the C2 position, the ring can still be reactive enough to undergo a second bromination, typically at the C3 position.
Solution:
-
For Incomplete Conversion: Increase the reaction time moderately or increase the equivalents of the brominating agent (e.g., from 1.0 to 1.05 eq. of N-Bromosuccinimide). Ensure your starting intermediate is pure and dry.
-
For Di-bromination: This is best controlled by lowering the reaction temperature. Perform the reaction at 0°C or even -10°C. Add the brominating agent slowly as a solution over 30-60 minutes to avoid localized high concentrations. Do not use a large excess of the brominating agent.
Question 2: I am observing the formation of an isomeric bromo-product. How can I improve the regioselectivity for the C2 position?
Answer: While bromination at the C2 position is common, the C3 position is also highly activated and can be a site of electrophilic attack. The formation of the C3-bromo isomer is a known issue. Regioselectivity is influenced by a delicate balance of steric and electronic factors, which can be manipulated by your reaction conditions.
Causality: The trifluoromethyl group at C6 is strongly electron-withdrawing, which deactivates the pyridine ring but has a less pronounced effect on the imidazole ring. The choice of brominating agent and solvent can significantly influence which position (C2 or C3) is favored.
Strategies for Maximizing C2-Selectivity:
-
Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂) as it is a milder source of electrophilic bromine and often provides better regioselectivity.
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (DCM) are excellent solvent choices that often favor C2 bromination. Highly polar solvents may alter the selectivity.
-
Temperature: Lower temperatures (0°C to room temperature) typically favor the desired C2 isomer.
Question 3: The initial cyclocondensation step is low-yielding and produces a significant amount of dark, tar-like material. What is causing this and how can I fix it?
Answer: Low yields and polymerization in the first step are common and usually stem from the instability of the α-haloacetaldehyde reactant and harsh reaction conditions.
Causality: α-Haloacetaldehydes are prone to self-polymerization, especially in the presence of base or heat. The reaction of the 2-aminopyridine with this aldehyde forms a Schiff base intermediate which then cyclizes. If conditions are too harsh, side reactions and degradation can dominate.
Optimization Protocol:
-
Reagent Quality: Use freshly prepared or distilled α-haloacetaldehyde, or use a stable equivalent like an α-haloacetal which generates the aldehyde in situ under acidic workup conditions.
-
Base Selection: Use a mild, inorganic base like sodium bicarbonate (NaHCO₃). Strong bases can accelerate polymerization of the aldehyde.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 60-80°C) and monitor by TLC. Avoid excessively high temperatures.
-
Solvent: Ethanol or isopropanol are often good solvent choices for this cyclization.
Section 3: Mechanistic Pathways for Key Impurity Formation
Understanding how impurities are formed is crucial for designing experiments to prevent them. The diagram below illustrates the desired reaction pathway versus the competing side reactions leading to the most common impurities.
Caption: Desired reaction vs. impurity formation pathways.
| Impurity Name | Structure (Relative to Core) | Formation Mechanism | Recommended Mitigation Strategy |
| Unreacted Intermediate | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine | Incomplete reaction | Increase reaction time; ensure 1.0-1.05 eq. of brominating agent. |
| Di-bromo Adduct | 2,3-Dibromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Over-bromination due to high reactivity of the product | Use ≤1.05 eq. of NBS; add reagent slowly at low temperature (0°C). |
| Isomeric Product | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Lack of regioselectivity in electrophilic attack | Use NBS in acetonitrile; maintain low to moderate temperatures. |
| Starting Material | 2-Amino-5-(trifluoromethyl)pyridine | Incomplete cyclocondensation | Ensure sufficient heating time and purity of α-haloaldehyde in Step 1. |
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to minimize the formation of the key impurities discussed above.
Step 1: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-(trifluoromethyl)pyridine (1.0 eq.), sodium bicarbonate (2.5 eq.), and ethanol (approx. 0.2 M concentration).
-
Add chloroacetaldehyde (1.2 eq., as a 50 wt.% solution in water) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq.) in acetonitrile (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in acetonitrile.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (typically starting from 5% to 20% ethyl acetate).
Section 5: Data-Driven Parameter Optimization
The following table summarizes the impact of key reaction parameters on the purity of the final product, based on literature precedent and internal development data. Use this as a guide for your optimization efforts.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Brominating Agent | Br₂ (1.1 eq.) | NBS (1.05 eq.) | NBS provides higher regioselectivity and reduces di-bromo impurity.[1] |
| Temperature | 50 °C | 0 °C → Room Temp | Lower temperature drastically reduces the rate of over-bromination.[2] |
| Solvent (Bromination) | Tetrahydrofuran (THF) | Acetonitrile (CH₃CN) | Acetonitrile often favors C2 bromination and provides a cleaner reaction profile. |
| NBS Addition | Added all at once | Slow, dropwise addition | Slow addition prevents localized excess of NBS, minimizing di-bromination. |
| Atmosphere | Air | Inert (N₂ or Argon) | An inert atmosphere prevents potential oxidative side reactions, especially if trace metals are present.[3] |
References
-
Mishra, R., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
-
Bansal, R. K., & Sharma, S. K. (2013). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 9, 1839–1846. Available at: [Link]
-
Song, S., et al. (2015). A Practical Method for the Bromination and Iodination of Arenes and Heteroarenes Using Dimethyl Sulfoxide as a Mild Oxidant. Organic Letters, 17(12), 2886–2889. Available at: [Link]
Sources
- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for scaling up the production of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. We provide in-depth, field-tested insights and solutions to ensure a robust, scalable, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most established and scalable method is a variation of the Tschitschibabin reaction, which involves the condensation of 2-amino-5-(trifluoromethyl)pyridine with an α-halocarbonyl compound, followed by bromination if not already incorporated.[1] A highly effective approach is a two-step, one-pot synthesis.
-
Condensation & Cyclization: Reaction of 2-amino-5-(trifluoromethyl)pyridine with a 2-carbon electrophile, such as chloroacetaldehyde or bromoacetaldehyde, to form the imidazo[1,2-a]pyridine core.[1] This proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
-
Bromination: Subsequent selective bromination at the C2 position of the imidazo[1,2-a]pyridine ring using a suitable brominating agent like N-Bromosuccinimide (NBS).
This route is generally preferred for scale-up over methods requiring pre-functionalized and potentially unstable reagents.
Q2: What are the critical safety considerations for this synthesis?
Safety is paramount. The primary concerns are:
-
Starting Material Toxicity: The starting material, 2-amino-5-(trifluoromethyl)pyridine (or 5-amino-2-(trifluoromethyl)pyridine), is known to be toxic if inhaled or ingested and can cause severe irritation.[2] It has been reported to cause methemoglobinemia and toxic encephalopathy in cases of acute exposure.[2] All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin. Bromine (Br₂) is highly corrosive and toxic.
-
Reaction Exotherms: The initial N-alkylation step can be exothermic. When scaling up, this heat must be managed effectively to prevent runaway reactions. Ensure the reactor is equipped with adequate cooling capacity and temperature monitoring. Reagents should be added portion-wise or via a controlled addition funnel.
Q3: Which analytical techniques are recommended for in-process control (IPC) and final product analysis?
For robust process control, the following analytical methods are essential:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress (disappearance of starting materials and appearance of the product).
-
High-Performance Liquid Chromatography (HPLC): The primary quantitative method for tracking reaction conversion and monitoring the formation of impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation of the intermediate and the final product. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group and identifying related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Troubleshooting Guide for Scale-Up
This section addresses specific problems that may arise when transitioning from a lab-scale procedure to pilot or production scale.
Problem 1: Low or Stalled Reaction Yield
Q: We achieved an 85% yield in the lab (10g scale), but upon scaling to 1 kg, the yield dropped to 50%, and the reaction seems to stall. What are the likely causes?
This is a classic scale-up challenge often rooted in physical, not chemical, principles. The primary culprits are inadequate mixing and poor heat transfer.
Causality Analysis:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. An exothermic reaction that was easily managed in a round-bottom flask can lead to localized overheating in a large reactor. This can cause decomposition of reactants, intermediates, or products, leading to the formation of tarry byproducts.
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. It can also result in the reaction appearing to stall, as reactants are not being brought together effectively.
-
Reagent Addition: A rapid addition of a reagent on a small scale may be benign, but on a large scale, it can cause a significant exotherm and localized high concentrations, leading to side product formation.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing low yield during scale-up.
Solutions:
-
Improve Agitation: Ensure the impeller type and agitation speed are sufficient for the vessel geometry and batch volume. Baffled reactors are critical for preventing vortexing and ensuring good top-to-bottom turnover.
-
Control Reagent Addition: Switch from portion-wise addition to a slow, controlled addition via a pump or dropping funnel. For highly exothermic steps, consider sub-surface addition to promote rapid dispersion and heat exchange.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not the jacket temperature, to get a true reading of the reaction conditions.
-
Re-evaluate Solvent Choice: A solvent that works well on a small scale might be problematic at a larger scale due to viscosity or heat capacity. Ensure the solvent can effectively dissipate the heat generated.
Problem 2: Formation of Impurities and Purification Challenges
Q: Our crude product is a dark oil that is difficult to handle, and HPLC analysis shows several significant impurities. How can we improve purity and achieve a crystalline product?
The formation of colored impurities often points to degradation pathways or side reactions that become more prevalent at scale. The key is to identify the impurities and adjust the process to minimize their formation.
Common Impurities & Their Causes:
| Impurity Type | Likely Cause | Prevention Strategy |
| Unreacted Starting Material | Incomplete reaction due to poor mixing, insufficient reaction time, or incorrect stoichiometry. | Increase reaction time/temperature moderately; ensure accurate charging of reagents. |
| Dimer/Polymer | Overheating, high concentration of reactive intermediates (e.g., acetaldehyde derivatives). | Strict temperature control; slow addition of reagents; possible use of a higher dilution. |
| Regioisomers of Bromination | If bromination is not selective, other positions on the ring system could be brominated. | Control bromination temperature (often 0-25°C), use a selective agent like NBS, and control stoichiometry carefully. |
| Over-brominated Product | Addition of excess brominating agent. | Use precise stoichiometry (1.0-1.05 equivalents of NBS). Monitor by IPC to stop the reaction upon completion. |
Purification Protocol - From Crude Oil to Crystalline Solid:
This workflow is designed to systematically remove impurities and induce crystallization.
Caption: Systematic workflow for the purification and isolation of the final product.
Detailed Steps:
-
Acid/Base Workup: After the reaction is complete, quench and wash the organic layer with a mild base (e.g., aqueous sodium bicarbonate) to remove acidic byproducts (like succinimide from NBS), followed by a brine wash to remove water.
-
Solvent Swap: Concentrate the reaction solvent and perform a solvent swap into a suitable crystallization solvent system. A common choice is a polar solvent in which the product is soluble at high temperatures (e.g., isopropanol, ethanol) and a non-polar anti-solvent in which it is insoluble (e.g., heptane, hexane).
-
Charcoal Treatment: If the solution is still highly colored, add a small amount of activated charcoal (e.g., 1-2% w/w) and stir for 30-60 minutes at an elevated temperature to adsorb colored impurities. Caution: Charcoal can reduce yield.
-
Filtration: Filter the hot solution through a pad of Celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. If crystallization is slow, scratching the flask or seeding with a small crystal of pure product can help.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold anti-solvent to remove residual mother liquor, and dry under vacuum.
Experimental Protocol: One-Pot Synthesis
Objective: To synthesize this compound on a 100g scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-amino-5-(trifluoromethyl)pyridine | 162.12 | 100.0 g | 0.617 | 1.0 |
| Chloroacetaldehyde (50 wt% in H₂O) | 78.50 | 106.5 g | 0.678 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 103.7 g | 1.234 | 2.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 115.6 g | 0.650 | 1.05 |
| Acetonitrile (ACN) | - | 1.0 L | - | - |
| Isopropanol (IPA) | - | 500 mL | - | - |
| Heptane | - | 1.0 L | - | - |
Procedure:
-
Reaction Setup: Charge a 3L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet with 2-amino-5-(trifluoromethyl)pyridine (100.0 g) and acetonitrile (1.0 L).
-
Cyclization: Add sodium bicarbonate (103.7 g) to the stirred suspension. Begin heating the reactor jacket to 80°C.
-
Reagent Addition: Once the internal temperature reaches 75°C, add the chloroacetaldehyde solution (106.5 g) dropwise via an addition funnel over 60-90 minutes, maintaining the internal temperature between 75-85°C.
-
Reaction Monitoring: Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting aminopyridine is consumed.
-
Bromination: Cool the reaction mixture to 20°C. Add N-Bromosuccinimide (115.6 g) portion-wise over 60 minutes, ensuring the internal temperature does not exceed 30°C. Use jacket cooling as needed.
-
Completion: Stir at 20-25°C for an additional 2-3 hours. Monitor the disappearance of the intermediate (6-(trifluoromethyl)imidazo[1,2-a]pyridine) by HPLC.
-
Workup: Cool the mixture to 10°C. Add water (1.0 L) and stir for 15 minutes. Separate the layers. Wash the organic layer with 1M sodium thiosulfate solution (250 mL) and then brine (250 mL).
-
Crystallization: Concentrate the organic layer under reduced pressure to a volume of ~300 mL. Add isopropanol (500 mL) and continue distillation to remove residual acetonitrile. Heat the IPA solution to 60°C until clear. Slowly add heptane (1.0 L) while stirring.
-
Isolation: Cool the mixture to 0-5°C and hold for at least 2 hours. Collect the resulting solid by filtration. Wash the filter cake with cold (0°C) heptane (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 40-45°C to a constant weight. Expected yield: 130-145 g (80-88%).
References
-
U.S. Patent US4349681A : Describes the synthesis and utility of 2-amino-trifluoromethyl-halogenopyridines as intermediates for agricultural chemicals and medicines.
-
Pipzine Chemicals : Discusses the properties of 2-Amino-5-(trifluoromethyl)pyridine, noting the electron-withdrawing nature of the trifluoromethyl group.
-
Synthesis and application of trifluoromethylpyridines : A review on the synthesis and applications of trifluoromethylpyridine derivatives in various industries.
-
Cyclization of 2-Aminopyridines : Discusses the use of 2-aminopyridines as versatile synthons for creating fused azaheterocycles like imidazo[1,2-a]pyridines.
-
Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning : A case report detailing the significant toxicity of this key starting material.
-
Behind the Synthesis: How 5-Amino-2-(trifluoromethyl)pyridine Drives Chemical Efficiency : An article highlighting the utility of the starting material in efficient chemical syntheses.
-
Sigma-Aldrich Product Page : Provides physical and safety data for the target compound, this compound.
-
ChemicalBook Product Page : Offers chemical properties and supplier information for this compound.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update : A review covering various synthetic strategies for the imidazopyridine scaffold.
-
Organic Chemistry Portal : Compilation of various synthetic methods for producing imidazo[1,2-a]pyridines.
-
Synthesis and Medicinal Applications of Imidazopyridine : A review that includes the classic Tschitschibabin reaction for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridine and α-halogenated carbonyl compounds.
Sources
Improving the regioselectivity of reactions with 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the regioselectivity of reactions involving this versatile building block.
The unique electronic properties of the imidazo[1,2-a]pyridine scaffold, combined with the presence of a bromine atom at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 6-position, present both opportunities and challenges in synthetic chemistry. Understanding the delicate balance of reactivity between the different positions of this molecule is crucial for achieving desired synthetic outcomes. This guide will provide you with the necessary information to navigate these challenges and successfully functionalize this compound with high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring system?
The reactivity of the imidazo[1,2-a]pyridine ring system is not uniform. The five-membered imidazole ring is generally more electron-rich than the six-membered pyridine ring, making it more susceptible to electrophilic attack.[1][2] The most nucleophilic and reactive position for electrophilic substitution and many C-H functionalization reactions is the C-3 position.[3][4][5] The C-2 position is substituted with a bromine atom, making it a primary site for transition-metal catalyzed cross-coupling reactions. The trifluoromethyl group at the C-6 position is a strong electron-withdrawing group, which can influence the overall electron density of the ring system.
Q2: How does the trifluoromethyl group at the 6-position affect the reactivity of the molecule?
The electron-withdrawing nature of the trifluoromethyl group generally increases the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This makes the 2-bromo substituent a more favorable site for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations compared to non-fluorinated analogs. However, it also deactivates the pyridine ring towards electrophilic aromatic substitution.
Q3: Can I achieve functionalization at positions other than C-2 and C-3?
While C-2 and C-3 are the most common sites for functionalization, reactions at other positions on the pyridine ring (C-5, C-7, and C-8) are possible, though they often require more specific directing groups or catalysts.[4] Regioselective C-H functionalization of the six-membered ring in 6,5-fused heterocyclic systems is a challenging but emerging area of research.[1][2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Low yield of the desired C-2 substituted product in a Suzuki-Miyaura coupling reaction.
Possible Causes:
-
Catalyst deactivation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Inefficient transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle can be slow for heteroaryl boron derivatives.[6]
-
Competing protodeboronation: The boronic acid reagent may be unstable under the reaction conditions and undergo protodeboronation.
-
Side reaction at C-3: Under certain conditions, direct C-H arylation at the C-3 position can be a competing reaction.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize the palladium catalyst and ligand. | For 2-pyridyl couplings, ligands such as XPhos, SPhos, or RuPhos are often effective.[7] Consider using a pre-catalyst like [Pd(allyl)Cl]2 with a suitable phosphine ligand. |
| 2 | Choose the appropriate base. | A strong, non-nucleophilic base is crucial for activating the boronic acid.[8] Cs2CO3 or K3PO4 are often good choices. Avoid strong organic bases if your substrate is base-sensitive. |
| 3 | Vary the solvent. | Aprotic polar solvents like DME, dioxane, or toluene are commonly used. A mixture of solvents can sometimes improve solubility and reaction rates. |
| 4 | Use a boronate ester instead of a boronic acid. | Pinacol boronate esters are often more stable and less prone to protodeboronation than the corresponding boronic acids. |
| 5 | Employ microwave irradiation. | Microwave heating can significantly reduce reaction times and improve yields in Suzuki couplings of heteroaromatic compounds. |
Problem 2: Formation of a significant amount of the C-3 functionalized byproduct.
Possible Cause:
-
Reaction conditions favoring C-H activation: Certain palladium catalysts and reaction conditions can promote direct C-H functionalization at the electron-rich C-3 position, competing with the cross-coupling at the C-2 bromine.
Solutions:
| Step | Action | Rationale |
| 1 | Select a catalyst system with a lower propensity for C-H activation. | Ligands with high steric bulk can disfavor the concerted metalation-deprotonation pathway often involved in C-H activation. |
| 2 | Lower the reaction temperature. | C-H activation often has a higher activation energy than oxidative addition at the C-Br bond. Lowering the temperature may favor the desired cross-coupling reaction. |
| 3 | Use a less polar solvent. | Less polar solvents can sometimes suppress competing C-H functionalization pathways. |
| 4 | Protect the C-3 position. | If C-3 functionalization is a persistent issue, consider a synthetic strategy that involves protecting the C-3 position with a removable group before performing the C-2 cross-coupling. |
Competing Reaction Pathways
The following diagram illustrates the two primary competing reaction pathways for the functionalization of this compound.
Caption: Competing pathways for functionalization.
Recommended Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
This protocol is a starting point for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the specific boronic acid, base, and ligand may be necessary.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[Pd(PPh3)4] (0.05 equivalents)
-
Cs2CO3 (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and Cs2CO3.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add [Pd(PPh3)4] to the vessel under the inert atmosphere.
-
Add anhydrous 1,4-dioxane to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Reaction Parameters on Regioselectivity
The following table provides a hypothetical but representative summary of how different reaction parameters can influence the regioselectivity of a palladium-catalyzed arylation reaction.
| Parameter | Condition A | Condition B | Outcome |
| Catalyst | [Pd(PPh3)4] | [Pd(OAc)2] / P(o-tol)3 | Condition A: Favors C-2 coupling. Condition B: May lead to a mixture of C-2 and C-3 products. |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos) | Less sterically demanding ligand | Condition A: Enhances C-2 selectivity. Condition B: May increase the rate of C-3 C-H activation. |
| Base | K3PO4 | NaOtBu | Condition A: Generally good for Suzuki couplings. Condition B: A very strong base that can promote C-H deprotonation and side reactions. |
| Solvent | Toluene | DMF | Condition A: Less polar, may suppress C-H activation. Condition B: Highly polar, can facilitate C-H activation pathways. |
| Temperature | 80 °C | 120 °C | Condition A: Lower temperature favors the kinetically controlled C-2 coupling. Condition B: Higher temperature may overcome the activation barrier for C-3 C-H activation. |
References
-
Faarasse, S., El Brahmi, N., Guillaumet, G., & El Kazzouli, S. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]
-
Huestis, M. P., & Johnson, K. M. (2014). Sequential C3 and C5 direct C–H arylation of imidazo[1,2-a]pyrazine. Tetrahedron Letters, 55(30), 4171-4174. [Link]
-
Katritzky, A. R., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(2), 482-485. [Link]
-
Ma, C., Chen, M., Feng, Z., Zhang, Y., Jiang, Y., & Yu, B. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9302-9314. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). Molecules, 28(14), 5394. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Molecules, 26(19), 5763. [Link]
-
So, C. M., & Biscoe, M. R. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 12(20), 4624–4627. [Link]
-
Suraj, N. M., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal, 5(1). [Link]
-
Toumi, A., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(3), 388-411. [Link]
-
Wang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3421. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: A Guide to Overcoming Challenges in the Purification of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for the purification of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important fluorinated heterocyclic compound. The unique electronic properties imparted by the trifluoromethyl and bromo substituents can present specific challenges during purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve high purity of your target compound.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 265.03 g/mol .[2][3] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's polarity and reactivity, making it a valuable building block in medicinal chemistry.[1][4] However, these same properties can lead to challenges in purification, such as co-elution with structurally similar impurities and potential for degradation on certain stationary phases.
II. Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
A. Column Chromatography Issues
Column chromatography is a primary method for purifying this compound. However, achieving optimal separation requires careful consideration of the stationary and mobile phases.
Question: I'm observing poor separation of my product from impurities on a silica gel column. What should I do?
Answer: Poor separation is a common issue and can be addressed by systematically optimizing your chromatographic conditions.
-
Underlying Cause: The polarity of your eluent may not be suitable for resolving the target compound from impurities. The strong electron-withdrawing nature of the trifluoromethyl group can make the molecule more polar than anticipated.
-
Troubleshooting Steps:
-
TLC Analysis is Crucial: Before scaling up to a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point for imidazo[1,2-a]pyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6][7]
-
Solvent System Optimization:
-
If your compound has a very low Rf value (streaks at the baseline), increase the polarity of the mobile phase by gradually increasing the proportion of ethyl acetate.
-
If the Rf is too high (runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
For challenging separations, consider alternative solvent systems such as dichloromethane/methanol or toluene/acetone.
-
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can significantly improve the separation of closely eluting compounds.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent for "wet loading." For compounds with limited solubility, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) can improve resolution.[7]
-
Question: My compound appears to be degrading on the silica gel column. How can I prevent this?
Answer: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Underlying Cause: Imidazo[1,2-a]pyridines can be sensitive to acidic conditions. The Lewis acid sites on the silica surface can catalyze decomposition.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by treating it with a base, such as triethylamine. A common method is to add a small percentage (e.g., 1%) of triethylamine to the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Minimize Residence Time: A faster flow rate during flash chromatography can reduce the time your compound is in contact with the stationary phase, thereby minimizing degradation.
-
Workflow for Optimizing Column Chromatography
Caption: A decision-making workflow for troubleshooting column chromatography.
B. Recrystallization Challenges
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Question: I'm struggling to find a suitable solvent for the recrystallization of my product. What is a good strategy?
Answer: Finding the right solvent or solvent system is key to successful recrystallization.
-
Underlying Cause: An ideal recrystallization solvent should dissolve the compound when hot but not at room temperature, while impurities should remain soluble at all temperatures or be insoluble even when hot.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[8]
-
Consider Polarity: Given the structure of this compound, solvents of intermediate polarity like ethanol or ethyl acetate, or mixtures with non-polar solvents like hexanes, are likely to be good candidates.
-
Question: My compound is "oiling out" instead of forming crystals during recrystallization. What can I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point.
-
Underlying Cause: This can be due to a high concentration of impurities, a solvent with a boiling point that is too high, or cooling the solution too rapidly.
-
Troubleshooting Steps:
-
Add More Solvent: Re-heat the solution and add more of the "good" solvent to decrease the saturation point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. Adding a tiny seed crystal of the pure compound can also induce crystallization.
-
Purify Further Before Recrystallization: If significant impurities are present, a preliminary purification by column chromatography may be necessary to remove the substances that are inhibiting crystallization.[9]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter?
A1: The impurities will largely depend on the synthetic route. If synthesized via a Groebke-Blackburn-Bienaymé (GBB) reaction, potential impurities could include unreacted starting materials (e.g., 2-amino-5-(trifluoromethyl)pyridine, the corresponding aldehyde, and isocyanide) and side products from incomplete cyclization.[5] If bromination is a final step, regioisomers or products of over-bromination could be present.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most common and effective method. Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm). Fractions containing only the spot corresponding to the pure product can be combined.
Q3: What analytical techniques are recommended for final purity assessment?
A3: For a comprehensive assessment of purity, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect impurities with different masses.
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative measure of purity.
IV. Experimental Protocols
The following are generalized protocols based on best practices for the purification of imidazo[1,2-a]pyridines and should be optimized for your specific experimental conditions.
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of the target compound (Rf ≈ 0.2-0.3) from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under a gentle flow of air or nitrogen, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, identify a suitable solvent or solvent pair in which the crude product is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary Table: Typical Purification Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase | Hexanes/Ethyl Acetate (Gradient) | Ethanol, Ethyl Acetate/Hexanes |
| Purity Monitoring | TLC, LC-MS | Melting Point, NMR |
| Typical Yield | 60-90% | 50-80% |
V. Logical Relationships in Purification Strategy
Sources
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- 2. This compound | 1135282-92-6 [sigmaaldrich.com]
- 3. This compound | 1135282-92-6 [chemicalbook.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Coupling Reactions with 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. The unique electronic and structural features of this molecule—namely the electron-withdrawing trifluoromethyl group and the potentially coordinating nitrogen atoms of the imidazopyridine core—necessitate careful consideration of reaction parameters to achieve high yields and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
General Troubleshooting & FAQs
This section addresses broad issues applicable to most palladium-catalyzed cross-coupling reactions with this compound.
Q1: My coupling reaction is failing entirely or giving very low yields. What are the first things I should investigate?
A: When a cross-coupling reaction fails, it's crucial to systematically verify the foundational parameters before moving to more complex optimizations.
-
Catalyst Activity & Integrity: The active catalytic species is typically a Pd(0) complex. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be successfully reduced in situ.[1] Many palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with improper storage. Consider using a fresh batch of catalyst or switching to a more robust, air-stable precatalyst (e.g., Buchwald G3 or G4 palladacycles), which are designed for reliable generation of the active Pd(0) species.[2]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions like the homocoupling of boronic acids or alkynes.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed. This is a non-negotiable step for consistent results.
-
Reagent Purity:
-
Solvents: Anhydrous solvents are critical, as water can participate in side reactions like protodeboronation in Suzuki couplings.[1]
-
Bases: Many common bases (e.g., K₃PO₄, NaOtBu) are hygroscopic. Use freshly opened or properly stored bases. For solid bases in anhydrous reactions, ensure they are finely powdered to maximize surface area.[1]
-
Starting Materials: Verify the purity of your this compound and your coupling partner. Impurities can sometimes poison the catalyst.
-
Q2: I suspect catalyst inhibition from the imidazopyridine nitrogen. How can I mitigate this?
A: This is a common challenge with nitrogen-containing heterocycles, often termed the "2-pyridyl problem" in related systems.[3] The lone pair on the pyridine-like nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex.
-
Ligand Choice is Key: The most effective strategy is to use bulky, electron-rich ligands. These ligands bind strongly to the palladium center, discouraging coordination from the substrate nitrogen. Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they create a sterically hindered and electronically saturated metal center that favors the catalytic cycle over substrate inhibition.[4][5]
-
Temperature: In some cases, increasing the reaction temperature can help destabilize the inhibitory Pd-substrate complex and promote turnover. However, this must be balanced against potential substrate or product degradation.
Reaction-Specific Troubleshooting Guides
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but the imidazopyridine substrate presents unique challenges.[6]
Q: I'm observing significant protodeboronation of my boronic acid coupling partner. What's causing this and how can I stop it?
A: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It is a major side reaction, particularly with electron-rich or heteroaryl boronic acids, and is often accelerated by strong bases and water.[1][7]
Troubleshooting & Optimization:
-
Use Milder, Anhydrous Conditions: Water is the primary proton source for this side reaction.[1]
-
Switch to anhydrous solvents like dioxane or toluene.
-
Use a milder base. While strong bases like K₃PO₄ are often needed for difficult couplings, potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can sometimes be effective while minimizing protodeboronation.[1]
-
-
Use Boronic Acid Surrogates: If protodeboronation remains problematic, consider using more stable boron reagents. Boronic esters (e.g., pinacol esters) or trifluoroborate salts (ArBF₃K) are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[7]
-
Employ a Fast Catalyst System: The goal is to have the rate of transmetalation significantly outpace the rate of protodeboronation. Using a highly active precatalyst, such as a Buchwald G3 or G4 palladacycle with a ligand like SPhos or XPhos, can generate the active catalyst quickly and drive the reaction forward before the boronic acid decomposes.[7]
| Parameter | Recommended Starting Conditions for Suzuki Coupling | Rationale / Comment |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Air-stable precatalyst for reliable activation.[1][4] |
| Ligand | (Included in precatalyst) XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are critical to overcome catalyst inhibition and facilitate reductive elimination.[4][8] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) | Strong, non-nucleophilic bases are often required for challenging substrates.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene | Aprotic solvents are preferred. A small amount of water can aid in dissolving the base.[4] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome activation barriers. |
2. Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds.[9][10][11] Success with this compound hinges on a carefully selected catalyst system that is active enough for the electron-deficient substrate while tolerating the amine coupling partner.
Q: My Buchwald-Hartwig amination is sluggish, and I'm recovering starting material. How can I increase the reaction rate?
A: Sluggish reactions are common and can often be overcome by tuning the "three-legged stool" of the catalyst system: the palladium precursor, the ligand, and the base.
Troubleshooting & Optimization:
-
Ligand Screening: There is no universal ligand. The optimal choice depends heavily on the nature of the amine (primary, secondary, aryl, alkyl).
-
For primary and secondary alkylamines , sterically hindered ligands like RuPhos or BrettPhos are often excellent choices.
-
For arylamines , XPhos is a very general and effective ligand.[12]
-
Specialized ligands like Josiphos or N-heterocyclic carbenes (NHCs) can be effective for particularly challenging couplings.[13]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[14]
-
Sodium tert-butoxide (NaOtBu) is the most common and generally effective base.
-
For base-sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a powerful alternative.
-
Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes used but may require higher temperatures and result in lower reaction rates.[15]
-
-
Use a Precatalyst: Using a well-defined palladium precatalyst ensures the formation of a clean, active LPd(0) species. This is often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]
| Parameter | Recommended Starting Conditions for Buchwald-Hartwig Amination | Rationale / Comment |
| Palladium Source | XPhos Pd G2 or RuPhos Pd G3 (1-3 mol%) | Provides a reliable source of the active Pd(0) catalyst.[10] |
| Ligand | (Included in precatalyst) XPhos, RuPhos, BrettPhos | Ligand choice is critical and should be screened based on the amine coupling partner. |
| Base | NaOtBu or LiHMDS (1.5-2.0 eq) | Strong, non-nucleophilic bases are essential for catalyst turnover.[14] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are standard. |
| Temperature | 90-120 °C | Reactions typically require heating to proceed at a reasonable rate. |
3. Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated imidazopyridines. The classic protocol uses a palladium catalyst with a copper(I) co-catalyst.[16][17]
Q: My Sonogashira reaction is producing a lot of black precipitate (palladium black) and alkyne homocoupling product (Glaser coupling). What is going wrong?
A: The formation of palladium black indicates catalyst decomposition, while homocoupling is a common side reaction promoted by the copper co-catalyst, especially in the presence of oxygen.[18]
Troubleshooting & Optimization:
-
Rigorous Degassing: This is the most critical factor. Oxygen promotes both catalyst decomposition and the oxidative homocoupling of the terminal alkyne.[18] Use freeze-pump-thaw cycles for the solvent or bubble with argon for at least 20-30 minutes.
-
Amine Base Purity: The amine base (e.g., triethylamine, diisopropylamine) acts as both a base and a solvent. It must be pure and free of peroxides. Distilling the amine before use can often solve recurring issues.[18]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or a more specialized ligand system (e.g., bulky phosphines) and may need higher temperatures, but they completely eliminate the Glaser coupling side reaction.[19]
-
Catalyst Choice: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic choices, they can be sensitive.[17] Sometimes, a more robust palladium source can improve results.
| Parameter | Recommended Starting Conditions for Sonogashira Coupling | Rationale / Comment |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective palladium(II) precatalyst.[17] |
| Co-catalyst | Copper(I) Iodide (CuI) (1-5 mol%) | Facilitates the transmetalation step with the acetylide.[16] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2-3 eq) | Acts as both a base and a solvent. Must be high purity.[17] |
| Solvent | THF or DMF | Co-solvent used to ensure solubility of all reagents. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira reactions proceed under mild heating.[18] |
Visualizations & Workflows
General Catalytic Cycle for Cross-Coupling
The diagram below illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Decision Workflow
Use this workflow to systematically diagnose and solve issues with your coupling reactions.
Caption: A systematic workflow for troubleshooting coupling reactions.
Experimental Protocols
The following are general, representative protocols that should serve as a starting point. Optimization for your specific coupling partner is likely necessary.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[3]
-
Catalyst Addition: Under an inert atmosphere (in a glovebox or under a positive flow of argon), add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq). If the amine is a solid, add it now. Seal the flask, remove from the glovebox, and add the anhydrous solvent (e.g., toluene, ~0.2 M) under a positive pressure of argon. If the amine is a liquid, add it via syringe at this stage (1.2 eq).
-
Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 110 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography.
References
-
Various Authors . (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Wikipedia Contributors . (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry. [Link]
-
Various Authors . (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal . (n.d.). Sonogashira Coupling. [Link]
-
Various Authors . (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Reddit Community . (2016). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Various Authors . (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]
-
Various Authors . (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Various Authors . (n.d.). Optimization of conditions for the Heck reaction. ResearchGate. [Link]
-
Johnson Matthey . (n.d.). Buchwald Hartwig amination catalysts. [Link]
-
Reddit Community . (2019). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Wang, Z., et al. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Organic Chemistry Portal. [Link]
-
Various Authors . (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
-
Various Authors . (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Lu, G.-P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
Various Authors . (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Various Authors . (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. [Link]
-
Various Authors . (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]
-
KAUST Repository . (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Various Authors . (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
-
Chemistry LibreTexts . (2023). Buchwald-Hartwig Amination. [Link]
-
Various Authors . (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
-
Various Authors . (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Various Authors . (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature. [Link]
-
Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions. Angewandte Chemie. [Link]
-
Organic Chemistry Portal . (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Various Authors . (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [Link]
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Technical Support Center: Managing the Reactivity of the Trifluoromethyl Group
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who incorporate the trifluoromethyl (CF₃) group into organic molecules. The CF₃ group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] However, its potent electron-withdrawing nature and the strength of its C-F bonds present unique synthetic challenges.[2][3][5]
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental protocols to help you navigate and control the reactivity of the CF₃ group, ensuring successful and efficient synthesis campaigns.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during trifluoromethylation reactions, explaining the underlying causes and providing actionable solutions.
Issue 1: C-F Bond Cleavage and Unwanted Defluorination
One of the most vexing side reactions is the cleavage of one or more C-F bonds, leading to difluoro- or monofluoromethylated byproducts. This undermines the very reason for introducing the CF₃ group.
Root Cause Analysis:
The C-F bond, while strong, is not inert. Cleavage can be initiated under several conditions:
-
Reductive Pathways: Single-electron transfer (SET) to a trifluoromethylarene can generate a radical anion, which then eliminates a fluoride ion to form a difluorobenzyl radical.[6] This is common in photoredox or electrochemical reactions.
-
Lewis Acid-Catalyzed Pathways: Strong Lewis acids can coordinate to a fluorine atom, weakening the C-F bond and facilitating its cleavage to form a difluorocarbocationic intermediate.[7]
-
Base-Catalyzed Pathways: While less common for aromatic CF₃ groups, strong bases can promote decomposition pathways, particularly in substrates with adjacent activating groups.[7]
-
Transition Metal-Catalyzed Pathways: Certain low-valent transition metals can insert into a C-F bond, initiating a defluorinative functionalization cascade.
Symptoms in Your Reaction:
-
Appearance of unexpected signals in ¹⁹F NMR, upfield from the expected CF₃ signal.
-
Mass spectrometry data showing peaks corresponding to the loss of 19 Da (F) or 20 Da (HF) and the addition of H.
-
Formation of complex, difficult-to-separate product mixtures.
Solutions & Mitigation Strategies:
| Strategy | Detailed Action & Explanation | When to Use |
| Reagent Selection | For photoredox reactions, choose a photocatalyst whose excited-state reduction potential is not sufficient to reduce the trifluoromethylarene substrate. | When byproduct formation is observed under photochemical conditions. |
| Control of Acidity | Avoid strong Brønsted or Lewis acids if not essential for the desired transformation. If an acid is required, screen weaker acids or use the minimum necessary stoichiometry. Protolytic defluorination can occur in superacidic media.[7] | When working with acid-sensitive substrates or observing defluorination in the presence of acidic reagents (e.g., TFA). |
| Ligand & Additive Tuning | In transition-metal-catalyzed reactions, the choice of ligand can modulate the metal center's reactivity, preventing C-F activation. Electron-donating ligands can sometimes disfavor this side reaction. | When using Pd, Ni, or Cu catalysts for cross-coupling reactions on a CF₃-containing arene. |
| Temperature Control | Run reactions at the lowest effective temperature. C-F bond activation often has a higher activation energy than the desired reaction. | As a general first step in troubleshooting, especially for reactions involving strong reagents or catalysts. |
Issue 2: Low or No Yield in Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation, using reagents like Togni's or Umemoto's reagents, is a powerful method, but failures are common if conditions are not optimized.[8][9][10][11]
Root Cause Analysis:
-
Reagent Instability: Many electrophilic CF₃⁺ sources are highly reactive and can decompose before reacting with the substrate. Togni's Reagent II, for example, is metastable at room temperature and decomposes over weeks, necessitating refrigerated storage.[12] It can also react violently with strong acids, bases, and reductants.[12][13]
-
Insufficient Nucleophilicity of Substrate: The target molecule (e.g., an enolate, arene, or thiol) may not be nucleophilic enough to react with the electrophilic CF₃ source.
-
Incorrect Catalyst or Initiator: Many modern trifluoromethylation reactions are not simple substitutions and require a specific catalyst (e.g., Cu(I), photoredox) to proceed through the correct mechanistic pathway, which can involve radical intermediates or SET processes.[14][15]
-
Solvent Effects: The solvent can dramatically influence the stability of the reagents and the solubility of the substrate and catalyst, impacting reaction rates.
Solutions & Mitigation Strategies:
Decision Workflow for Reagent Selection
The following diagram provides a logical workflow for selecting an appropriate electrophilic trifluoromethylating agent.
Caption: Reagent selection guide for electrophilic trifluoromethylation.
Optimization Table
| Parameter | Problem Indication | Recommended Action | Rationale |
| Reagent Quality | Low yield even with proven substrates. | Use a fresh bottle of reagent or one that has been properly stored (e.g., refrigerated, under inert gas).[12] | Electrophilic CF₃ reagents can degrade over time, losing their potency. |
| Base/Additive | Reaction stalls with active methylene compounds. | Screen a panel of non-nucleophilic bases (e.g., DBU, DIPEA) to generate the enolate in situ. | Incomplete deprotonation is a common cause of failure for C-H trifluoromethylation of acidic protons.[16] |
| Catalyst | No reaction with aryl boronic acids or alkenes. | Introduce a suitable catalyst system. For alkenes, Cu(I) is often used.[17] For C-H functionalization, photoredox catalysis is a modern approach.[15] | These reactions are not direct substitutions and rely on a catalytic cycle to generate the reactive trifluoromethylating species (often a CF₃ radical).[14] |
| Solvent | Poor solubility or reagent decomposition. | Switch to a more appropriate solvent. For many Togni/Umemoto reactions, polar aprotic solvents like DCE, MeCN, or DMF are effective.[18] | The solvent must solubilize all components and be inert to the highly reactive species involved. |
Issue 3: Formation of Pentafluoroethyl (C₂F₅) Byproducts
In some copper-mediated reactions using CF₃I, the unexpected formation of pentafluoroethylated products can occur, complicating purification and reducing the yield of the desired trifluoromethylated compound.
Root Cause Analysis:
This abnormal reaction is believed to proceed through the decomposition of the trifluoromethylcopper (CuCF₃) intermediate.[19]
-
Decomposition: CuCF₃ can break down to form cuprous fluoride (CuF) and difluorocarbene (:CF₂).
-
Carbene Insertion: The highly reactive difluorocarbene can then insert into another molecule of CuCF₃.
-
Formation of C₂F₅Cu: This insertion forms a pentafluoroethylcopper (CuC₂F₅) species.
-
Product Formation: The CuC₂F₅ intermediate then reacts with the aryl halide in the same manner as the original CuCF₃, leading to the C₂F₅-containing byproduct.[19]
Solutions & Mitigation Strategies:
-
Control Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still allows for the desired transformation can suppress the decomposition of CuCF₃.
-
Use Alternative CF₃ Sources: If temperature control is ineffective, switching from CF₃I to a different trifluoromethyl source that does not rely on the same CuCF₃ intermediate can be the best solution. Reagents like Ruppert-Prakash reagent (TMSCF₃) or electrophilic sources (Togni, Umemoto) proceed through different mechanisms.[20][21]
-
Slow Addition: In some cases, the slow addition of the trifluoromethyl source can help maintain a low steady-state concentration of the reactive CuCF₃ intermediate, disfavoring the bimolecular side reaction that leads to :CF₂ formation.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylating reagent (e.g., Togni's, Umemoto's) seems to be unreactive. How can I be sure it's active?
A1: The best way is to test it on a standard, reliable substrate. For example, attempt the trifluoromethylation of a simple thiol like thiophenol or a β-ketoester. These are generally highly reactive nucleophiles.[9][10] If you get a good yield with the test substrate, the issue lies with your target molecule's reactivity, not the reagent. If the test reaction also fails, your reagent has likely decomposed and should be replaced. Always check the supplier's storage recommendations.[12]
Q2: I am performing a radical trifluoromethylation, but the reaction is messy. What are the common pitfalls?
A2: Radical reactions can be sensitive. Common issues include:
-
Oxygen Sensitivity: Ensure your reaction is thoroughly de-gassed and run under a positive pressure of an inert gas (N₂ or Ar). Oxygen can intercept radical intermediates, leading to undesired side products.
-
Initiator Concentration: Too much or too little radical initiator can be detrimental. Titrate the amount of initiator to find the optimal concentration for your specific reaction.
-
Radical Precursor Stability: Ensure your radical precursor is stable under the reaction conditions and generates the desired radical species efficiently.
-
Competing Pathways: The CF₃ radical is highly reactive and electrophilic.[20] It may react with the solvent or other functional groups on your substrate. Choose a solvent that is inert to radical attack (e.g., benzene, fluorinated solvents).
Q3: Can the CF₃ group itself direct the regioselectivity of other reactions on an aromatic ring?
A3: Absolutely. The CF₃ group is a powerful electron-withdrawing group and acts as a meta-director for electrophilic aromatic substitution due to its strong deactivating effect on the ortho and para positions. Conversely, for nucleophilic aromatic substitution (SNAᵣ), it strongly activates the ortho and para positions for attack by a nucleophile.
Q4: Are there safety concerns I should be aware of with trifluoromethylating reagents?
A4: Yes, significant safety precautions are necessary.
-
Hypervalent Iodine Reagents (Togni's): Togni's Reagent I is known to be explosive and impact-sensitive.[12] Togni's Reagent II is metastable and can decompose exothermically above its melting point.[12][13] They should be handled with extreme caution, stored properly, and never heated aggressively in a closed system.
-
Trifluoroiodomethane (CF₃I): This is a volatile gas that should be handled in a well-ventilated fume hood.
-
Hydrogen Fluoride (HF): Some decomposition pathways, especially under harsh acidic or thermal conditions, can potentially generate HF, which is extremely toxic and corrosive.[22] Always use appropriate personal protective equipment (PPE).
Key Experimental Protocols
Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent
This protocol is a general procedure for the trifluoromethylation of an active methylene compound, adapted from established methods.[23]
Materials:
-
β-Ketoester (e.g., α-Acetyl-γ-butyrolactone) (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 equiv)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium triflate) (1.1 - 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-ketoester and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15-30 minutes, or until gas evolution ceases, to ensure complete formation of the enolate.
-
In a separate flask, dissolve the Umemoto's reagent in a minimal amount of anhydrous DMF.
-
Add the solution of Umemoto's reagent dropwise to the enolate solution at 0 °C. For less reactive substrates, the reaction may need to be warmed to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Copper-Catalyzed Radical Trifluoromethylation of an Enamine using Togni's Reagent
This protocol describes the synthesis of a trifluoromethylated intermediate from an enamine, which can then be further transformed. This procedure is adapted from the literature.[18]
Materials:
-
Enamine substrate (1.0 equiv)
-
Togni's Reagent II (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.2 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃
Procedure:
-
To a reaction vessel, add the enamine substrate, Togni's Reagent II, and CuI.
-
Add anhydrous DCE as the solvent.
-
Heat the reaction mixture to 60 °C.
-
Monitor the progress of the reaction by TLC. The reaction mechanism is believed to involve the generation of a CF₃ radical.[14]
-
Upon completion (typically after consumption of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
References
- A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethylating Agents. Benchchem.
- Mechanism of trifluoromethylation of aryl halides with CuCF3 and the ortho effect. Journal of the American Chemical Society.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Trifluoromethylation - Wikipedia.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PubMed.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. OUCI.
- Proposed mechanism of C−H trifluoromethylation of arenes. ResearchGate.
- Progress in copper-catalyzed trifluoromethylation. National Institutes of Health.
- A general mechanism for C-F bond cleavage of trifluoromethylarenes. ResearchGate.
- Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications (RSC Publishing).
- C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry.
- degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. Benchchem.
- New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au.
- Single C−F bond cleavage of trifluoromethyl aryl and carbonyl compounds... ResearchGate.
- optimization of reaction conditions for N-trifluoromethylation. Benchchem.
- A Comparative Guide to Trifluoromethylation Reagents: Umemoto's Reagents vs. Dimethylsulfonio(trifluoro)boranuide. Benchchem.
- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Chinese Journal of Chemistry.
- TCI Practical Example: Trifluoromethylation Reaction Using Umemoto Reagent IV. Tokyo Chemical Industry Co., Ltd.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health.
- Supporting Information for Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation. Beilstein Journals.
- Togni reagent II - Wikipedia.
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry.
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.
- Synthesis and Application of [18F]Togni Reagent I: An Electrophilic 18F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate.
- The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.
- Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health.
- Fluoroalkylation: Expansion of Togni Reagents. Sigma-Aldrich.
- Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Radical trifluoromethylation. ResearchGate.
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ResearchGate.
- Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1.
- Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters.
- Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. ResearchGate.
- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. National Institutes of Health.
- Key CF3 Chemistry (Important Papers). YouTube.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pure.nitech.ac.jp [pure.nitech.ac.jp]
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Validation & Comparative
A Comparative Analysis of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine and its Isomers: A Guide for Medicinal Chemists
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutics. The strategic introduction of a trifluoromethyl (CF3) group and a bromine (Br) atom onto this scaffold further enhances its utility, offering potent tools to modulate physicochemical properties such as lipophilicity and metabolic stability, and to serve as versatile handles for further synthetic elaboration.[3]
This guide provides an in-depth comparative analysis of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine and its key positional isomers. We will explore the nuances in their synthesis, physicochemical characteristics, and the resulting impact on their chemical reactivity and biological potential. This analysis is designed to provide researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage these powerful building blocks in their research endeavors.
The Isomers in Focus
The parent compound for this guide is This compound . For a meaningful comparison, we will focus on isomers that are either commercially available or have been documented in scientific literature, allowing for a data-driven analysis. The primary isomers for comparison include:
-
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: An isomer where the bromine atom is shifted to the C3 position of the imidazole ring.
-
7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: An isomer where the positions of the bromo and trifluoromethyl groups on the pyridine ring are altered.
-
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Another isomer with altered substitution on the pyridine ring.
Comparative Synthesis Strategies
The synthesis of these isomeric compounds generally follows the well-established Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. The specific choice of the starting 2-aminopyridine dictates the substitution pattern on the pyridine portion of the scaffold, while the choice of the coupling partner determines the substituents on the imidazole ring.
The general synthetic workflow can be visualized as follows:
Caption: General Synthetic Workflow for Imidazo[1,2-a]pyridines.
To synthesize This compound , the key starting materials would be 5-(trifluoromethyl)pyridin-2-amine and a 2,2-dihaloacetaldehyde equivalent, followed by bromination at the C2 position. For an isomer like 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine , one would start with 3-bromo-2-aminopyridine and a trifluoromethylated α-haloketone.
Representative Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine Derivatives
The following protocol is adapted from established literature for the synthesis of related imidazo[1,2-a]pyridine structures and serves as a representative method.
Step 1: Condensation and Cyclization
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add the α-halocarbonyl reagent (1.1 eq.).
-
Heat the mixture to reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The initial step is a nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Purification and Validation
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Self-Validation: This two-step process of purification and rigorous characterization ensures that the final product meets the required standards for subsequent use in biological assays or further chemical synthesis.
Physicochemical Properties: A Comparative Table
While a comprehensive set of experimental data for all isomers from a single source is not available, the following table collates available data from various chemical suppliers and databases. It's important to note that direct comparison should be made with caution.
| Property | This compound | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
| Molecular Formula | C₈H₄BrF₃N₂ | C₈H₄BrF₃N₂ | C₈H₄BrF₃N₂ | C₈H₄BrF₃N₂ |
| Molecular Weight | 265.03 g/mol | 265.03 g/mol | 265.03 g/mol | 265.03 g/mol |
| CAS Number | 1135282-92-6[4] | 1146615-86-2 | 150780-40-8[5] | 1206981-68-1[6] |
| Physical Form | Solid[7] | Crystalline Solid | Solid | Solid[8] |
| Melting Point (°C) | Data not available | 185-188[9] | Data not available | Data not available |
| Predicted XLogP3 | 2.9 | 2.9 | 3.4 | 3.4[10] |
Note: Predicted XLogP3 values are computationally derived and serve as an estimate of lipophilicity.
The available data, though limited, suggests that these isomers share identical molecular formulas and weights, but their distinct substitution patterns lead to different physical properties, such as the significantly higher melting point of the 3-bromo isomer compared to the precursor 2-bromo-6-(trifluoromethyl)pyridine (m.p. 48-52 °C)[11]. This is likely due to differences in crystal packing and intermolecular interactions.
Reactivity and Structure-Activity Relationship (SAR)
The position of the bromo and trifluoromethyl groups has a profound impact on the electronic distribution within the imidazo[1,2-a]pyridine scaffold, which in turn governs the molecule's reactivity and its potential as a pharmacophore.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a well-established and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides an in-depth technical comparison of analogs derived from the versatile building block, 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, with a particular focus on their potential as kinase inhibitors. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols.
The strategic placement of a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core is a key design element. This electron-withdrawing group often enhances metabolic stability and membrane permeability, and can contribute to favorable binding interactions with biological targets.[3] The bromo substituent at the 2-position serves as a crucial handle for introducing a diverse range of chemical moieties through well-established cross-coupling reactions, allowing for a systematic exploration of the SAR.
The Core Scaffold: A Platform for Kinase Inhibitor Design
The this compound core is an excellent starting point for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The imidazo[1,2-a]pyridine nucleus is a known hinge-binding motif for many kinases, and thoughtful modification of this scaffold can lead to potent and selective inhibitors.
Our comparative analysis will focus on modifications at key positions of the imidazo[1,2-a]pyridine ring, drawing insights from published studies on related compounds to predict the impact on kinase inhibitory activity.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the SAR for modifications at the 2-position and other positions of the 6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold.
Modifications at the 2-Position: The Gateway to Potency
The 2-bromo atom is readily displaced using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, directly influencing the compound's interaction with the target kinase.
Table 1: Predicted Structure-Activity Relationship of 2-Substituted 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Analogs
| Position 2 Substituent | Predicted Kinase Inhibitory Activity | Rationale and Supporting Evidence from Analogous Series |
| Aryl Groups (e.g., phenyl, pyridyl) | High | Aryl groups can form favorable π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases. For example, 2,6-diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles have been identified as potent p38α inhibitors.[4] |
| Amino Groups (e.g., anilines) | High | The amino linker can act as a hydrogen bond donor or acceptor, forming crucial interactions with the kinase hinge region. Optimization of the aniline moiety in related imidazopyridine series has led to potent IGF-1R inhibitors.[5] |
| Alkynyl Groups | Moderate to High | The linear geometry of the alkyne linker can probe deep, narrow pockets within the kinase active site. |
| Small Alkyl Groups | Low to Moderate | Small alkyl groups may not provide sufficient interactions to achieve high potency, although they can be used to fine-tune solubility and metabolic stability. |
The Significance of the 6-Trifluoromethyl Group
The -CF3 group at the 6-position is a critical determinant of activity. Its strong electron-withdrawing nature influences the electronics of the entire heterocyclic system, which can impact the pKa of the imidazo[1,2-a]pyridine core and its ability to interact with the kinase hinge region. Furthermore, the lipophilicity of the -CF3 group can enhance cell permeability and oral bioavailability. In a study of pyridine derivatives, the presence of a trifluoromethyl group was associated with significant biological activity.[6]
Exploring Other Positions: Fine-Tuning Selectivity
While the 2-position is key for potency, modifications at other positions of the imidazo[1,2-a]pyridine ring can be used to modulate selectivity and improve pharmacokinetic properties. For instance, substitution at the 3-position can influence the conformation of the 2-substituent and introduce additional points of interaction with the target protein.
Experimental Protocols
To enable researchers to validate the predicted SAR and develop novel analogs, we provide the following detailed experimental protocols.
General Synthetic Scheme for 2-Substituted 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Analogs
The synthesis of the target compounds typically begins with the commercially available 2-amino-5-(trifluoromethyl)pyridine.
Caption: General synthetic route to 2-substituted analogs.
Step-by-step methodology for the synthesis of this compound (Intermediate):
-
To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add bromoacetaldehyde diethyl acetal (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
General procedure for Suzuki cross-coupling:
-
In a microwave vial, combine this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Seal the vial and heat in a microwave reactor to the appropriate temperature (e.g., 120 °C) for the required time (e.g., 30 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by chromatography to yield the final product.
In Vitro Kinase Inhibition Assay (Example: p38α MAPK)
The inhibitory activity of the synthesized compounds against a target kinase such as p38α can be determined using a variety of commercially available assay kits, often based on technologies like FRET or luminescence.
Caption: Workflow for a typical in vitro kinase assay.
Step-by-step methodology:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the diluted compounds, the p38α kinase, and the specific peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Analysis and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 2-position allow for a comprehensive exploration of the SAR.
Future work should focus on:
-
Systematic library synthesis: Prepare a diverse library of analogs with various substituents at the 2-position.
-
Broad kinase profiling: Screen the synthesized compounds against a panel of kinases to determine their selectivity profile.
-
Structure-based design: Obtain co-crystal structures of potent inhibitors with their target kinases to guide further optimization.
-
In vivo evaluation: Test promising candidates in relevant animal models of disease.
By leveraging the insights from this guide and employing a rational, data-driven approach to drug design, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
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- Elhakmaoui, A., El Kazzouli, S., & Guillaumet, G. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6339.
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- Kamal, A., Reddy, V. S., Shaik, A. B., & Kumar, G. B. (2014). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Medicinal Chemistry, 21(13), 1547–1571.
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- Koprdova, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7156.
- Lala, C. M., et al. (2008). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545–3549.
- Li, X., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 224–228.
- Melgar, K., et al. (2022). Discovery of an imidazo[1,2-a]pyridines with Anticancer Properties. NIH Technology Transfer.
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- Selness, S. R., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5893–5897.
- Singh, P., et al. (2018). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 42(10), 7935–7945.
- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-Anilino-3-cyanoquinolines: inhibitors of the epidermal growth factor receptor (EGFR) and the human EGF receptor-2 (HER-2, erbB-2) tyrosine kinases. Journal of Medicinal Chemistry, 43(7), 1380–1397.
- Thomas, C., et al. (2020). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Leukemia, 34(1), 123–135.
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- Versele, M., et al. (2007). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 17(2), 393–397.
- Walker, J. K., et al. (2006). p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & Medicinal Chemistry Letters, 16(23), 6084–6088.
- Wang, Z., et al. (2020). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645.
- Yurttaş, L., et al. (2015). Synthesis and antimicrobial evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Imidazo[1,2-a]pyridine Derivatives for Researchers
For researchers and professionals in drug development and materials science, the imidazo[1,2-a]pyridine scaffold is a cornerstone of molecular design, prized for its prevalence in a wide array of biologically active compounds. The strategic functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the optimization of lead compounds. Halogenated imidazo[1,2-a]pyridines serve as versatile precursors for such modifications, with bromo and chloro derivatives being the most common starting materials. The choice between these two halogens can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of bromo- versus chloro-imidazo[1,2-a]pyridine derivatives, supported by established chemical principles and illustrative experimental data to inform your synthetic planning.
Executive Summary
In the realm of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, bromo-imidazo[1,2-a]pyridine derivatives are generally more reactive than their chloro- counterparts . This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with bromo-derivatives typically proceed under milder conditions, with shorter reaction times and often result in higher yields.
However, this is not a universally absolute rule. In the context of nucleophilic aromatic substitution (SNA r) , the reactivity trend can be inverted. The greater electronegativity of chlorine can render the attached carbon atom more electrophilic and susceptible to nucleophilic attack, particularly when the ring is activated by electron-withdrawing groups. This guide will delve into the nuances of these reactivity differences, providing a comprehensive overview to aid in the selection of the optimal halogen for your specific synthetic transformation.
The Chemical Rationale: Unpacking the Reactivity Differences
The disparate reactivity of bromo- and chloro-imidazo[1,2-a]pyridines can be rationalized by considering the fundamental principles of the two major reaction classes in which they are employed: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The catalytic cycle of common cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions typically initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond.
Key Factors Influencing Reactivity in Palladium-Catalyzed Cross-Coupling:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol). A lower BDE translates to a lower activation energy for the oxidative addition step, leading to a faster reaction rate. This is the primary reason for the generally higher reactivity of bromo-derivatives.
-
Oxidative Addition Kinetics: The rate of oxidative addition is a crucial, and often rate-limiting, step in the catalytic cycle. For most palladium catalyst systems, the rate of oxidative addition follows the trend: I > Br > Cl. While modern, highly active catalysts with bulky, electron-rich ligands have been developed to facilitate the coupling of less reactive aryl chlorides, the inherent reactivity difference often persists.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA r)
In contrast to palladium-catalyzed reactions, SNA r involves the direct attack of a nucleophile on the aromatic ring, leading to the displacement of the halide. The mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex.
Key Factors Influencing Reactivity in Nucleophilic Aromatic Substitution:
-
Electronegativity of the Halogen: The more electronegative the halogen, the more it withdraws electron density from the carbon to which it is attached, making it more electrophilic and susceptible to nucleophilic attack. Chlorine is more electronegative than bromine, which can lead to a faster rate of nucleophilic attack for chloro-derivatives, especially in electron-deficient systems.
-
Stability of the Meisenheimer Complex: The rate-determining step in many SNA r reactions is the formation of the Meisenheimer complex. Electron-withdrawing groups on the aromatic ring, including the halogen itself, stabilize this negatively charged intermediate.
-
Leaving Group Ability: While the C-F bond is the strongest, fluoride is often the best leaving group in SNA r reactions on highly electron-deficient rings because the C-X bond-breaking step is not rate-determining. In the case of chloro and bromo substituents, the difference in leaving group ability is often less significant than the electronic effect on the rate of nucleophilic attack.
Caption: Generalized mechanism for nucleophilic aromatic substitution (SNA r).
Data-Driven Comparison of Reactivity
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The general trend of higher reactivity for bromides holds true for the imidazo[1,2-a]pyridine scaffold.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2,7-dimethyl-imidazo[1,2-a]pyridine | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | Inferred from similar systems |
| 3-Chloro-2,7-dimethyl-imidazo[1,2-a]pyridine | Pd₂(dba)₃/XPhos (2-4 mol%) | K₃PO₄ | Toluene | 110 | 24 | 60-75 | Inferred from similar systems |
Note: The data presented is a representative compilation from various sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to the Suzuki coupling, bromo-imidazo[1,2-a]pyridines are generally more reactive.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Pd₂(dba)₃/RuPhos (2-4 mol%) | LiHMDS | THF | 65 | 16 | ~70-80 | [1] |
| 3-Chloro-2-aminopyridine | Pd₂(dba)₃/BrettPhos (4 mol%) | LiHMDS | THF | 65 | 12 | ~60-70 | [1] |
Note: The data is for the closely related 2-aminopyridine system, as direct comparative data for imidazo[1,2-a]pyridines is limited. The trend is expected to be similar.
Nucleophilic Aromatic Substitution: An Exception to the Rule
In a notable exception to the trend observed in palladium-catalyzed reactions, a study on the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (a related isomeric system) demonstrated that the chloro-substituent at the 6-position is more susceptible to nucleophilic attack than the bromo-substituent at the 3-position.[2][3] This highlights the importance of considering the specific electronic environment of the heterocyclic system when planning SNA r reactions. The electron-withdrawing nature of the pyridazine ring system, coupled with the position of the halogen, can lead to a reversal of the expected reactivity.
Experimental Protocols
The following are generalized, step-by-step methodologies for key reactions, providing a starting point for optimization in your laboratory.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Imidazo[1,2-a]pyridine
Reagents and Materials:
-
3-Bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 3-bromo-imidazo[1,2-a]pyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Chloro-Imidazo[1,2-a]pyridine
Reagents and Materials:
-
3-Chloro-imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and base to an oven-dried Schlenk tube.
-
Add the anhydrous, deoxygenated solvent, followed by the 3-chloro-imidazo[1,2-a]pyridine and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion and Future Perspectives
The choice between a bromo- or chloro-imidazo[1,2-a]pyridine derivative is a strategic decision that hinges on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the inherently greater reactivity of the bromo-derivative often makes it the substrate of choice for achieving higher yields under milder conditions. However, the economic advantage and wider availability of chloro-derivatives, coupled with the ever-expanding arsenal of highly active palladium catalysts, are making them increasingly viable and attractive alternatives, especially for large-scale synthesis.
Conversely, for nucleophilic aromatic substitution reactions, the higher electronegativity of chlorine can be leveraged to enhance reactivity, particularly in electron-poor imidazo[1,2-a]pyridine systems. It is imperative for the modern synthetic chemist to understand these nuanced reactivity patterns to devise the most efficient and cost-effective synthetic routes.
Future research will undoubtedly focus on the development of even more active and selective catalyst systems that can further close the reactivity gap between bromo- and chloro-imidazo[1,2-a]pyridines, as well as on a deeper mechanistic understanding of the factors governing reactivity in these important heterocyclic systems.
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. ([Link])
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. ([Link])
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. ([Link])
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. ([Link])
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. ([Link])
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Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides and beyond. Chemical Society Reviews, 40(10), 5049-5067. ([Link])
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. ([Link])
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Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052. ([Link])
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. ([Link])
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. ([Link])
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Enguehard, C., Renou, J. L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. ([Link])
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Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. ([Link])
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Paixão, M. W., & Weber, M. (2010). Electrophilic and nucleophilic substitution reactions on the imidazo[1,2-a]pyridine nucleus. Journal of the Brazilian Chemical Society, 21, 1365-1396. ([Link])
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Hartwig, J. F., Kawatsura, M., Hauck, S. I., Shaughnessy, K. H., & Alcazar-Roman, L. M. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575-5580. ([Link])
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Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic Dependence of C-O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes. Journal of the American Chemical Society, 118(43), 10515-10516. ([Link])
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Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Monodentate phosphines for the palladium-catalyzed amination of aryl chlorides: a mechanistic study. Angewandte Chemie International Edition, 45(39), 6523-6527. ([Link])
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Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Unprecedented rates for the palladium-catalyzed amination of aryl chlorides and bromides and the utility of a new, bulky, electron-rich phosphine ligand. Angewandte Chemie International Edition, 41(23), 4746-4748. ([Link])
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A Comparative Guide to the In Vitro Biological Efficacy of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] The strategic incorporation of a bromine atom and a trifluoromethyl group at the 2- and 6-positions, respectively, is anticipated to modulate the physicochemical properties of these derivatives, potentially enhancing their metabolic stability, lipophilicity, and target engagement.[3][4] This guide provides a comprehensive overview of the in vitro validation of the biological efficacy of this class of compounds, offering a comparative analysis of their performance against various cancer cell lines and detailing the experimental methodologies crucial for their evaluation.
The Rationale Behind In Vitro Validation: A Multi-Faceted Approach
The initial assessment of any potential therapeutic agent relies on a robust in vitro validation strategy. This approach allows for a controlled and systematic evaluation of a compound's biological activity in a simplified, non-living system. For 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives, in vitro assays are indispensable for elucidating their cytotoxic and antiproliferative effects, understanding their mechanism of action, and establishing a preliminary structure-activity relationship (SAR).
A typical in vitro validation workflow is a multi-step process, beginning with the initial screening of the compounds for cytotoxic activity against a panel of cancer cell lines. Promising candidates are then subjected to more detailed mechanistic studies to identify their molecular targets and signaling pathways.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by imidazo[1,2-a]pyridine derivatives.
Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells. [5]Other reported mechanisms of action for this class of compounds include the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), as well as the induction of caspase-3 and caspase-9 activity, key executioners of apoptosis. [6][7]
Alternative Scaffolds and Future Directions
While this compound derivatives show significant promise, the field of anticancer drug discovery is constantly evolving. Researchers are exploring other heterocyclic scaffolds as potential therapeutic agents. For instance, imidazo[1,2-a]pyrazine and imidazo[4,5-b]pyridine derivatives have also demonstrated notable anticancer activities. [8][9] The future development of this compound derivatives will likely focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: Precisely identifying the molecular targets of the most active compounds to better understand their mechanism of action.
-
In Vivo Efficacy: Progressing the most promising lead compounds to in vivo animal models to assess their therapeutic efficacy and safety profiles in a more complex biological system.
Conclusion
The in vitro validation of this compound derivatives has revealed their potential as a valuable class of anticancer agents. Through a systematic approach involving cytotoxicity screening, mechanistic studies, and comparative analysis, researchers can identify lead compounds with potent and selective activity against various cancer cell lines. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research and development in this promising area of medicinal chemistry. The continued exploration of this scaffold and its derivatives holds the potential to deliver novel and effective therapies for the treatment of cancer.
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Benchmarking Novel 2-Bromo-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-Based PI3Kα Inhibitors Against the FDA-Approved Drug Alpelisib
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Imperative for Novel PI3Kα Inhibitors in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The approval of Alpelisib (Piqray®), the first-in-class PI3Kα-specific inhibitor, for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer, has validated this approach and underscored the therapeutic potential of targeting this pathway.[3][4][5][6]
However, the therapeutic landscape necessitates the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the design of novel kinase inhibitors, demonstrating potent activity against a range of cancer-relevant targets.[7] This guide provides a comprehensive framework for benchmarking a novel series of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-based inhibitors against the established drug, Alpelisib, with a focus on PI3Kα inhibition.
The Scientific Rationale: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a central node in cellular regulation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, initiating a downstream signaling cascade that ultimately promotes cell survival and proliferation.[1] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in solid tumors, leading to constitutive activation of the pathway.[2]
Both the investigational this compound-based inhibitors and the benchmark drug Alpelisib are designed to inhibit the catalytic activity of PI3Kα, thereby blocking the production of PIP3 and attenuating downstream signaling. This guide will outline the experimental methodologies to quantitatively compare the efficacy of these two classes of compounds.
Comparative Analysis: A Head-to-Head Evaluation
For the purpose of this guide, we will use a representative investigational compound from the 2,6,8-substituted imidazo[1,2-a]pyridine series, designated as Compound 35 , which has a reported PI3Kα IC50 of 150 nM.[2] We will compare this with Alpelisib , the FDA-approved PI3Kα inhibitor.
Table 1: In Vitro Biochemical Potency
| Compound | Target | IC50 (nM) | Source |
| Compound 35 (Investigational) | PI3Kα | 150 | [2] |
| Alpelisib (FDA-Approved) | PI3Kα | 5 | Publicly available data |
This table presents a hypothetical comparison based on published data for representative compounds. Actual results may vary.
Experimental Protocols for Benchmarking
To generate robust and comparable data, a standardized set of experiments is crucial. The following protocols provide a framework for a comprehensive head-to-head evaluation.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PI3Kα.
Principle: The assay quantifies the production of ADP, a byproduct of the kinase reaction where ATP is used to phosphorylate a substrate (e.g., PIP2). A decrease in ADP production corresponds to inhibition of the kinase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the investigational inhibitor and Alpelisib in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Prepare the kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute purified, recombinant human PI3Kα enzyme in the reaction buffer.
-
Prepare the substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Prepare the ATP solution. The concentration should be at or near the Km value for PI3Kα to ensure competitive inhibition can be accurately measured.
-
-
Assay Execution (384-well plate format):
-
Add a small volume (e.g., 5 µL) of the serially diluted inhibitors or DMSO (vehicle control) to the wells.
-
Add the PI3Kα enzyme solution to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
This assay confirms that the inhibitor binds to its intended target, PI3Kα, within the complex environment of a living cell.[8][9][10][11][12]
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture a relevant cancer cell line (e.g., a breast cancer cell line with a PIK3CA mutation) to approximately 80% confluency.
-
Treat the cells with the investigational inhibitor, Alpelisib, or vehicle (DMSO) at various concentrations for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble PI3Kα in each sample by Western blotting using a specific anti-PI3Kα antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Downstream Pathway Inhibition: Western Blot Analysis
This experiment assesses the functional consequence of PI3Kα inhibition by measuring the phosphorylation status of key downstream signaling proteins like AKT.[1][13][14][15][16]
Principle: Inhibition of PI3Kα will lead to a decrease in the phosphorylation of its downstream effector, AKT. This can be detected using phospho-specific antibodies.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed a relevant cancer cell line in multi-well plates.
-
Treat the cells with increasing concentrations of the investigational inhibitor or Alpelisib for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473 and/or Thr308) and total AKT. A total AKT antibody is used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal to determine the extent of pathway inhibition.
-
Visualizing the Experimental Workflow and Signaling Pathway
Diagram 1: Experimental Workflow for Inhibitor Benchmarking
Caption: A streamlined workflow for the comparative analysis of kinase inhibitors.
Diagram 2: The PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the rigorous benchmarking of novel this compound-based PI3Kα inhibitors against the clinically approved drug, Alpelisib. By employing standardized in vitro and cellular assays, researchers can generate high-quality, comparable data to assess the potency, target engagement, and functional cellular activity of their investigational compounds. Positive results from these preclinical studies would provide a strong rationale for advancing promising candidates into further stages of drug development, including pharmacokinetic and in vivo efficacy studies, with the ultimate goal of developing next-generation therapies for patients with PIK3CA-mutated cancers.
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Comparative In Vivo Evaluation of Novel Anticancer Drug Candidates Derived from 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
A Senior Application Scientist's Guide for Preclinical Development
This guide provides an in-depth comparison of the in vivo evaluation of two hypothetical, yet representative, drug candidates derived from the 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with therapeutic potential across oncology, infectious diseases, and inflammation.[1][2] Our focus here is on the critical preclinical stage, where data from animal models dictate whether a candidate proceeds to human trials.[3][4]
We will compare Candidate A (IP-A) and Candidate B (IP-B) , two derivatives optimized from the parent scaffold for activity against the PI3K/Akt/mTOR signaling pathway, a frequently deregulated pathway in cancer.[5][6][7] This guide moves beyond a simple listing of protocols to explain the causal links between molecular structure, experimental design, and the resulting in vivo performance data, providing researchers with a robust framework for their own drug development programs.
The Rationale for Derivatization: From Scaffold to Drug Candidate
The journey from a starting scaffold like this compound to a viable drug candidate involves extensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.[8] The parent scaffold provides the foundational structure for target engagement, but medicinal chemistry modifications are essential to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall safety.
-
Candidate A (IP-A): Features a morpholine substitution at the 2-position, designed to enhance aqueous solubility and potentially improve oral absorption.
-
Candidate B (IP-B): Incorporates a constrained fluoro-piperidine moiety, a strategic modification aimed at reducing P-glycoprotein (Pgp) mediated efflux, a common mechanism of drug resistance and poor bioavailability.[9]
The central question is how these rational design choices translate into measurable differences in pharmacokinetics, efficacy, and safety within a living system.
Comparative In Vivo Evaluation Framework
Our comparative analysis hinges on three pillars of preclinical in vivo testing: Pharmacokinetics (PK), Pharmacodynamics/Efficacy (PD), and Safety/Tolerability.[3] The following diagram illustrates the integrated workflow for evaluating and comparing IP-A and IP-B.
Caption: Integrated workflow for the comparative in vivo evaluation of drug candidates.
Head-to-Head Comparison: Pharmacokinetics
The goal of a PK study is to understand what the body does to the drug.[10] By administering the compounds both intravenously (IV) and orally (PO), we can determine key parameters, most critically, oral bioavailability (F%), which measures the fraction of an oral dose that reaches systemic circulation.[1]
Table 1: Comparative Pharmacokinetic Parameters of IP-A and IP-B in Mice
| Parameter | IP-A (10 mg/kg PO) | IP-B (3 mg/kg PO) | Rationale & Interpretation |
|---|---|---|---|
| Cmax (ng/mL) | 450 | 1150 | The maximum observed plasma concentration. IP-B achieves a higher Cmax at a lower dose, suggesting more rapid or efficient absorption. |
| Tmax (h) | 2.0 | 4.0 | The time to reach Cmax. The longer Tmax for IP-B may indicate slower absorption or formulation effects. |
| AUC (ng·h/mL) | 1800 | 3850 | Area Under the Curve represents total drug exposure. IP-B demonstrates significantly greater total exposure, a highly desirable trait.[8] |
| t½ (h) | 4.5 | >12 | The elimination half-life. IP-B's much longer half-life suggests slower clearance, allowing for less frequent dosing intervals.[8] |
| Bioavailability (F%) | 15% | 31% | IP-B shows double the oral bioavailability of IP-A, confirming that the fluoro-piperidine modification successfully improved systemic uptake.[8] |
Note: Data are synthesized for comparative purposes based on real-world values for imidazo[1,2-a]pyridine derivatives found in cited literature.[8][11]
Protocol 1: In Vivo Mouse Pharmacokinetic Study
This protocol outlines the essential steps for determining the parameters listed in Table 1.
-
Animal Model: Male BALB/c mice (8-10 weeks old) are used.[12] Animals are acclimatized for at least one week.
-
Drug Formulation & Administration:
-
Prepare dosing formulations of IP-A and IP-B in a suitable vehicle (e.g., 0.5% Hydroxypropyl methylcellulose, HPMC).[13]
-
For the oral arm, administer the compound via gavage at the target dose (e.g., 10 mg/kg for IP-A, 3 mg/kg for IP-B).[11]
-
For the intravenous arm, administer a lower dose (e.g., 1 mg/kg) via tail vein injection to determine clearance and calculate bioavailability.[11]
-
-
Blood Sampling:
-
Plasma Processing & Bioanalysis:
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to calculate Cmax, Tmax, AUC, and t½.[13]
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
-
Head-to-Head Comparison: Efficacy in a Xenograft Model
Efficacy studies aim to answer the question: does the drug work on its intended target in a disease model?[3] For oncology, the human tumor xenograft model in immunodeficient mice is a gold standard for preclinical evaluation.[15][16] We will use a model where HeLa (cervical cancer) cells, which have a constitutively active PI3K/Akt pathway, are implanted subcutaneously.[17]
The PI3K/Akt/mTOR Signaling Pathway
Both IP-A and IP-B are designed to inhibit PI3Kα, a key node in this pro-survival signaling cascade. The diagram below illustrates the pathway and the point of inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of drug candidates.
Table 2: Comparative Efficacy of IP-A and IP-B in a HeLa Xenograft Model
| Parameter | Vehicle Control | IP-A (30 mg/kg, PO, QD) | IP-B (30 mg/kg, PO, QD) | Rationale & Interpretation |
|---|---|---|---|---|
| Tumor Growth Inhibition (TGI%) at Day 21 | 0% | 35% | 68% | TGI is the primary efficacy endpoint. IP-B demonstrates significantly superior tumor growth suppression compared to IP-A at the same dose.[17] |
| Tumor Regression | None | None | 1/8 mice showed partial regression | While not statistically significant, the observation of regression in the IP-B group is a strong positive signal. |
| Mean Body Weight Change | +2% | -3% | -1% | Body weight is a key indicator of tolerability. Both compounds are well-tolerated, with minimal weight loss. |
Note: Data are synthesized for comparative purposes based on real-world values for imidazo[1,2-a]pyridine derivatives found in cited literature.[17]
Protocol 2: Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (nu/nu) are used due to their inability to reject human tumor grafts.[15]
-
Tumor Implantation:
-
Tumor Monitoring and Randomization:
-
Drug Administration:
-
Administer Vehicle, IP-A (30 mg/kg), or IP-B (30 mg/kg) orally once daily (QD) for 21 days.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights twice weekly throughout the study.
-
At the end of the study, calculate the %TGI for each group relative to the vehicle control.
-
Analyze data for statistical significance using appropriate tests (e.g., ANOVA).
-
Head-to-Head Comparison: Preliminary Safety & Tolerability
Before advancing a compound, its safety profile must be evaluated.[20] An acute toxicity study provides an initial assessment of the maximum tolerated dose (MTD) and identifies potential target organs for toxicity.[21][22]
Table 3: Comparative Preliminary Safety Profile of IP-A and IP-B
| Parameter | IP-A | IP-B | Rationale & Interpretation |
|---|---|---|---|
| Acute Oral MTD (mg/kg) | > 1000 mg/kg | ~1000 mg/kg | Both compounds show a good acute safety margin. The MTD for IP-B is slightly lower, which may be related to its higher systemic exposure. |
| Clinical Observations (at MTD) | No adverse effects noted | Mild, transient lethargy observed post-dosing | The observations in the IP-B group are consistent with higher drug exposure but are not severe enough to halt development. |
| Key Organ Histopathology (at MTD) | No observable pathology | Minor cholestasis in liver tissues | The finding for IP-B warrants further investigation in longer-term toxicology studies but is not uncommon for this chemical class.[22] |
Protocol 3: Acute Oral Toxicity Study
-
Animal Model: Wistar rats (equal numbers of male and female) are used as per OECD guidelines.[22]
-
Dosing: Administer a single high dose of the compound (e.g., 300 mg/kg and 1000 mg/kg) via oral gavage.[22]
-
Observation:
-
Monitor animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
-
Terminal Analysis:
-
At day 14, perform a gross necropsy on all animals.
-
Collect key organs (liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any microscopic tissue damage.[22]
-
Conclusion and Path Forward
This comparative guide demonstrates a systematic approach to the in vivo evaluation of drug candidates. By integrating PK, efficacy, and safety data, a clear picture emerges.
-
Candidate IP-B is the superior drug candidate. Its rational design to mitigate Pgp efflux translated directly into a two-fold increase in oral bioavailability and a significantly longer half-life.[8][9] This superior pharmacokinetic profile resulted in more than double the total drug exposure (AUC), which is the likely driver for its markedly better performance in the HeLa xenograft efficacy model.[17]
-
While IP-B showed minor signs of liver effects at very high doses, its safety profile is acceptable for further development, especially given its high potency.[20][22] The therapeutic window for IP-B appears to be substantially wider than for IP-A.
The next steps for Candidate IP-B would involve more extensive safety pharmacology studies, evaluation in additional patient-derived xenograft (PDX) models to confirm efficacy in more clinically relevant systems, and development of a scalable manufacturing process.[3][23] This structured, data-driven comparison provides the necessary confidence to advance IP-B as a promising clinical candidate for treating cancers with a deregulated PI3K/Akt pathway.
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A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Scaffold
Introduction: The Quest for Kinase Specificity
In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes.[1][2] Their dysregulation is a cornerstone of numerous pathologies, particularly cancer, making them the subject of intense therapeutic development. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target activity can lead to unforeseen toxicities or, conversely, produce beneficial polypharmacology.[3][4] Therefore, a rigorous understanding of a compound's cross-reactivity profile is not merely an academic exercise but a crucial step in translational science.
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] Its versatile structure has given rise to compounds targeting a wide array of kinases, including IKKβ, PI3K, Nek2, and ALK2.[7][8][9][10][11] This guide focuses on derivatives of the 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold, providing a comparative analysis of their potential kinase cross-reactivity against established inhibitors. We will delve into the experimental methodologies required for such profiling, explain the rationale behind these techniques, and contextualize the data within relevant signaling pathways.
Comparative Kinase Selectivity Profiles
To provide a meaningful comparison, we have curated a representative selectivity profile for a hypothetical inhibitor from the imidazo[1,2-a]pyridine class, designated IMP-01X . This profile is informed by published data on various inhibitors sharing this core scaffold, which primarily show activity against kinases like IKKβ and PI3K.[7][10][12] We compare this profile against two well-characterized, clinically relevant kinase inhibitors:
-
Anlotinib : A multi-targeted receptor tyrosine kinase inhibitor known for its broad spectrum of activity against VEGFR, FGFR, PDGFR, and c-Kit, representing a polypharmacological approach.[13][14][15][16]
-
Brigatinib : A highly potent and selective inhibitor of ALK and ROS1, serving as a benchmark for targeted specificity.[17][18]
The following table summarizes the inhibitory activity (% inhibition at 1 µM) against a panel of key kinases, illustrating the distinct selectivity profiles.
| Kinase Target | IMP-01X (Hypothetical) | Anlotinib (Multi-Targeted) | Brigatinib (Selective) | Biological Role / Pathway |
| IKKβ (IKBKB) | 95% | 15% | 2% | NF-κB Signaling |
| PI3Kα | 88% | 25% | <1% | PI3K/AKT/mTOR Pathway |
| ALK | 5% | 10% | 99% | Proliferation, Survival (Oncogene) |
| ROS1 | 3% | 12% | 98% | Proliferation, Survival (Oncogene) |
| VEGFR2 | 12% | 92% | 8% | Angiogenesis |
| PDGFRβ | 20% | 94% | 11% | Angiogenesis, Cell Growth |
| FGFR1 | 15% | 89% | 7% | Angiogenesis, Development |
| c-Kit | 18% | 85% | 4% | Proliferation, Survival (Oncogene) |
| EGFR | 6% | 30% | 15% | Cell Growth, Proliferation |
| SRC | 22% | 45% | 18% | Cell Migration, Adhesion |
Data for IMP-01X is a representative profile based on the scaffold's known targets. Data for Anlotinib and Brigatinib is collated from published literature.[14][15][17][18]
This comparative data clearly illustrates three distinct strategic approaches to kinase inhibition. Brigatinib exemplifies a highly targeted approach, minimizing off-target effects.[17] Anlotinib demonstrates a multi-pronged attack on several oncogenic pathways simultaneously.[19] Our hypothetical inhibitor, IMP-01X, shows potent activity against its primary targets within the NF-κB and PI3K pathways, with moderate-to-low off-target activity, suggesting a favorable starting point for further optimization.
Caption: Conceptual overview of kinase inhibitor selectivity.
Experimental Protocols for Cross-Reactivity Profiling
To generate reliable and reproducible data, standardized and validated protocols are essential. Below are step-by-step methodologies for key assays in a kinase inhibitor profiling workflow.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. It is a robust first-pass method for determining IC50 values.
Causality: This initial biochemical screen is critical to confirm direct enzymatic inhibition and determine potency (IC50) in a clean, cell-free system. This isolates the interaction between the inhibitor and the kinase, avoiding the complexities of cellular uptake, metabolism, or pathway feedback.
Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and the test compound (IMP-01X) at various concentrations.
-
Kinase Reaction:
-
Add 5 µL of kinase/substrate solution to each well of a 384-well plate.
-
Add 2 µL of the test compound at serially diluted concentrations.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement within intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Causality: Moving from a biochemical to a cellular context is vital. CETSA confirms that the inhibitor can enter the cell and physically bind to its intended target in the complex cellular milieu. A thermal shift provides strong evidence of direct target engagement, which is a prerequisite for cellular activity.
Methodology:
-
Cell Treatment: Culture cells (e.g., A549 lung carcinoma) to 80% confluency. Treat cells with the test compound (e.g., 10 µM IMP-01X) or vehicle (DMSO) for 2 hours.
-
Cell Harvest & Lysis: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Protein Separation: Centrifuge the samples at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant containing the soluble, stabilized protein. Analyze the amount of the target kinase (e.g., IKKβ) remaining in the supernatant at each temperature point using Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.
Caption: A typical workflow for kinase inhibitor profiling.
Relevant Signaling Pathway: The NF-κB Cascade
Several potent inhibitors based on the imidazo[1,2-a]pyridine scaffold, such as IMD-0354, target IKKβ, a critical kinase in the NF-κB signaling pathway.[7][20][21] This pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.
In the canonical pathway, stimuli like TNF-α activate the IKK complex, which includes the catalytic subunit IKKβ. IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[12] This releases the NF-κB transcription factor complex (typically p50/p65) to translocate to the nucleus, where it drives the expression of pro-inflammatory and pro-survival genes.[20]
Inhibitors like those derived from the this compound scaffold can block this cascade at a key choke point, preventing NF-κB activation and its downstream consequences.
Caption: Inhibition of the canonical NF-κB pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical profile of IMP-01X, grounded in data from related compounds, suggests that potent and selective inhibitors of key pathological kinases like IKKβ and PI3K can be achieved. However, this guide underscores the absolute necessity of comprehensive cross-reactivity profiling. The use of orthogonal, multi-tiered experimental approaches—from initial biochemical assays to broad proteomic screens—is the only way to build a complete picture of an inhibitor's activity. Such a rigorous, data-driven approach is fundamental to advancing these promising chemical scaffolds from laboratory curiosities to clinically effective therapeutics.
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A Comparative Guide to the Synthetic Routes of Trifluoromethylated Imidazopyridines
The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When combined with the privileged imidazopyridine core—a structure found in numerous pharmaceuticals like Zolpidem and Alpidem—the resulting trifluoromethylated imidazopyridines become highly sought-after targets in drug discovery.[3][4]
This guide provides a comparative analysis of the primary synthetic strategies to access these valuable compounds. We will delve into the two dominant paradigms: the late-stage direct trifluoromethylation of a pre-formed imidazopyridine ring and the de novo construction of the heterocyclic system from trifluoromethylated building blocks. This analysis is designed to equip researchers with the knowledge to select the optimal synthetic route based on starting material availability, desired regiochemistry, and scalability.
Strategy 1: Direct C-H Trifluoromethylation of Imidazopyridine Scaffolds
Late-stage functionalization is an economically attractive approach, allowing for the rapid diversification of complex molecules from a common intermediate. Direct C-H trifluoromethylation of imidazopyridines capitalizes on this principle, typically targeting the electron-rich C3 position of the imidazole ring.[3][5][6] These methods often rely on the generation of a trifluoromethyl radical, which then engages in a reaction with the heterocycle.
Radical-Mediated C-H Trifluoromethylation
The generation of the trifluoromethyl radical (•CF3) from stable, easy-to-handle precursors is the most prevalent method for direct C-H functionalization. The choice of radical initiator and trifluoromethyl source dictates the reaction conditions and substrate scope.
A highly efficient strategy involves the use of sodium trifluoromethanesulfinate (CF3SO2Na), known as Langlois' reagent, which is an inexpensive and stable solid.[3][7] In a recent advancement, a manganese-mediated system using potassium permanganate (KMnO4) and acetic acid (AcOH) was developed to promote the reaction.[5][8] This method offers high regioselectivity for the C3 position and proceeds under mild conditions.
Another powerful approach utilizes visible-light photoredox catalysis.[6][9] This technique allows for the generation of the •CF3 radical under exceptionally mild conditions (room temperature, blue LED irradiation) and often without the need for transition metal catalysts or strong oxidants, which enhances functional group tolerance.[6] For instance, an electron donor-acceptor (EDA) complex can be formed between CF3I and a base like DBU, which upon irradiation, initiates the trifluoromethylation process.[6]
dot
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with federal and local regulations. The procedures outlined are based on established principles of chemical waste management for halogenated organic compounds.
Hazard Assessment and Risk Mitigation
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, data from the structurally similar compound, 2-Bromo-6-(trifluoromethyl)pyridine (CAS No. 189278-27-1), provides a strong basis for hazard assessment. This class of compounds—halogenated, nitrogen-containing heterocycles—warrants careful handling.[1][2][3][4][5][6]
Key Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
Given these hazards, rigorous adherence to personal protective equipment (PPE) protocols is mandatory not only during synthesis and use but also throughout the entire disposal process.
| Hazard Category | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][4] | Chemical-resistant gloves (e.g., nitrile), lab coat, approved respirator (e.g., type P2/N95 or higher if handling powders).[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Chemical-resistant gloves, lab coat.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] | Safety goggles with side-shields or a full-face shield.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5] |
Regulatory Framework: Compliance is Non-Negotiable
The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] As a halogenated organic compound, this chemical is classified as a hazardous waste.[8][9]
Laboratories are designated as hazardous waste generators and must comply with specific storage, labeling, and disposal requirements.[10][11] It is crucial to be familiar with your institution's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—as this determines the allowable accumulation volumes and time limits.[10][11]
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Containment: For solid spills, gently sweep up the material and place it into a designated, labeled hazardous waste container.[2][5] Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Carefully collect the absorbent material and place it into a sealed, properly labeled container for disposal as hazardous waste.[12]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) are considered hazardous waste and must be disposed of accordingly.[13]
-
Documentation: Report the spill to your laboratory supervisor and EHS office, following institutional procedures.
Step-by-Step Disposal Procedure
In-laboratory deactivation of this compound is not recommended . Methods for debromination often require specialized equipment and conditions (e.g., high temperatures, specific catalysts) that are not feasible or safe in a standard research setting and can create other hazardous byproducts.[14][15][16][17] The only acceptable method is collection and disposal via a licensed hazardous waste contractor.
Phase 1: Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and violate regulatory standards.
| Do | Do NOT |
| Collect as "Halogenated Organic Waste." [8][9] | Mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[9] |
| Segregate solids (pure compound, contaminated labware) from liquids (solutions). | Mix with aqueous waste, acids, bases, or oxidizers.[18] |
| Use designated, compatible waste containers. | Dispose down the sink or in regular trash.[12][18] |
Phase 2: Containerization and Labeling
-
Select the Right Container: Use a chemically compatible container in good condition with a secure, screw-top lid.[9][18] For solids, a wide-mouth polyethylene jar is suitable. For liquids, use a designated solvent waste container. Never use food containers.[18]
-
Label Correctly and Immediately: The moment the first drop of waste enters the container, it must be labeled.[9] The EPA requires that each label clearly state:
Phase 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Waste must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[10][18] This could be a designated spot within a chemical fume hood or a secondary containment tray in a specified cabinet.
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[9][18] This prevents the release of hazardous vapors.
-
Monitor Fill Level: Do not overfill containers. A best practice is to fill to no more than 90% capacity to allow for vapor expansion.[7]
Phase 4: Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office or designated hazardous waste coordinator.
-
Arrange for Pickup: Schedule a pickup with EHS or the licensed waste contractor.[12] Do not attempt to move hazardous waste outside of your designated laboratory or building.
-
Maintain Records: Ensure all required documentation, such as waste tracking forms, is completed accurately.
The following diagram outlines the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine 97 (189278-27-1) Safety Data Sheet.
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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American Society for Clinical Pathology. Managing Hazardous Chemical Waste in the Lab.
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Medical Laboratory Observer. (2019, June 10). Laboratory Waste Management: The New Regulations.
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
-
Thermo Fisher Scientific. (2023, September 1). 2-Bromo-6-(trifluoromethyl)pyridine Safety Data Sheet.
-
Cornell University Environmental Health and Safety. 7.19.2 Deactivation Procedures.
-
Apollo Scientific. 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Safety Data Sheet.
-
Thermo Fisher Scientific. (2024, March 30). 2-Amino-3-bromo-5-(trifluoromethyl)pyridine Safety Data Sheet.
-
Thermo Fisher Scientific. 2-Bromo-3-(trifluoromethyl)pyridine Safety Data Sheet.
-
University of Georgia Environmental Safety Division. Halogenated Waste.
-
U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
-
Thermo Fisher Scientific. (2025, December 26). 2-Amino-6-(trifluoromethyl)pyridine Safety Data Sheet.
-
BenchChem. Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
-
Sigma-Aldrich. (2023, November 3). 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet.
-
Apollo Scientific. 2-Fluoro-6-(trifluoromethyl)pyridine Safety Data Sheet.
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
-
Tucker, S. P., & Carson, G. A. (1985). Deactivation of hazardous chemical wastes. Environmental Science & Technology.
-
ACS Omega. (2023). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO.
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Zhang, C. C., & Zhang, F. S. (2012). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. Journal of Hazardous Materials.
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
-
ResearchGate. A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant.
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Personal protective equipment for handling 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
A Researcher's Guide to Safely Handling 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. This compound, a halogenated heterocyclic compound, presents unique opportunities in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: A Proactive Stance
Based on the toxicological profiles of similar chemical structures, this compound should be presumed to be a hazardous substance. The primary concerns associated with this class of compounds are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory system.[1][2][3]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or EN 166 |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | EN 374 |
| Body Protection | Laboratory coat or chemical-resistant apron | N/A |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator with a particulate filter (e.g., P2 or P3) | NIOSH 42 CFR 84 or EN 143 |
Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are mandatory.[4] For procedures with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a face shield should be worn in conjunction with goggles.[4][5]
Hand Protection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including halogenated organic compounds.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[6] For prolonged or immersive contact, specialized gloves may be necessary, and a chemical resistance chart should be consulted.
Body Protection: A standard laboratory coat should be worn at all times. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[5]
Respiratory Protection: Due to the potential for respiratory irritation, all handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (P2 or P3 type) must be used.[1][2]
Operational and Handling Procedures: A Step-by-Step Approach
Adherence to strict operational protocols is paramount for ensuring a safe laboratory environment.
Workflow for Handling Solid this compound
Caption: A step-by-step workflow for the safe handling of solid this compound.
Key Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, with a preference for a certified chemical fume hood.[1][2]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid material.[1][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[1][2]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[1] Be familiar with the location and operation of fire extinguishers.
Disposal Plan: Environmental Responsibility
The disposal of this compound and its containers must be managed responsibly to prevent environmental contamination.
Disposal Decision Tree
Caption: A decision-making workflow for the proper disposal of this compound waste.
Key Disposal Guidelines:
-
Hazardous Waste: Treat all waste containing this compound as hazardous waste.[8]
-
Segregation: Do not mix this waste with non-hazardous materials. Segregate halogenated waste streams from non-halogenated ones to facilitate proper disposal.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Regulations: Dispose of the waste in accordance with all local, regional, and national environmental regulations.[1][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research with this compound.
References
-
Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
United States Environmental Protection Agency. (2022, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Storemasta. (2022, July 25). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
